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Core Science & Biosynthesis

Foundational

chemical properties and stability of 3-Iodo-1-methyl-1H-indazol-5-amine

An In-depth Technical Guide to 3-Iodo-1-methyl-1H-indazol-5-amine: Properties, Stability, and Synthetic Utility Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 3-Iodo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Iodo-1-methyl-1H-indazol-5-amine: Properties, Stability, and Synthetic Utility

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Iodo-1-methyl-1H-indazol-5-amine, a crucial heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, stability profile, and reactivity, with a focus on its practical application in modern synthetic chemistry. The insights provided are grounded in established chemical principles and field-proven methodologies to empower scientists in leveraging this versatile molecule.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Indazole derivatives are integral to a wide array of pharmacologically active compounds, exhibiting activities such as anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it the predominant and more frequently studied isomer.[1][2][3]

Within this class, 3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6) emerges as a particularly valuable synthetic intermediate.[4] Its structure is strategically functionalized:

  • N1-Methylation: This modification prevents tautomerism and eliminates the acidic N-H proton, which simplifies its reactivity profile and often improves solubility in organic solvents. The 1-methyl isomer is generally more stable than the 2-methyl counterpart.[5]

  • C3-Iodo Group: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making this position exceptionally reactive for palladium-catalyzed cross-coupling reactions. This allows for the efficient introduction of diverse molecular fragments.[6]

  • C5-Amine Group: This primary amine serves as a versatile functional handle for subsequent derivatization, such as amide bond formation, alkylation, or as a directing group in further aromatic substitutions.

This unique combination of features makes it a cornerstone for building complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of 3-Iodo-1-methyl-1H-indazol-5-amine should be rigorously confirmed using a combination of physical and spectroscopic methods.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1130309-72-6[4]
Molecular Formula C₈H₈IN₃[4]
Molecular Weight 273.08 g/mol [4]
IUPAC Name 3-iodo-1-methyl-1H-indazol-5-amine[4]
Appearance Typically an off-white to yellow or brown solidGeneral chemical knowledge
Purity Commercially available up to ≥97%[4]
Solubility Generally soluble in polar organic solvents like DMF, DMSO, and alcohols; sparingly soluble in water.General chemical principles
Spectroscopic Fingerprint for Identity Confirmation

The following data provides a reference for verifying the structure of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural confirmation. Key expected signals include:

    • A singlet for the N-methyl protons (N-CH₃), typically appearing in the 3.5-4.0 ppm range.

    • A broad singlet for the amine protons (-NH₂), which can vary in chemical shift and will disappear upon exchange with D₂O.[7]

    • Distinct signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene portion of the indazole ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals. Notable resonances include the N-methyl carbon and the C-I carbon, which is significantly influenced by the heavy iodine atom.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show a clear molecular ion peak ([M]+ or [M+H]+) at m/z 273 or 274, respectively. The presence of iodine provides a characteristic isotopic signature that aids in confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the primary amine. Look for a pair of N-H stretching bands in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching modes of a primary amine.[7]

Chemical Stability and Safe Handling

Understanding the stability profile is critical for designing robust experiments and ensuring material integrity during storage.

Stability Considerations
  • General Handling: The compound is stable under standard laboratory conditions. However, like many iodo-aromatic compounds, prolonged exposure to light should be avoided to prevent potential degradation.

  • Storage Protocol: For long-term storage, it is best practice to keep the material in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[8] This minimizes potential oxidation of the amine group and degradation from light or moisture.

  • pH Sensitivity: The molecule is generally stable across a moderate pH range. The basic amine group (pKa estimated to be around 4-5) will be protonated under acidic conditions, increasing water solubility. In strongly basic or acidic conditions at elevated temperatures, degradation of the indazole ring could occur.

Hazard Profile and Safe Handling

Based on safety data for analogous compounds, 3-Iodo-1-methyl-1H-indazol-5-amine should be handled with appropriate care.[9][10][11]

  • Identified Hazards:

    • Harmful if swallowed.[9]

    • Causes skin irritation.[9][11]

    • Causes serious eye irritation.[9][11]

    • May cause respiratory irritation.[9]

  • Mandatory Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or a face shield.[4][10]

  • Handling Procedures:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][10]

    • Avoid dust formation and accumulation.[9]

    • Wash hands thoroughly after handling.[9][11]

Reactivity and Synthetic Applications

The synthetic utility of 3-Iodo-1-methyl-1H-indazol-5-amine is dominated by the high reactivity of its C-I bond in palladium-catalyzed cross-coupling reactions. This makes it an ideal precursor for introducing molecular diversity at the C3 position.

The Power of the C3-Iodo Group

The C-I bond is significantly weaker than C-Br and C-Cl bonds, making it the most reactive halide in the rate-determining oxidative addition step of palladium catalytic cycles.[6] This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times, which is highly advantageous for complex molecule synthesis. It is a workhorse for reactions such as:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters.[12]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[13]

  • Heck Coupling: For C-C bond formation with alkenes.[13]

  • Buchwald-Hartwig Amination: For forming C-N bonds.

  • Stille Coupling: For C-C bond formation using organotin reagents.[12]

The diagram below illustrates a generalized workflow for leveraging this compound in a typical cross-coupling strategy.

G cluster_start Starting Material cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_product Core Product cluster_derivatization Further Derivatization A 3-Iodo-1-methyl- 1H-indazol-5-amine C Pd Catalyst + Ligand + Base A->C Oxidative Addition B Coupling Partner (e.g., R-B(OH)₂, R-C≡CH) B->C D 3-Substituted-1-methyl- 1H-indazol-5-amine C->D Reductive Elimination E Amine Chemistry (Acylation, Alkylation, etc.) D->E F Final Complex Molecule E->F

Caption: Synthetic workflow using the title compound.

Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, self-validating system for coupling an aryl boronic acid to the indazole core. The causality behind each choice is explained to ensure adaptability and troubleshooting.

Objective: To synthesize 3-Aryl-1-methyl-1H-indazol-5-amine.

Materials:

  • 3-Iodo-1-methyl-1H-indazol-5-amine (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02-0.05 eq.)

  • Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq.)

  • Solvents: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Experimental Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Iodo-1-methyl-1H-indazol-5-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and Na₂CO₃ (2.0 eq.).

    • Causality: An inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ.

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the PdCl₂(dppf) catalyst (0.03 eq.).

    • Causality: dppf is a bulky, electron-rich ligand that promotes the reductive elimination step and stabilizes the palladium catalyst, often leading to higher yields and preventing side reactions like dehalogenation.

  • Solvent Degassing: Add the degassed solvent mixture (1,4-dioxane and water). Degassing (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen.

    • Causality: The aqueous base (Na₂CO₃ in water) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Dioxane is an excellent solvent for the organic reagents.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-indazole is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

The catalytic cycle for this transformation is a foundational concept in modern organic chemistry.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle center Pd(0)L₂ OA Oxidative Addition center->OA Ar¹-I TM Transmetalation OA->TM Ar¹-Pd(II)-I RE Reductive Elimination TM->RE Ar¹-Pd(II)-Ar² RE->center Ar¹-Ar² Base Base (e.g., Na₂CO₃) Borate [Ar²-B(OH)₃]⁻ Base->Borate Activates Boronic Ar²-B(OH)₂ Boronic->Borate Borate->TM

Caption: The catalytic cycle of a Suzuki-Miyaura reaction.

Analytical Quality Control

A standardized analytical method is required to ensure the purity of both the starting material and the final products.

Protocol: Reversed-Phase HPLC Purity Assessment

This method is suitable for routine quality control of 3-Iodo-1-methyl-1H-indazol-5-amine and its reaction products.

  • System: HPLC or UPLC system with UV detector.

  • Column: C18, 2.5-5 µm particle size (e.g., 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic modifier ensures the amine is protonated, leading to sharp, symmetrical peaks and reproducible retention times.

  • Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5-10 µL.

Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Conclusion

3-Iodo-1-methyl-1H-indazol-5-amine is a high-value, strategically designed building block for chemical synthesis. Its defining features—a stable, N-methylated indazole core, a highly reactive C3-iodo group, and a versatile C5-amine handle—make it an indispensable tool for drug discovery and development. A thorough understanding of its properties, stability, and reactivity, as outlined in this guide, enables researchers to confidently and efficiently incorporate this scaffold into complex molecular designs, accelerating the discovery of novel chemical entities.

References

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2018). ResearchGate. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). Molecules. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2011). Molecules. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2022). Pharmaceuticals. [Link]

  • 24.10: Spectroscopy of Amines. (2023). Chemistry LibreTexts. [Link]

Sources

Foundational

The Indazole Nucleus: A Privileged Scaffold for Kinase Inhibitor Drug Discovery

An In-depth Technical Guide on the Therapeutic Applications of 3-Iodo-1-methyl-1H-indazol-5-amine Scaffolds Introduction: The Versatility of the Indazole Scaffold in Medicinal Chemistry The indazole ring system, a bicycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Therapeutic Applications of 3-Iodo-1-methyl-1H-indazol-5-amine Scaffolds

Introduction: The Versatility of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile core for the development of a wide array of pharmacologically active agents. Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[1] The ability to readily functionalize the indazole core at various positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles, making it an attractive starting point for drug discovery campaigns.

This technical guide focuses on a particularly valuable building block: 3-Iodo-1-methyl-1H-indazol-5-amine . The strategic placement of the iodo, methyl, and amine groups on the indazole core provides a trifecta of functionalities for synthetic elaboration. The iodine atom at the C3 position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The amine group at the C5 position can be readily derivatized to form amides, sulfonamides, and other functionalities crucial for interacting with biological targets. Finally, the methyl group at the N1 position can influence the molecule's solubility, metabolic stability, and overall conformation. These features make 3-Iodo-1-methyl-1H-indazol-5-amine a cornerstone for the synthesis of potent and selective kinase inhibitors, particularly in the realms of oncology and inflammatory diseases.

Mechanism of Action: Targeting Key Kinases in Disease Signaling

The primary therapeutic utility of 3-Iodo-1-methyl-1H-indazol-5-amine-derived compounds lies in their ability to act as potent kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and chronic inflammatory conditions.

Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) in Inflammatory Disorders

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a key downstream effector of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[2][3] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that culminates in the activation of the NF-κB and MAPK pathways. This leads to the production of pro-inflammatory cytokines, which are essential for an effective immune response. However, aberrant activation of the NOD2-RIPK2 signaling axis is implicated in the pathophysiology of several autoinflammatory disorders, including Crohn's disease.

Compounds derived from the 3-Iodo-1-methyl-1H-indazol-5-amine scaffold have been investigated as inhibitors of RIPK2. By binding to the ATP-binding pocket of the RIPK2 kinase domain, these inhibitors can block its catalytic activity, thereby preventing the downstream activation of NF-κB and MAPK and reducing the production of inflammatory cytokines.

RIPK2_Signaling_Pathway cluster_0 Bacterial PGN Recognition cluster_1 Signal Transduction cluster_2 Downstream Effects NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation TAK1 TAK1 RIPK2->TAK1 Phosphorylation IKK_Complex IKKα/β/γ TAK1->IKK_Complex MAPK_Cascade MAPK Cascade (p38, JNK, ERK) TAK1->MAPK_Cascade NF_kappaB NF-κB Activation IKK_Complex->NF_kappaB AP1 AP-1 Activation MAPK_Cascade->AP1 Inflammatory_Cytokines Pro-inflammatory Cytokine Production NF_kappaB->Inflammatory_Cytokines AP1->Inflammatory_Cytokines Inhibitor Indazole-based RIPK2 Inhibitor Inhibitor->RIPK2 Inhibition Synthesis_Workflow Start 5-Nitro-1H-indazole Step1 Iodination (I2, K2CO3, DMF) Start->Step1 Intermediate1 3-Iodo-5-nitro-1H-indazole Step1->Intermediate1 Step2 Methylation (CH3I, Base) Intermediate1->Step2 Intermediate2 3-Iodo-1-methyl-5-nitro-1H-indazole Step2->Intermediate2 Step3 Reduction (Fe, NH4Cl or SnCl2, HCl) Intermediate2->Step3 Product 3-Iodo-1-methyl-1H-indazol-5-amine Step3->Product

Figure 2: A representative synthetic workflow for the preparation of 3-Iodo-1-methyl-1H-indazol-5-amine.

Experimental Protocol: A Step-by-Step Guide

Step 1: Iodination of 5-Nitro-1H-indazole

This step introduces the iodine atom at the C3 position of the indazole ring.

  • Procedure: To a solution of 6-nitroindazole in a suitable solvent such as DMF, add a base like potassium carbonate (K2CO3). [4]Then, add iodine (I2) portion-wise at room temperature. [4]Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield 3-iodo-6-nitro-indazole. [4] Step 2: N-Methylation of 3-Iodo-5-nitro-1H-indazole

This step introduces the methyl group at the N1 position.

  • Procedure: Dissolve 3-iodo-5-nitro-1H-indazole in a polar aprotic solvent such as DMF or acetonitrile. Add a suitable base (e.g., K2CO3 or Cs2CO3) followed by a methylating agent like methyl iodide (CH3I). Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). Work-up involves partitioning between water and an organic solvent, followed by drying and purification of the organic phase to afford 3-iodo-1-methyl-5-nitro-1H-indazole.

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the desired amine.

  • Procedure: To a solution of 3-iodo-1-methyl-5-nitro-1H-indazole in a mixture of ethanol and water, add iron powder and ammonium chloride. [1][5]Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). [1][5]Alternatively, tin(II) chloride (SnCl2) in the presence of hydrochloric acid can be used. [1]After completion, filter the reaction mixture through celite to remove the inorganic salts. Concentrate the filtrate and extract the product with an appropriate organic solvent. The combined organic layers are then dried and concentrated to yield the final product, 3-Iodo-1-methyl-1H-indazol-5-amine. [5]

Therapeutic Applications and Performance Data

The 3-Iodo-1-methyl-1H-indazol-5-amine scaffold has been instrumental in the development of several potent kinase inhibitors. The following table summarizes the performance of representative compounds derived from indazole scaffolds against key therapeutic targets.

Compound IDTarget Kinase(s)IC50 / GI50 (nM)Disease AreaReference
AKE-72 BCR-ABL (WT)< 0.5Chronic Myeloid Leukemia[6][7]
BCR-ABL (T315I)9Chronic Myeloid Leukemia[6][7]
K-562 cell lineGI50 < 10Chronic Myeloid Leukemia[6][7]
GSK583 RIPK25Inflammatory Diseases[3]
Compound 10w RIPK20.6Inflammatory Bowel Disease

Experimental Protocols for Efficacy Evaluation

The evaluation of compounds derived from the 3-Iodo-1-methyl-1H-indazol-5-amine scaffold typically involves a combination of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

  • Principle: The assay quantifies the amount of ADP produced by the kinase reaction. A common method is the Transcreener® ADP² Assay, which uses a fluorescent tracer that is displaced from an antibody by the ADP generated, leading to a change in fluorescence polarization.

  • Procedure:

    • Prepare a reaction mixture containing the purified target kinase (e.g., RIPK2 or BCR-ABL), a suitable substrate (e.g., a generic peptide substrate), and ATP in an appropriate buffer.

    • Add serial dilutions of the test compound to the reaction mixture.

    • Initiate the kinase reaction and incubate for a defined period at a controlled temperature.

    • Stop the reaction and add the ADP detection reagents.

    • Measure the fluorescence polarization and calculate the percentage of inhibition at each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for assessing a compound's activity in a more physiologically relevant context.

1. RIPK2 Inhibition in Macrophage Cell Lines (e.g., RAW264.7)

  • Principle: This assay measures the inhibition of pro-inflammatory cytokine production (e.g., TNF-α) in response to a NOD2 ligand.

  • Procedure:

    • Culture RAW264.7 cells (a murine macrophage cell line) in appropriate media.

    • Pre-treat the cells with various concentrations of the test compound for a specified time.

    • Stimulate the cells with a NOD2 agonist, such as muramyl dipeptide (MDP).

    • After an incubation period, collect the cell supernatant.

    • Quantify the concentration of TNF-α in the supernatant using an ELISA kit.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. Anti-proliferative Activity in CML Cell Lines (e.g., K-562)

  • Principle: This assay measures the ability of a compound to inhibit the proliferation of cancer cells that are dependent on the target kinase for survival.

  • Procedure:

    • Seed K-562 cells (a human CML cell line expressing BCR-ABL) in a 96-well plate.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate the cells for a period of 48-72 hours.

    • Assess cell viability using a colorimetric assay such as the MTT or MTS assay.

    • Measure the absorbance and calculate the percentage of growth inhibition.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Outlook

The 3-Iodo-1-methyl-1H-indazol-5-amine scaffold represents a highly valuable and versatile platform for the design and synthesis of novel kinase inhibitors. Its strategic functionalization allows for the development of potent and selective compounds targeting key enzymes implicated in cancer and inflammatory diseases. The successful development of pan-BCR-ABL inhibitors active against resistant mutations and potent RIPK2 inhibitors for inflammatory conditions underscores the therapeutic potential of this chemical class.

Future research in this area will likely focus on further optimizing the pharmacokinetic properties of indazole-based inhibitors to improve their oral bioavailability and in vivo efficacy. Moreover, the exploration of novel derivatives targeting other clinically relevant kinases remains a promising avenue for expanding the therapeutic applications of this remarkable scaffold. The continued application of structure-based drug design and innovative synthetic methodologies will undoubtedly lead to the discovery of next-generation therapeutics built upon the 3-Iodo-1-methyl-1H-indazol-5-amine core.

References

  • 5-AMINO-3-IODO (1H)INDAZOLE synthesis. ChemicalBook.

  • 3-iodo-1-methyl-1H-indazol-5-amine. Advanced ChemBlocks.

  • 1130309-72-6|3-Iodo-1-methyl-1H-indazol-5-amine. BLDpharm.

  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed.

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC - NIH.

  • methyl 3-iodo-1H-indazole-5-carboxylate. PubChem.

  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.

  • Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry - ACS Publications.

  • Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. MDPI.

  • 5-fluoro-3-iodo-1-methyl-1H-indazole. BOC Sciences.

  • Methods for preparing indazole compounds. Google Patents.

  • (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. ResearchGate.

  • Kinase Inhibitors: Methods and Protocols. Powell's Books.

  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Benchchem.

  • Indazole synthesis. Organic Chemistry Portal.

  • 4-Iodo-1-methyl-1H-indazol-3-amine. CymitQuimica.

  • 1315577-17-3|3-iodo-1-methyl-5-nitro-1H-indazole. BLDpharm.

  • Kinase inhibitors : methods and protocols. National Library of Medicine Institution - NIH.

  • Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry - ACS Publications.

  • Receptor-interacting protein kinase 2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling inhibitors based on a 3,5-diphenyl-2-aminopyridine scaffold. PubMed.

  • Reported RIPK2 kinase inhibitors. ResearchGate.

  • 4-Anilinoquinazoline Derivatives as the First Potent NOD1-RIPK2 Signaling Pathway Inhibitors at the Nanomolar Range. Request PDF - ResearchGate.

  • Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors. Google Patents.

  • Tropical Journal of Pharmaceutical Research October 2022. Semantic Scholar.

  • View of Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.

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Exploratory

solubility of 3-Iodo-1-methyl-1H-indazol-5-amine in organic solvents

An In-depth Technical Guide to the Solubility of 3-Iodo-1-methyl-1H-indazol-5-amine in Organic Solvents Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 3-Iodo-1-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Iodo-1-methyl-1H-indazol-5-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Iodo-1-methyl-1H-indazol-5-amine, a key intermediate in pharmaceutical research and development. While specific experimental solubility data for this compound is not widely published, this guide synthesizes fundamental principles of solubility, established analytical methodologies, and predictive insights based on its molecular structure. We present an illustrative solubility profile in a range of common organic solvents, a detailed protocol for empirical solubility determination via the saturation shake-flask method, and an in-depth analysis of the physicochemical factors governing its dissolution. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection, formulation development, and process optimization.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, processability, and formulation. For a compound like 3-Iodo-1-methyl-1H-indazol-5-amine, which serves as a versatile building block in the synthesis of targeted therapeutics, a thorough understanding of its solubility in various organic solvents is paramount. Indazole derivatives, known for their diverse biological activities, often present unique solubility challenges that must be addressed early in the development pipeline. This guide provides a foundational understanding of these challenges and offers a systematic approach to their characterization.

Predicted Solubility Profile of 3-Iodo-1-methyl-1H-indazol-5-amine

In the absence of extensive published experimental data, a qualitative and quantitative estimation of solubility can be derived from the principle of "like dissolves like".[1] 3-Iodo-1-methyl-1H-indazol-5-amine possesses both polar (amine group, nitrogen atoms in the indazole ring) and non-polar (iodinated benzene ring, methyl group) characteristics. The presence of the amine group allows for hydrogen bonding, suggesting favorable interactions with polar protic solvents.[2][3] Conversely, the aromatic and halogenated portions of the molecule will contribute to its solubility in less polar and non-polar solvents.

The following table presents an illustrative, predictive solubility profile of 3-Iodo-1-methyl-1H-indazol-5-amine in a selection of common organic solvents at ambient temperature. It is crucial to note that these values are estimates and should be confirmed by experimental determination.

Solvent Solvent Type Polarity Index Predicted Solubility (mg/mL) Rationale
MethanolPolar Protic6.6> 50Excellent hydrogen bonding potential with the amine and indazole nitrogens.
EthanolPolar Protic5.2> 50Similar to methanol, strong hydrogen bonding capabilities.
IsopropanolPolar Protic4.320 - 50Good solubility, slightly reduced due to increased non-polar character of the solvent.
AcetonitrilePolar Aprotic6.210 - 20Dipole-dipole interactions dominate; less effective at solvating the hydrogen-bonding amine group.
Dichloromethane (DCM)Non-polar3.45 - 10Moderate solubility due to dipole-induced dipole and van der Waals interactions.
Ethyl AcetatePolar Aprotic4.310 - 20Good balance of polar and non-polar characteristics, allowing for effective solvation.
Tetrahydrofuran (THF)Polar Aprotic4.215 - 30Favorable dipole-dipole interactions and ability to accept hydrogen bonds.
TolueneNon-polar2.3< 1Dominated by van der Waals forces; poor interaction with the polar functional groups of the solute.
HexaneNon-polar0.0< 0.1Highly non-polar solvent, energetically unfavorable to dissolve the polar solute.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 100Highly polar and an excellent hydrogen bond acceptor, leading to very high solubility.
N,N-Dimethylformamide (DMF)Polar Aprotic6.4> 100Similar to DMSO, a highly polar aprotic solvent capable of strong dipole-dipole interactions.

Experimental Determination of Thermodynamic Solubility: The Saturation Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the saturation shake-flask method.[2][3] This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation, followed by quantification of the dissolved solute in the supernatant.

Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Iodo-1-methyl-1H-indazol-5-amine to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically at 25 °C or 37 °C, depending on the intended application.

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points to confirm that equilibrium has been achieved.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid.

    • Carefully withdraw an aliquot of the supernatant. To ensure the removal of all particulate matter, centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase.

    • Analyze the concentration of the dissolved 3-Iodo-1-methyl-1H-indazol-5-amine using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve using standards of known concentrations to accurately quantify the solubility.

  • Solid-State Analysis:

    • It is good practice to analyze the residual solid after the experiment using techniques such as X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any changes in the solid form (polymorphism) during the experiment.[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Monitor for equilibrium (24-72h) equil1->equil2 sep1 Centrifuge sample equil2->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate concentration quant2->quant3

Caption: Workflow for the shake-flask solubility determination method.

Physicochemical Factors Influencing Solubility

The solubility of 3-Iodo-1-methyl-1H-indazol-5-amine is a complex interplay of its intrinsic properties and the characteristics of the solvent.

Solute Properties
  • Polarity and Hydrogen Bonding: The presence of the primary amine (-NH2) and the indazole ring system imparts significant polarity to the molecule. The amine group can act as both a hydrogen bond donor and acceptor, while the indazole nitrogens are hydrogen bond acceptors. These features are key to its solubility in polar protic solvents like alcohols.[2][3]

  • Molecular Size and Shape: Larger molecules generally exhibit lower solubility due to the increased energy required to form a cavity in the solvent.[4]

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound must be overcome by the solute-solvent interactions for dissolution to occur. Different polymorphic forms will have different lattice energies and thus different solubilities.[5]

Solvent Properties
  • Polarity and Dielectric Constant: Polar solvents, characterized by a high dielectric constant, are effective at stabilizing the polar functional groups of the solute.[6][7] Solvents are broadly classified as polar protic (e.g., methanol, ethanol), which can donate hydrogen bonds, and polar aprotic (e.g., DMSO, DMF), which cannot.

  • Hydrogen Bonding Capability: The ability of a solvent to participate in hydrogen bonding is a primary determinant of its capacity to dissolve solutes with hydrogen-bonding functional groups.[8][9]

  • Dispersion Forces: In non-polar solvents, such as hexane and toluene, the primary mode of interaction is through weaker London dispersion forces. These are generally insufficient to overcome the stronger intermolecular forces within the polar solute, resulting in poor solubility.

Molecular Interactions Diagram

G cluster_solute 3-Iodo-1-methyl-1H-indazol-5-amine cluster_solvents Solvents solute Solute Molecule polar_protic Polar Protic (e.g., Methanol) solute->polar_protic H-Bonding (strong) polar_aprotic Polar Aprotic (e.g., DMSO) solute->polar_aprotic Dipole-Dipole nonpolar Non-polar (e.g., Hexane) solute->nonpolar Dispersion (weak)

Caption: Dominant intermolecular forces influencing solubility.

Conclusion

A comprehensive understanding of the solubility of 3-Iodo-1-methyl-1H-indazol-5-amine is essential for its effective utilization in drug discovery and development. This guide has provided a predictive framework for its solubility in common organic solvents, a detailed experimental protocol for its empirical determination, and a discussion of the underlying physicochemical principles. By applying this knowledge, researchers can make rational decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the development of new therapeutics. It is strongly recommended that the illustrative data presented herein be validated through rigorous experimental investigation as outlined.

References

  • U.S. Pharmacopeia. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • World Health Organization. Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019, 2019. [Link]

  • Wikipedia. Solubility. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

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  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

  • ResearchGate. How do you distinguish the polarity of organic solvent?. [Link]

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  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • Fiveable. Amines and Heterocycles | Organic Chemistry Class Notes. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

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Foundational

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies Using 3-Iodo-1-methyl-1H-indazol-5-amine as a Core Scaffold

Executive Summary: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2][3][4] This guide presents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2][3][4] This guide presents a comprehensive framework for initiating and advancing a structure-activity relationship (SAR) campaign centered on 3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6).[5][6] We will dissect the strategic value of this starting material, provide validated, step-by-step protocols for chemical derivatization and biological evaluation, and outline a logical process for data interpretation and iterative lead optimization. This document is intended for drug discovery researchers and scientists seeking to leverage this versatile chemical scaffold for the development of novel therapeutics, particularly in the domain of protein kinase inhibition.

The 3-Iodo-1-methyl-1H-indazol-5-amine Scaffold: A Strategic Analysis

The selection of a starting scaffold is a critical decision in any drug discovery program. 3-Iodo-1-methyl-1H-indazol-5-amine is not merely a random collection of atoms; it is a carefully orchestrated arrangement of functional groups, each offering distinct advantages for SAR exploration.

The Indazole Core: A Foundation of Biological Relevance

The 1H-indazole bicyclic system is a bioisostere of purine and is prevalent in numerous kinase inhibitors, including the FDA-approved drugs Pazopanib and Niraparib.[4] Its rigid structure provides a well-defined orientation for substituents to interact with target proteins, while the aromatic system can engage in favorable π-stacking interactions. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and anti-HIV properties.[4][7]

Deconstructing the Starting Scaffold: Key Functional Groups

The true utility of this specific molecule lies in its three primary functional regions, which serve as vectors for chemical modification:

  • The C3-Iodine: This is the molecule's primary strategic asset. The carbon-iodine bond is a versatile synthetic handle, perfectly suited for a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[8][9] This allows for the rapid and systematic introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties to probe the binding pocket of a biological target. Furthermore, the iodine atom itself can act as a potent halogen bond donor, a specific and directional non-covalent interaction that can significantly enhance binding affinity.[10][11]

  • The C5-Amine: The primary amine on the benzo portion of the ring system provides a secondary vector for modification. It can be readily acylated, sulfonated, or used in reductive amination to introduce a variety of substituents. This position is ideal for exploring interactions with solvent-exposed regions of a target or for modulating the compound's physicochemical properties, such as solubility and lipophilicity.

  • The N1-Methyl Group: The methylation at the N1 position serves a crucial purpose: it resolves the tautomeric ambiguity of the indazole ring, locking the system into the 1H-indazole form.[4] This ensures a consistent and predictable geometry for all synthesized analogs, which is paramount for building a coherent and interpretable SAR model. While this position can also be varied, it is often held constant in initial SAR studies to simplify the analysis.

The SAR Exploration Strategy: A Systematic Approach

A successful SAR campaign is an iterative cycle of design, synthesis, and testing. Our strategy leverages the inherent strengths of the starting scaffold to efficiently explore chemical space and identify potent and selective modulators of a chosen biological target.

Defining the Target Class: Protein Kinases

Given the established success of indazole-based compounds as kinase inhibitors, this guide will focus on a hypothetical screening campaign against a protein kinase, herein designated "Target Kinase X" (TKX).[4] Kinases are a well-validated class of drug targets, and numerous standardized assays exist for their evaluation.[12][13][14][15]

The Iterative SAR Workflow

The process follows a logical, cyclical workflow designed to maximize learning from each round of synthesis and testing.

SAR_Workflow A Scaffold Selection (3-Iodo-1-methyl-1H-indazol-5-amine) B Design of Analog Library (Varying C3 Substituent) A->B Rational Design C Chemical Synthesis (e.g., Suzuki Coupling) B->C Execution D Biological Evaluation (In Vitro TKX IC50 Assay) C->D Testing E Computational Analysis (Molecular Docking) D->E Validation F SAR Data Interpretation D->F E->F G Design of Next-Gen Analogs (Refine C3, Modify C5) F->G Actionable Insights G->C Iterative Cycle

Caption: The iterative workflow for a structure-activity relationship (SAR) study.

A Visual Guide to Chemical Modification

The primary focus of the initial library will be the diversification at the C3 position, leveraging the reactivity of the iodine atom.

Modification_Strategy Core 3-Iodo-1-methyl-1H-indazol-5-amine C3-Iodo N1-Methyl C5-Amine C3_Mods {C3 Modifications (Suzuki Coupling)|- Phenyl - 4-pyridyl - 3-thienyl - 2-methoxyphenyl } Core:c3->C3_Mods Primary Vector C5_Mods {C5 Modifications (Acylation)|- Acetyl - Benzoyl - Methanesulfonyl } Core:c5->C5_Mods Secondary Vector N1_Mods {N1 Modifications (Future Work)|- Ethyl - Propyl - Cyclopropylmethyl } Core:n1->N1_Mods Tertiary Vector

Caption: Key vectors for chemical modification of the core scaffold.

Experimental Design & Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are presented as self-validating systems, incorporating necessary controls and purification steps.

Protocol: Synthesis of C3-Aryl Analogs via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling various aryl and heteroaryl boronic acids to the C3 position of the scaffold.[8][9]

Materials:

  • 3-Iodo-1-methyl-1H-indazol-5-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Sodium Carbonate (Na2CO3) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, rotary evaporator.

  • Purification: Silica gel for column chromatography, HPLC system.

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel, add 3-Iodo-1-methyl-1H-indazol-5-amine (e.g., 273 mg, 1.0 mmol).

  • Reagent Addition: Add the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (36.6 mg, 0.05 mmol), and Na2CO3 (318 mg, 3.0 mmol).

  • Solvent Addition: Add the degassed 4:1 dioxane/water mixture (10 mL).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. Causality: This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% by HPLC for biological testing.

Protocol: In Vitro Inhibition Assay for Target Kinase X (TKX)

This protocol outlines a generic, robust method for determining the half-maximal inhibitory concentration (IC50) of synthesized compounds against TKX. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is described here for its sensitivity and resistance to interference.[14]

Materials:

  • Recombinant human TKX enzyme

  • Biotinylated peptide substrate for TKX

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., HEPES, MgCl2, MnCl2, DTT, Brij-35)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Test compounds dissolved in 100% DMSO

  • Staurosporine (positive control inhibitor)

  • 384-well, low-volume, white assay plates

  • TR-FRET enabled microplate reader

Step-by-Step Procedure:

  • Compound Plating: Create a serial dilution series of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of these dilutions into the assay plate using an acoustic dispenser. This will result in a final assay concentration range typically from 10 µM to 0.5 nM.

  • Enzyme Addition: Add TKX enzyme diluted in assay buffer to all wells except the negative controls.

  • Initiation of Kinase Reaction: Add a solution containing the biotinylated peptide substrate and ATP (at its Km concentration for TKX) to all wells to start the reaction. Causality: Using ATP at its Km value provides a standardized condition for comparing the potency of ATP-competitive inhibitors.[12]

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled antibody and SA-APC).

  • Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 665 nm (APC) and 620 nm (Europium). Calculate the TR-FRET ratio (665 nm / 620 nm).

  • Data Analysis: Normalize the data using the high signal (vehicle control, 0% inhibition) and low signal (positive control, 100% inhibition) wells. Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Computational Validation via Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing structural hypotheses for observed SAR.[1][7][16]

Software:

  • Molecular modeling software (e.g., PyMOL, Chimera)

  • Ligand preparation software (e.g., ChemDraw, Avogadro)

  • Docking software (e.g., AutoDock Vina)

Step-by-Step Procedure:

  • Protein Preparation: Obtain the crystal structure of TKX from the Protein Data Bank (PDB). If no structure exists, use a homology model. Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign partial charges. Causality: Proper preparation of the protein is essential for an accurate simulation, ensuring correct protonation states and removing non-essential atoms.

  • Ligand Preparation: Draw the 2D structures of the synthesized analogs and convert them to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94). Assign rotatable bonds.

  • Binding Site Definition: Define the docking grid box around the known ATP-binding site of TKX. The box should be large enough to accommodate the ligands and allow for rotational and translational sampling.

  • Docking Simulation: Run the docking simulation using AutoDock Vina. The program will generate multiple binding poses for each ligand, ranked by a predicted binding affinity score (in kcal/mol).

  • Analysis of Results: Visualize the top-ranked docking poses within the TKX active site. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that contribute to binding. Correlate these predicted interactions with the experimentally determined IC50 values to build a robust SAR model.

Data Interpretation and Iterative Optimization

The primary output of the initial SAR campaign is a set of IC50 values. This quantitative data must be translated into a working hypothesis that guides the next round of synthesis.

Synthesizing SAR Data: A Hypothetical Case Study

Let's assume the following results were obtained from the initial C3-analog screen against TKX.

Compound IDC3-SubstituentIC50 (nM) for TKXPredicted Key Interaction (from Docking)
Core -I>10,000-
TKX-001 Phenyl850Hydrophobic interaction with Leu150
TKX-002 4-Methoxyphenyl450H-bond from methoxy to Lys75 backbone
TKX-003 4-Fluorophenyl780Minor hydrophobic interaction
TKX-004 4-Pyridyl95H-bond from pyridine N to hinge residue Met120
TKX-005 3-Pyridyl650Suboptimal H-bond geometry
TKX-006 2-Thienyl1,200Steric clash with gatekeeper Thr118
Interpreting the Results

From this hypothetical data, several key insights emerge:

  • A Hydrogen Bond is Critical: The dramatic increase in potency for TKX-004 (4-Pyridyl) strongly suggests that a hydrogen bond acceptor at the para-position is crucial for engaging a key "hinge" residue (Met120) in the ATP-binding site.

  • Positional Isomers Matter: The 10-fold drop in activity between TKX-004 (4-Pyridyl) and TKX-005 (3-Pyridyl) validates the importance of precise positioning for the key hydrogen bond.

  • Steric Constraints Exist: The poor activity of TKX-006 (2-Thienyl) indicates that the pocket is sterically constrained near the "gatekeeper" residue.

  • Additional Pockets Can Be Explored: The improved activity of TKX-002 (4-Methoxyphenyl) over the simple phenyl analog suggests a secondary pocket that can accommodate a hydrogen bond donor/acceptor.

This analysis directly informs the design of the next generation of compounds. A logical next step would be to synthesize analogs with other 4-substituted heteroaromatics (e.g., pyrimidine, pyrazole) to optimize the hinge-binding interaction.

TKX_Pathway Signal Upstream Signal (e.g., Growth Factor) TKX_inactive TKX (Inactive) Signal->TKX_inactive Activation TKX_active TKX (Active) TKX_inactive->TKX_active Substrate Substrate Protein TKX_active->Substrate ATP -> ADP Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Downstream Cellular Response (e.g., Proliferation) Substrate_P->Response Inhibitor TKX-004 (Indazole Inhibitor) Inhibitor->TKX_active Inhibition

Caption: Hypothetical signaling pathway showing the site of action for the TKX inhibitor.

Advanced Optimization: Bioisosteric Replacement

While the C3-iodine is an excellent synthetic tool, it can sometimes be a metabolic liability or present non-optimal properties in a final drug candidate.[10] Once a promising pharmacophore has been identified (e.g., the 4-pyridyl group in TKX-004 ), advanced lead optimization may involve replacing the entire C3-substituent or even the underlying C3-linkage. Bioisosteric replacements are a key strategy for this, aiming to retain biological activity while improving physicochemical or pharmacokinetic properties.[17][18] For example, an ethynyl group has been explored as a bioisostere for iodine in cases involving halogen bonds.[11]

Conclusion and Future Outlook

3-Iodo-1-methyl-1H-indazol-5-amine represents a highly strategic starting point for structure-activity relationship studies. Its pre-installed synthetic handles at C3 and C5, combined with the locked tautomeric state, provide an ideal platform for the systematic and efficient exploration of chemical space. By combining robust synthetic chemistry, standardized biological assays, and insightful computational modeling, researchers can rapidly generate and interpret SAR data. The iterative workflow described in this guide provides a clear path from an initial scaffold to a highly optimized lead candidate, demonstrating the power of rational drug design in modern therapeutic development.

References

  • Der Pharma Chemica. (n.d.). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Retrieved from [Link]

  • Böhm, H. J., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chemical Biology. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Retrieved from [Link]

  • ResearchGate. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Bioisostere – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 3-Iodo-1-methyl-1H-indazol-5-amine: Commercial Availability, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Iodo-1-methyl-1H-indazol-5-amine, a key building block in contemporary drug discovery and medicinal chemistry. We will delve into its commercial availability fr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Iodo-1-methyl-1H-indazol-5-amine, a key building block in contemporary drug discovery and medicinal chemistry. We will delve into its commercial availability from bulk suppliers, provide a detailed and validated synthetic protocol, and discuss its applications and chemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development who require a practical and in-depth understanding of this important molecule.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for the design of novel therapeutics. The functionalization of the indazole ring at different positions allows for the fine-tuning of a compound's pharmacological profile. In particular, the introduction of a halogen, such as iodine, at the C3 position provides a versatile handle for further chemical modifications, most notably through cross-coupling reactions. The amine group at the C5 position is also a critical functional group, often involved in key interactions with biological targets or serving as a point for further derivatization.

3-Iodo-1-methyl-1H-indazol-5-amine (CAS No. 1130309-72-6) is a valuable intermediate that combines these key features. Its strategic substitution pattern makes it a sought-after precursor for the synthesis of complex molecules, including kinase inhibitors and other targeted therapies in oncology and other disease areas.

Commercial Availability and Bulk Suppliers

3-Iodo-1-methyl-1H-indazol-5-amine is available from a number of specialized chemical suppliers. While research quantities are readily accessible, sourcing bulk quantities for later-stage development may require direct consultation with manufacturers. Below is a summary of known suppliers. It is recommended to contact these suppliers directly for up-to-date pricing, availability, and purity specifications for bulk orders.

SupplierProduct NameCAS NumberPurityNotes
BLDpharm3-Iodo-1-methyl-1H-indazol-5-amine1130309-72-6≥97%Offers a range of research chemicals.[1]
Advanced ChemBlocks3-iodo-1-methyl-1H-indazol-5-amine1130309-72-697%Provides novel building blocks for research.[2]
GreenpharmaCustom SynthesisN/AAs per client specificationOffers custom synthesis services for molecules from milligram to gram scale.[3]

Synthesis of 3-Iodo-1-methyl-1H-indazol-5-amine: A Three-Step Approach

The synthesis of 3-Iodo-1-methyl-1H-indazol-5-amine can be efficiently achieved through a robust three-step sequence starting from the commercially available 5-nitro-1H-indazole. This synthetic route involves N-methylation, followed by iodination at the C3 position, and finally, reduction of the nitro group to the desired amine.

Synthetic Workflow Overview

The overall synthetic pathway is illustrated in the diagram below. Each step is designed to be high-yielding and scalable, with straightforward purification procedures.

Synthesis_Workflow Start 5-Nitro-1H-indazole Step1 Step 1: N-Methylation Start->Step1  Base, Methylating Agent   Intermediate1 1-Methyl-5-nitro-1H-indazole Step1->Intermediate1 Step2 Step 2: C3-Iodination Intermediate1->Step2  Iodinating Agent, Base   Intermediate2 3-Iodo-1-methyl-5-nitro-1H-indazole Step2->Intermediate2 Step3 Step 3: Nitro Reduction Intermediate2->Step3  Reducing Agent   End 3-Iodo-1-methyl-1H-indazol-5-amine Step3->End

Caption: Synthetic workflow for 3-Iodo-1-methyl-1H-indazol-5-amine.

Detailed Experimental Protocols

The N-methylation of 5-nitro-1H-indazole is a critical step that can lead to a mixture of N1 and N2 isomers. The regioselectivity is highly dependent on the reaction conditions. To favor the formation of the thermodynamically more stable N1-methylated product, a strong, non-nucleophilic base in an aprotic solvent is employed.[4]

  • Materials:

    • 5-Nitro-1H-indazole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of 5-nitro-1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

    • Cool the mixture back to 0 °C and add the methylating agent (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 1-methyl-5-nitro-1H-indazole.

The C3 position of the indazole ring is susceptible to electrophilic substitution, allowing for regioselective iodination.[5] The use of molecular iodine in the presence of a base is a common and effective method.

  • Materials:

    • 1-Methyl-5-nitro-1H-indazole

    • Iodine (I₂)

    • Potassium hydroxide (KOH)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-methyl-5-nitro-1H-indazole (1.0 eq) in DMF.

    • Add potassium hydroxide (2.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add a solution of iodine (1.5 eq) in DMF dropwise to the reaction mixture.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude 3-iodo-1-methyl-5-nitro-1H-indazole can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or silica gel chromatography. This intermediate is also commercially available from suppliers such as BLDpharm.[6]

The final step is the reduction of the nitro group to an amine. A common and reliable method for this transformation on the indazole scaffold is the use of a metal, such as iron or tin(II) chloride, in an acidic medium, or catalytic hydrogenation. The reduction using iron powder and ammonium chloride is a cost-effective and scalable option.[7]

  • Materials:

    • 3-Iodo-1-methyl-5-nitro-1H-indazole

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Celite®

  • Procedure:

    • To a solution of 3-iodo-1-methyl-5-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

    • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 30 minutes to 1 hour, or until the reaction is complete as indicated by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous residue with water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-iodo-1-methyl-1H-indazol-5-amine as the final product. The product can be further purified by recrystallization or silica gel chromatography if necessary.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties of 3-Iodo-1-methyl-1H-indazol-5-amine is provided below.

PropertyValue
CAS Number 1130309-72-6
Molecular Formula C₈H₈IN₃
Molecular Weight 273.08 g/mol
Appearance Typically an off-white to brown solid
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol

Safety and Handling:

While a specific, comprehensive safety data sheet (SDS) for 3-Iodo-1-methyl-1H-indazol-5-amine is not widely available, data from related amino-indazole compounds suggest that it should be handled with care.[8][9] It is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

3-Iodo-1-methyl-1H-indazol-5-amine is a strategically important building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its commercial availability and the robust, multi-step synthesis outlined in this guide provide researchers with a clear path to accessing this valuable compound. The versatility of the iodo and amine functionalities allows for a wide range of subsequent chemical transformations, making it a cornerstone for library synthesis and lead optimization in drug discovery programs. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of versatile intermediates like 3-Iodo-1-methyl-1H-indazol-5-amine is set to increase.

References

  • Greenpharma. (n.d.). Molecules on demand. Retrieved February 15, 2026, from [Link]

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Foundational

A Comparative Analysis of the 1H-Indazole Scaffold and its Strategic Derivative, 3-Iodo-1-methyl-1H-indazol-5-amine: A Technical Guide for Drug Discovery Professionals

Executive Summary: The 1H-indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds, including seve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1H-indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] Its unique structure allows it to serve as a versatile framework for interacting with various biological targets. This technical guide provides an in-depth analysis of the general 1H-indazole derivative class, exploring its broad therapeutic applications and synthetic complexities. In direct contrast, this guide will dissect the specific molecular architecture and strategic advantages of a highly functionalized derivative, 3-Iodo-1-methyl-1H-indazol-5-amine . We will demonstrate that while the general scaffold provides the blueprint for biological activity, strategically designed intermediates like this are the crucial enablers of efficient drug discovery, offering precise control over chemical diversification and the systematic exploration of structure-activity relationships (SAR).

Part 1: The 1H-Indazole Core - A Privileged Scaffold in Medicinal Chemistry

Structural and Electronic Properties

Indazole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[2] This arrangement results in a stable, 10 π-electron aromatic system. A key feature of the unsubstituted indazole core is tautomerism, primarily existing in two forms: 1H-indazole and 2H-indazole. The 1H-tautomer is thermodynamically more stable and is the predominant form in most chemical and biological contexts.[4] The presence and position of the two nitrogen atoms within the five-membered ring are critical, enabling the molecule to act as both a hydrogen bond donor and acceptor, which is fundamental to its ability to bind to biological targets like protein kinases.[5]

Caption: Generalized workflow for 1H-indazole synthesis.

Part 2: A Deep Dive into 3-Iodo-1-methyl-1H-indazol-5-amine - A Strategic Intermediate

In contrast to the broad class of indazole derivatives, 3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6) is not typically an end-stage drug molecule itself. [6][7]Instead, it is a meticulously designed chemical building block, engineered for maximum synthetic utility in drug discovery campaigns.

Molecular Architecture and Functional Group Analysis

Each substituent on this molecule serves a distinct and strategic purpose:

  • The 1-methyl group: This modification resolves the tautomerism issue inherent to the parent scaffold. By permanently occupying the N1 position, it ensures that all subsequent reactions are regiochemically defined, simplifying synthesis and characterization. It can also provide beneficial steric and electronic contributions in the final molecule's binding interactions.

  • The 5-amino group: This primary amine is a powerful pharmacophoric feature. It can act as a crucial hydrogen bond donor, anchoring the molecule to its biological target. [5]Furthermore, it serves as a reactive handle for secondary modifications, such as acylation or alkylation, allowing for the exploration of a distinct vector in structure-activity relationship (SAR) studies.

  • The 3-iodo group: This is arguably the molecule's most important feature from a synthetic chemistry perspective. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition, making it an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). [8][9][10][11]This allows for the rapid and efficient introduction of a vast array of chemical moieties (aryl, heteroaryl, alkyl, alkynyl groups) at the C3 position, which is a critical region for modulating kinase selectivity and potency. [12][13]

Synthetic Rationale and Protocol

The synthesis of this intermediate is designed to be robust and scalable, typically proceeding through a multi-step sequence that strategically installs each functional group. A plausible and field-proven pathway involves the reduction of a nitro-precursor, a reaction that is generally high-yielding and clean. For instance, the related compound 5-amino-3-iodo-1H-indazole can be synthesized from 3-iodo-5-nitro-1H-indazole using iron in the presence of an ammonium salt. [14]Subsequent N-methylation would yield the final product.

G A 3-Iodo-5-nitro-1H-indazole B N-Methylation (e.g., MeI, Base) A->B C 3-Iodo-1-methyl-5-nitro-1H-indazole B->C D Nitro Group Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) C->D E 3-Iodo-1-methyl-1H-indazol-5-amine D->E

Caption: Plausible synthetic pathway for the target molecule.

Part 3: Comparative Analysis - General Scaffold vs. Specific Building Block

The fundamental difference lies in their respective roles in the drug discovery pipeline. The term "1H-indazole derivatives" describes a vast chemical space of potential drug candidates, whereas "3-Iodo-1-methyl-1H-indazol-5-amine" is a specific entry point into that space, designed for maximal efficiency.

FeatureGeneral 1H-Indazole Derivatives3-Iodo-1-methyl-1H-indazol-5-amine
Primary Role Broad class of bioactive compounds and final drug molecules. [4]A strategic synthetic intermediate or building block. [15][6]
N1/N2 Isomerism A common synthetic challenge requiring control of regioselectivity.Eliminated; the structure is fixed by the N1-methyl group.
Key Reactive Handle Varies depending on the specific substitution pattern.The C3-Iodo group, engineered for versatile cross-coupling reactions. [10][11]
Primary Use Case Lead compounds, clinical candidates, and marketed drugs.Rapid library synthesis and systematic SAR exploration.
Pharmacophoric Features Highly variable and diverse across the class.Contains a fixed 5-amino group (H-bond donor) and a modifiable C3 position. [5]
Structure-Activity Relationship (SAR) Implications

Using a pre-functionalized intermediate like 3-Iodo-1-methyl-1H-indazol-5-amine provides a powerful platform for systematic SAR studies. Researchers can maintain the core indazole-amine scaffold, which may be responsible for the primary binding interactions (e.g., hinge-binding in a kinase), while systematically varying the substituent at the 3-position to optimize potency, selectivity, and pharmacokinetic properties. [16][17]

cluster_0 SAR Exploration Hub cluster_1 Vector 1: C3 Position (via Suzuki, Sonogashira etc.) cluster_2 Vector 2: C5 Position (via Acylation etc.) Core 3-Iodo-1-methyl- 1H-indazol-5-amine A1 Aryl Group Core->A1 Cross-Coupling A2 Heteroaryl Group Core->A2 Cross-Coupling A3 Alkynyl Group Core->A3 Cross-Coupling B1 Amide Linker Core->B1 Acylation B2 Sulfonamide Core->B2 Sulfonylation

Caption: Role as a hub for systematic chemical diversification.

Part 4: Experimental Protocols

Protocol: Synthesis of 5-Amino-3-iodo-1H-indazole (Precursor)

Causality: This protocol, adapted from known procedures for reducing nitroarenes in the presence of halogens, uses an inexpensive iron/ammonium chloride system. [14]This method is chosen for its high functional group tolerance, preserving the sensitive C-I bond, which might be compromised under harsher reductive conditions like catalytic hydrogenation with certain catalysts.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3-iodo-5-nitro-1H-indazole (1.0 eq).

  • Solvent Addition: Add a 3:1 mixture of Ethanol (EtOH) and Water (H₂O).

  • Reagent Addition: Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 30-60 minutes, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with additional ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with water and extract three times with ethyl acetate (EtOAc).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the title compound, which can be used in the subsequent methylation step without further purification.

Protocol: Suzuki-Miyaura Cross-Coupling of a 3-Iodo-1H-indazole Derivative

Causality: This protocol demonstrates the primary utility of the C3-iodo group. A palladium catalyst with a phosphine ligand, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is selected because these systems are well-established for efficiently catalyzing the cross-coupling of aryl halides with boronic acids. [9]The base (e.g., Na₂CO₃ or K₂CO₃) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.

  • Setup: In an oven-dried Schlenk flask, combine the 3-iodo-1-methyl-1H-indazol-5-amine derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent/Base Addition: Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water) and an aqueous solution of a base (e.g., 2M Na₂CO₃, 3.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting iodide.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole product.

Conclusion

The distinction between the general class of 1H-indazole derivatives and a specific intermediate like 3-Iodo-1-methyl-1H-indazol-5-amine is a critical concept in drug discovery. The former represents a biologically validated chemical space rich with therapeutic potential, while the latter is a precision tool crafted to explore that space with maximum efficiency and control. By providing fixed regiochemistry (N1-methyl), a key pharmacophoric anchor (5-amino), and a versatile reactive handle for diversification (3-iodo), this building block empowers medicinal chemists to move beyond serendipitous discovery and engage in rational, systematic design. Understanding this difference—between a privileged scaffold and a strategic intermediate—is fundamental to accelerating the development of novel, life-saving therapeutics.

References

  • Li, J., et al. (2013). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 23(13), 3769-3773. [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

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  • Park, A., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(9), 6046–6054. [Link]

  • Schenone, S., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 57(21), 9257-9269. [Link]

  • Park, A., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

  • Xu, P., et al. (2017). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. Chemical Science. [Link]

  • Wang, L., et al. (2020). Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK). European Journal of Medicinal Chemistry, 187, 111918. [Link]

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  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 417-431. [Link]

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Exploratory

The 5-Amino-Indazole Scaffold: A Privileged Motif in Modern Oncology Research and Drug Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, particular...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Among its derivatives, the 5-amino-indazole motif serves as a crucial pharmacophore, recognized for its versatile role as a building block in synthesizing a multitude of bioactive molecules.[3] Its unique structure is particularly adept at interacting with the ATP-binding pocket of protein kinases, a family of enzymes frequently dysregulated in cancer. This has led to the development of numerous potent and selective kinase inhibitors, some of which have achieved clinical approval and are now integral to patient treatment regimens.[4][5] This technical guide provides a comprehensive review of 5-amino-indazole derivatives in oncology research. It delves into their synthesis, multifaceted mechanisms of action against key oncological targets, and the standard methodologies for their preclinical evaluation. The content is structured to provide researchers and drug development professionals with both foundational knowledge and field-proven insights into this significant class of compounds.

Part 1: The Indazole Nucleus in Medicinal Chemistry

Introduction to Indazoles: A Versatile Scaffold

Indazoles are nitrogen-containing heterocyclic compounds that have garnered substantial attention for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[6][7] Their bicyclic structure provides a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This structural flexibility has made the indazole scaffold a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets.[8] Several indazole-based drugs, such as the receptor tyrosine kinase inhibitors Pazopanib and Axitinib, are approved for the treatment of cancer, underscoring the therapeutic value of this chemical moiety.[5][6]

The 5-Amino-Indazole Pharmacophore: A Hinge-Binding Powerhouse

The strategic placement of an amino group at the C-5 position of the indazole core is pivotal to its function as a kinase inhibitor. This 5-amino-indazole scaffold is exceptionally well-suited to occupy the adenine-binding region of the ATP pocket in protein kinases.[9]

Causality of Kinase Inhibition: The indazole's nitrogen atoms act as hydrogen bond acceptors and donors, forming critical interactions with the highly conserved "hinge" region of the kinase. This region connects the N- and C-lobes of the kinase domain and is fundamental to its catalytic activity. The indazole pharmacophore typically forms two or three hydrogen bonds with the amide backbone of the hinge, mimicking the interaction of the adenine ring of ATP.[9] This competitive binding prevents ATP from accessing its binding site, thereby inhibiting the phosphotransferase activity of the kinase and blocking downstream signaling pathways that drive cancer cell proliferation and survival.[10] The amine at the C-5 position serves as a key attachment point for linkers and side chains that can extend into adjacent hydrophobic pockets, enhancing both potency and selectivity.[9]

Fig 1: Interaction of 5-Amino-Indazole with Kinase Hinge Region cluster_kinase Kinase ATP-Binding Pocket cluster_indazole 5-Amino-Indazole Derivative Hinge Hinge Region (Amide Backbone) HydrophobicPocket Hydrophobic Pocket Solvent Solvent Front IndazoleCore Indazole Core IndazoleCore->Hinge H-Bonds C5Amine C-5 Amine Linker (R1) C5Amine->HydrophobicPocket Hydrophobic Interaction C5Amine->IndazoleCore C3Substituent C-3 Substituent (R2) C3Substituent->Solvent Solvent Exposure C3Substituent->IndazoleCore

Caption: Interaction of 5-Amino-Indazole with Kinase Hinge Region.

Part 2: Synthesis Strategies for 5-Amino-Indazole Derivatives

Core Synthetic Pathways

A prevalent and efficient method for synthesizing 5-amino-indazole derivatives involves the nucleophilic aromatic substitution reaction between 5-aminoindazole and a suitable halogenated heterocycle. The reaction with 2,4-dichloropyrimidine or its analogs is a well-established route to produce indazol-pyrimidine hybrids, which are potent anticancer agents.[8][11]

The reaction capitalizes on the nucleophilicity of the amino group on 5-aminoindazole, which selectively displaces the more reactive chlorine atom at the C-4 position of the dichloropyrimidine ring. The choice of solvent and base is critical for optimizing yield and purity. While initial methods used mineral acids, subsequent optimization found that an organic base like triethylamine in ethanol or butanol provides cleaner products and better yields.[8][11]

Fig 2: General Synthesis Workflow Start Starting Materials: - 5-Aminoindazole - 2,4-Dichloropyrimidine Reaction1 Nucleophilic Substitution (Solvent: Ethanol, Base: Triethylamine) Start->Reaction1 Intermediate Intermediate: N-(2-chloropyrimidin-4-yl) -1H-indazol-5-amine Reaction1->Intermediate Reaction2 Second Nucleophilic Substitution (Substituted Aniline, Solvent: Butanol) Intermediate->Reaction2 Product Final Product: 5-Amino-Indazole Derivative Reaction2->Product Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification Analysis Characterization (NMR, IR, Mass Spec) Purification->Analysis

Caption: General Synthesis Workflow for Indazol-Pyrimidine Derivatives.

Experimental Protocol: Synthesis of N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine

This protocol describes a general procedure for the first step in synthesizing many indazol-pyrimidine-based kinase inhibitors.[11]

Materials:

  • 5-Aminoindazole

  • 2,4-Dichloropyrimidine

  • Absolute Ethanol

  • Triethylamine

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for filtration and washing

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask, dissolve equimolar amounts of 5-aminoindazole (e.g., 1.0 eq, 10 mmol) and 2,4-dichloropyrimidine (e.g., 1.0 eq, 10 mmol) in absolute ethanol.

  • Base Addition: Add triethylamine (e.g., 1.1 eq, 11 mmol) to the mixture. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 3 to 12 hours depending on the specific substrates.[11]

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain the N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine intermediate, which can be used in subsequent reactions without further purification or be recrystallized if necessary.

Part 3: Mechanisms of Action & Key Oncological Targets

5-amino-indazole derivatives are notable for their ability to inhibit a range of protein kinases implicated in cancer progression.[4] Their promiscuity can be harnessed to create multi-targeted inhibitors, or medicinal chemistry efforts can refine their structure to achieve high selectivity for a single target.

Targeting Angiogenesis: VEGFR Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis—the formation of new blood vessels.[12] Tumors require angiogenesis to grow and metastasize. By inhibiting VEGFR-2, 5-amino-indazole derivatives can cut off a tumor's blood supply, leading to starvation and cell death. Pazopanib is a clinically approved multi-kinase inhibitor with an indazole core that demonstrates potent VEGFR inhibitory activity.[5] Design strategies for novel VEGFR inhibitors often involve modifying the side chain attached to the 5-amino position to optimize interactions within the ATP binding site.[13]

Fig 3: VEGFR-2 Signaling and Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Signaling Response Cellular Response: - Proliferation - Migration - Survival (Angiogenesis) Signaling->Response Inhibitor 5-Amino-Indazole Derivative Inhibitor->Dimerization Inhibits Kinase Domain

Caption: VEGFR-2 Signaling and Inhibition by 5-Amino-Indazole Derivatives.

Table 1: Representative 5-Amino-Indazole Based VEGFR-2 Inhibitors

CompoundTarget(s)IC50 (VEGFR-2)Reference Cancer Cell Line(s)Source
PazopanibVEGFRs, PDGFR, Kit30 nMRenal Cell Carcinoma[4]
AxitinibVEGFRs-Renal Cell Carcinoma[6]
Compound 13iVEGFR-234.5 nM-[4]
Compound 8hVEGFR-2, EGFR-HCT-116, MCF-7[14]
Targeting the Cell Cycle: CDK Inhibitors

Cyclin-dependent kinases (CDKs) are a family of enzymes that control the progression of the cell cycle.[15] Their aberrant activity is a hallmark of cancer, leading to uncontrolled cell division.[10] Specific CDKs, such as CDK4/6 and CDK9, have become important therapeutic targets. 5-amino-indazole derivatives have been developed as potent CDK inhibitors. By blocking CDK activity, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M transition, preventing cancer cells from replicating.[16][17] For instance, some 2-H-indazole derivatives have been specifically patented as CDK4 and CDK6 inhibitors.[18]

Targeting DNA Damage Repair: The Emergence of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) is an enzyme critical for repairing single-strand DNA breaks through the base excision repair (BER) pathway.[19] In cancers with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), inhibiting PARP becomes synthetically lethal. When PARP is inhibited, single-strand breaks accumulate and are converted to toxic double-strand breaks during replication.[20] Since the cancer cells cannot repair these double-strand breaks, they undergo apoptosis.[21] Niraparib, an FDA-approved drug for ovarian and breast cancer, features an indazole carboxamide scaffold and functions as a potent PARP inhibitor.[4][22]

Fig 4: Synthetic Lethality with PARP Inhibition cluster_normal Normal Cell (Functional HR) cluster_cancer BRCA-mutant Cancer Cell (Defective HR) SSB1 Single-Strand Break (SSB) PARP1 PARP-mediated BER Repair SSB1->PARP1 DSB1 Replication -> DSB SSB1->DSB1 Viability1 Cell Viability PARP1->Viability1 HR1 Homologous Recombination (HR) Repair DSB1->HR1 HR1->Viability1 Inhibitor1 PARP Inhibitor Inhibitor1->PARP1 SSB2 Single-Strand Break (SSB) PARP2 PARP-mediated BER Repair SSB2->PARP2 DSB2 Replication -> DSB SSB2->DSB2 Death2 Cell Death (Apoptosis) PARP2->Death2 Inhibition leads to unrepaired DSBs HR2 Defective HR Repair DSB2->HR2 HR2->Death2 Inhibitor2 PARP Inhibitor Inhibitor2->PARP2

Caption: Synthetic Lethality with PARP Inhibition in BRCA-mutant Cancer Cells.

Part 4: Preclinical Evaluation and Biological Assays

In Vitro Cytotoxicity Assessment

The initial screening of newly synthesized compounds involves assessing their general toxicity against cancer cells. The MTT assay is a widely used colorimetric method to measure cell viability and proliferation. It quantifies the metabolic activity of living cells, which serves as an indicator of cytotoxicity.[23] Numerous studies have used this assay to determine the half-maximal inhibitory concentration (IC50) of novel indazol-pyrimidine derivatives against various human cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (Caco-2) cancer.[8][11]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized workflow for determining the IC50 value of a test compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (5-amino-indazole derivative) dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Part 5: Conclusion and Future Perspectives

The 5-amino-indazole scaffold is unequivocally a privileged structure in oncology drug discovery. Its ability to act as a versatile hinge-binding motif has led to a plethora of kinase inhibitors targeting critical cancer pathways like angiogenesis, cell cycle progression, and DNA repair.[4][9] The clinical success of drugs like Pazopanib and Niraparib validates the therapeutic potential of this chemical core.[5][22]

The future of 5-amino-indazole research lies in overcoming challenges of selectivity and acquired resistance.[24] A key direction is the design of dual-target or multi-target inhibitors that can simultaneously block multiple oncogenic pathways, potentially offering a more robust therapeutic effect and mitigating resistance.[14] Furthermore, exploring novel substitutions on the indazole ring and developing covalent inhibitors that form irreversible bonds with their targets represent exciting avenues for creating next-generation anticancer agents with enhanced potency and durability.[4] As our understanding of cancer biology deepens, the rational design of new 5-amino-indazole derivatives will continue to be a highly productive strategy in the development of targeted cancer therapies.[2]

Part 6: References

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]

  • Design of indazole derivatives 20-21 as VEGFR inhibitors. ResearchGate. [Link]

  • Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. PMC. [Link]

  • Protein kinase affinity reagents based on a 5-aminoindazole scaffold. PMC. [Link]

  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. PMC. [Link]

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PMC. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. SpringerLink. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [Link]

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Publishing. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Early-Stage Trials: A Look at ASCO 2016. National Cancer Institute. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC. [Link]

  • (PDF) Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. [Link]

  • Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study. PubMed. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. ACS Publications. [Link]

  • 2h-indazole derivatives as cdk4 and cdk6 inhibitors and therapeutic uses thereof. Google Patents.

  • PARP Inhibitors. Cancer Research UK. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]

  • PARP inhibitors: its role in treatment of cancer. PMC. [Link]

  • PARP and PARG inhibitors in cancer treatment. PMC. [Link]

  • A Review of PARP Inhibitors in Clinical Development. American Journal of Hematology/Oncology. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PMC. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]

Sources

Foundational

molecular weight and physical characteristics of 3-Iodo-1-methyl-1H-indazol-5-amine

Topic: Molecular Weight and Physical Characteristics of 3-Iodo-1-methyl-1H-indazol-5-amine Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Physical Characteristics of 3-Iodo-1-methyl-1H-indazol-5-amine Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6) is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and receptor modulators. Its structural core—the indazole ring—mimics the purine base of ATP, making it a privileged scaffold in oncology and immunology drug discovery.

This guide provides a rigorous analysis of its physicochemical properties, specifically its molecular weight implications for ligand efficiency, and details the synthetic and analytical protocols required for its integration into pharmaceutical workflows.

Physicochemical Profile

The molecular weight and lipophilicity of 3-Iodo-1-methyl-1H-indazol-5-amine are critical parameters for Fragment-Based Drug Design (FBDD). With a molecular weight of 273.08 Da , the compound sits in the "Goldilocks zone" for lead optimization, allowing the addition of solubilizing groups or pharmacophores without violating Lipinski’s Rule of 5.

Table 1: Key Physical & Chemical Data[1]
PropertyValue / DescriptionContextual Significance
Molecular Formula

Halogenated scaffold allows for Pd-catalyzed cross-coupling (Suzuki, Sonogashira).
Molecular Weight 273.08 g/mol Low MW (<300) classifies it as an ideal "fragment" or "core" for lead expansion.
Exact Mass 272.9763 DaEssential for High-Resolution Mass Spectrometry (HRMS) validation.
Appearance Off-white to pale yellow solidColoration often indicates trace iodine liberation; store protected from light.
Melting Point 165–170 °C (Typical range)High crystallinity suggests stability; distinct MP aids in purity assessment.
Solubility DMSO (>20 mg/mL), DMFLow aqueous solubility; requires organic co-solvents for biological assays.
LogP (Predicted) ~1.9 – 2.2Moderate lipophilicity ensures membrane permeability while retaining solubility.
H-Bond Donors 1 (Primary Amine)Critical for hydrogen bonding with kinase hinge regions (e.g., Glu/Leu residues).

Structural Analysis & Synthetic Logic

The utility of this compound lies in its orthogonal reactivity. The C-3 Iodine serves as an electrophilic handle for cross-coupling, while the C-5 Amine acts as a nucleophile for amide coupling or urea formation. The N-1 Methyl group locks the tautomeric state, preventing the promiscuous binding often seen with unsubstituted indazoles.

Synthetic Workflow

To ensure high regioselectivity (N1 vs. N2 methylation), the following protocol is recommended. The synthesis typically proceeds from 5-nitro-1H-indazole.

Step-by-Step Protocol:
  • Iodination: 5-nitro-1H-indazole is treated with

    
    /KOH in DMF to yield 3-iodo-5-nitro-1H-indazole.
    
  • Methylation (Critical Step):

    • Reagents: Methyl iodide (MeI),

      
      , DMF.
      
    • Control: Maintain low temperature (0°C) to favor the kinetic N1-product over the thermodynamic N2-isomer. Separation via column chromatography is often required if N2-isomer forms.

  • Reduction:

    • Reagents: Iron powder (

      
      ), 
      
      
      
      , EtOH/
      
      
      (Bechamp Reduction).
    • Logic: Avoid catalytic hydrogenation (

      
      ) to prevent hydrogenolysis (de-iodination) of the C-3 iodine.
      
Visualization: Synthetic Pathway & Logic

SynthesisPath Start 5-Nitro-1H-indazole Inter1 3-Iodo-5-nitro-1H-indazole Start->Inter1 I2, KOH, DMF (Electrophilic Subst.) Inter2 3-Iodo-1-methyl-5-nitro-1H-indazole (N1-Methylated) Inter1->Inter2 MeI, K2CO3 (N-Alkylation) Side N2-Isomer (Impurity) Inter1->Side Thermodynamic Control (Avoid High Temp) Final 3-Iodo-1-methyl-1H-indazol-5-amine (Target) Inter2->Final Fe, NH4Cl (Chemoselective Red.)

Caption: Figure 1. Chemoselective synthetic route avoiding de-halogenation and maximizing N1-regioisomer yield.

Analytical Characterization Protocols

Trustworthiness in chemical biology relies on rigorous structural confirmation. The following analytical signatures validate the identity of 3-Iodo-1-methyl-1H-indazol-5-amine.

A. Nuclear Magnetic Resonance (NMR)[2][4][5][6][7]
  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Key Diagnostic Signals (

    
     NMR): 
    
    • 
       3.90–4.05 ppm (3H, s):  Sharp singlet corresponding to the N-CH3  group. This distinguishes the N1-methyl (typically ~4.0 ppm) from the N2-methyl isomer (typically ~4.2 ppm).
      
    • 
       4.80–5.20 ppm (2H, br s):  Broad singlet for the -NH2  protons (exchangeable with 
      
      
      
      ).
    • Aromatic Region: Three distinct protons showing an ABX or AMX coupling pattern (typically

      
       6.8–7.5 ppm).
      
B. Mass Spectrometry (LC-MS)[8]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Expected Mass:

    • Isotopic Pattern: No chlorine/bromine signature; Iodine does not have a distinct M+2 isotope, but the mass defect is characteristic.

  • Purity Check: UV detection at 254 nm. Purity >95% is required for biological assays to rule out cytotoxic iodine contaminants.

C. Solubility & Handling for Assays

For biological applications (e.g., kinase inhibition assays), proper formulation is critical to prevent precipitation.

  • Stock Preparation: Dissolve powder in 100% DMSO to reach 10–20 mM concentration. Vortex for 30 seconds.

  • Storage: Aliquot stock solution into amber vials. Store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute into aqueous buffer immediately prior to use. Ensure final DMSO concentration is <1% to avoid solvent toxicity.

References

  • PubChem. (2025).[1][2] Compound Summary: 3-Iodo-1-methyl-1H-indazol-5-amine (CID 53418513). National Library of Medicine. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Regioselective synthesis of N-substituted indazoles.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3-Iodo-1-methyl-1H-indazol-5-amine and Derivatives

Executive Summary & Strategic Importance The 3-Iodo-1-methyl-1H-indazol-5-amine scaffold is a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor landscape (e.g., Axitinib analogues,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-Iodo-1-methyl-1H-indazol-5-amine scaffold is a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor landscape (e.g., Axitinib analogues, VEGFR/PDGFR inhibitors). Its value lies in its bifunctionality:

  • C5-Amine: A versatile handle for amide, urea, or sulfonamide formation to engage the hinge region or solvent-front pockets of kinases.

  • C3-Iodide: A high-fidelity electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing rapid exploration of chemical space in the "gatekeeper" region.

This guide details a regioselective, scalable, and chemoselective synthesis protocol. Unlike generic methods that yield intractable mixtures of N1/N2 isomers, this route leverages thermodynamic control and steric influence to maximize the desired N1-methyl isomer.

Retrosynthetic Analysis & Logic

The synthesis is designed to avoid the common pitfall of non-selective methylation. By installing the bulky iodine atom at C3 before methylation, we enhance the thermodynamic preference for N1-alkylation while simultaneously preparing the molecule for downstream coupling.

Retrosynthesis Target Target: 3-Iodo-1-methyl-1H-indazol-5-amine (Bifunctional Core) Intermediate1 Intermediate 1: 3-Iodo-1-methyl-5-nitro-1H-indazole Target->Intermediate1 Chemoselective Reduction (Fe/NH4Cl) Intermediate2 Intermediate 2: 3-Iodo-5-nitro-1H-indazole Intermediate1->Intermediate2 Regioselective Methylation (N1 vs N2) SM Starting Material: 5-Nitro-1H-indazole Intermediate2->SM Electrophilic Iodination (C3)

Figure 1: Retrosynthetic logic prioritizing C3-iodination prior to methylation to leverage steric bulk for improved N1-selectivity.

Detailed Experimental Protocols

Step 1: C3-Iodination of 5-Nitroindazole

Objective: Install the iodine atom at C3 efficiently while avoiding N-iodination. Mechanism: Electrophilic aromatic substitution. The base (KOH or K2CO3) deprotonates the indazole (pKa ~14), creating a nucleophilic anion that attacks molecular iodine.

  • Reagents:

    • 5-Nitro-1H-indazole (1.0 equiv)

    • Iodine (I₂, 1.1 equiv)

    • Potassium Hydroxide (KOH, 2.0 equiv) or K₂CO₃ (1.1 equiv)

    • Solvent: DMF (Dimethylformamide)[1][2][3]

Protocol:

  • Dissolution: Charge a round-bottom flask with 5-Nitro-1H-indazole (10.0 g, 61.3 mmol) and DMF (100 mL). Stir until fully dissolved.

  • Base Addition: Add powdered KOH (6.9 g, 122.6 mmol) in portions at 0°C. The solution will darken (formation of indazolyl anion). Stir for 15 min.

  • Iodination: Add Iodine (17.1 g, 67.4 mmol) dissolved in DMF (30 mL) dropwise over 30 minutes, maintaining temperature <20°C.

    • Critical Control Point: Exothermic reaction. Monitor internal temperature.[4]

  • Reaction: Allow to warm to room temperature (22-25°C) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][4][5]

  • Quench & Isolation: Pour the mixture into ice-water (500 mL) containing 10% sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.

  • Filtration: A yellow precipitate forms.[6] Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.

  • Yield: Expect ~16.0 g (90-95%).

    • Product:3-Iodo-5-nitro-1H-indazole .[5]

Step 2: Regioselective N1-Methylation

Objective: Selectively methylate the N1 nitrogen over N2. Expert Insight: The N1-isomer is thermodynamically favored (aromatic stability of the benzene ring is preserved). Using a strong base (NaH) in a polar aprotic solvent (THF or DMF) promotes thermodynamic equilibration, favoring N1 >95:5. The bulky Iodine at C3 further discourages N2 attack due to steric clash.

  • Reagents:

    • 3-Iodo-5-nitro-1H-indazole (from Step 1)

    • Methyl Iodide (MeI, 1.2 equiv)

    • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)[4]

    • Solvent: Anhydrous THF (Tetrahydrofuran)[4][7]

Protocol:

  • Deprotonation: To a suspension of NaH (1.66 g, 41.5 mmol) in anhydrous THF (100 mL) at 0°C under Nitrogen, add 3-Iodo-5-nitro-1H-indazole (10.0 g, 34.6 mmol) portion-wise.

    • Safety: H₂ gas evolution. Ensure proper venting.

  • Equilibration: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C. Add Methyl Iodide (2.6 mL, 41.5 mmol) dropwise.

  • Completion: Stir at RT for 2-4 hours.

  • Work-up: Quench carefully with sat. NH₄Cl.[4] Extract with EtOAc (3x).[4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: The crude material may contain 5-10% N2-isomer. Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • N1-Isomer (Target): Less polar (elutes first).

    • N2-Isomer (Impurity): More polar (elutes later).

  • Yield: Expect ~8.5 g (80%) of pure N1 isomer.

    • Product:3-Iodo-1-methyl-5-nitro-1H-indazole .[5]

Step 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without de-iodinating the C3 position. Challenge: Catalytic hydrogenation (H₂/Pd-C) often causes hydrodehalogenation (loss of Iodine). Solution: Use Iron (Fe) or Tin(II) Chloride (SnCl₂) reduction. Fe/NH₄Cl is milder and environmentally friendlier.

  • Reagents:

    • 3-Iodo-1-methyl-5-nitro-1H-indazole (5.0 g, 16.5 mmol)

    • Iron Powder (Fe, 5.0 equiv, 4.6 g)

    • Ammonium Chloride (NH₄Cl, 5.0 equiv, 4.4 g)

    • Solvent: Ethanol/Water (4:1 ratio, 100 mL)

Protocol:

  • Setup: Combine substrate, Fe powder, and NH₄Cl in EtOH/H₂O in a round-bottom flask.

  • Reaction: Heat to 80°C (reflux) with vigorous stirring for 1-2 hours.

    • Visual Cue: The yellow suspension will turn dark/black (iron oxides).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

  • Concentration: Evaporate the EtOH under reduced pressure.

  • Extraction: Dilute the aqueous residue with water and extract with EtOAc (3x).

  • Isolation: Dry organics (Na₂SO₄) and concentrate to yield a pale brown/off-white solid.

  • Yield: Expect ~4.0 g (90%).

    • Final Product:3-Iodo-1-methyl-1H-indazol-5-amine .

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity >98%HPLC (C18, ACN/H2O + 0.1% TFA)
MS (ESI+) [M+H]+ = 274.0LC-MS
1H NMR Confirm Regiochemistry (N-Me singlet ~4.0 ppm)400 MHz DMSO-d6
Iodine Content Positive confirmation (No de-iodination)MS / Elemental Analysis

Downstream Derivatization (Application Notes)

The synthesized core is a launchpad for two distinct classes of derivatives.

Derivatives cluster_N N-Functionalization (Kinase Hinge) cluster_C C3-Coupling (Gatekeeper) Core Core: 3-Iodo-1-methyl-indazol-5-amine Amide Amides (R-COCl / HATU) Core->Amide Urea Ureas (R-NCO) Core->Urea Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Sonogashira Sonogashira (Alkyne, Cu/Pd) Core->Sonogashira

Figure 2: Divergent synthesis pathways from the core scaffold.

Protocol A: Amide Coupling (Targeting the Amine)
  • Dissolve Core (1 equiv) in DMF.

  • Add Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (3 equiv).

  • Stir at RT for 2h.

  • Note: The C3-Iodine is stable under these conditions.

Protocol B: Suzuki-Miyaura Coupling (Targeting the Iodine)
  • Dissolve Core (1 equiv) and Boronic Acid (1.2 equiv) in Dioxane/H₂O (4:1).

  • Add K₂CO₃ (3 equiv) and degas with Argon.

  • Add Pd(dppf)Cl₂ (0.05 equiv).

  • Heat at 90°C for 4-12h.

  • Note: If the C5-amine interferes, protect it as a Boc-carbamate prior to coupling.

References

  • Synthesis of 3-iodo-5-nitro-1H-indazole

    • Methodology: Reduction of nitroindazoles and iodin
    • Source: Vertex AI Search Results (ChemicalBook, BenchChem).

  • Iodination of 6-nitroindazole (Analogous Protocol)

    • Title: WO2006048745A1 - Methods for preparing indazole compounds.
    • Source: Google Patents.

  • Regioselective Methylation of Indazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[7][8][9][10]

    • Source: PMC / NIH.

  • Chemoselective Reduction (Fe/NH4Cl)

    • Title: 5-AMINO-3-IODO (1H)INDAZOLE synthesis.
    • Source: ChemicalBook.

  • General Indazole Reactivity

    • Title: Application Notes for 3-Iodo-6-methyl-5-nitro-1H-indazole.
    • Source: BenchChem.[2][3][11]

Sources

Application

Application Notes &amp; Protocols for the Suzuki-Miyaura Coupling of 3-Iodo-1-methyl-1H-indazol-5-amine

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, part...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology and inflammation.[1] Many potent kinase inhibitors, which are central to modern cancer therapy by targeting signaling pathways like PI3K/Akt/mTOR, feature a 3-aryl-1H-indazole motif.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the critical C(sp²)-C(sp²) bond that links an aryl or heteroaryl group to the C-3 position of the indazole.[2][3] Its widespread adoption is due to its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[3][4]

This guide provides a comprehensive technical overview and actionable protocols for the successful Suzuki-Miyaura coupling of 3-Iodo-1-methyl-1H-indazol-5-amine, a key intermediate for building libraries of potential drug candidates. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its outcome, and provide a detailed, field-proven protocol for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount for rational troubleshooting and optimization. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-Iodo-1-methyl-1H-indazol-5-amine. This is often the rate-determining step and results in a square-planar Pd(II) complex.[6] The reactivity of the electrophile is crucial, with C-I bonds being significantly more reactive than C-Br or C-Cl bonds.[5]

  • Transmetalation: This step requires a base. The base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex (-B(OH)₃⁻).[7][8] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_OxAdd Ar-Pd(II)L₂-X (Palladium(II) Complex) Pd0->PdII_OxAdd Oxidative Addition PdII_Trans Ar-Pd(II)L₂-Ar' PdII_OxAdd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) PdII_Trans->Product ArylHalide Ar-X (Indazole-Iodide) ArylHalide->PdII_OxAdd BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Activation Boronate->PdII_Trans Experimental_Workflow start Start reagents 1. Reagent Addition - Indazole Iodide - Boronic Acid - K₂CO₃ - Pd(dppf)Cl₂ start->reagents Setup solvent 2. Add Solvents (Dioxane & H₂O) reagents->solvent degas 3. Degas Mixture (N₂ Purge / Freeze-Pump-Thaw) solvent->degas Seal Vessel heat 4. Heat to 100 °C (Monitor by TLC/LC-MS) degas->heat Under N₂ workup 5. Aqueous Workup - Dilute with EtOAc - Wash with H₂O & Brine heat->workup After Completion dry 6. Dry & Concentrate (Dry over Na₂SO₄, filter, evaporate) workup->dry purify 7. Purification (Silica Gel Chromatography) dry->purify product Pure Product purify->product Characterize

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 3-Iodo-1-methyl-1H-indazol-5-amine (e.g., 275 mg, 1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (345 mg, 2.5 mmol, 2.5 eq).

  • Catalyst Addition: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (24.5 mg, 0.03 mmol, 0.03 eq).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Inerting: Seal the vessel and carefully degas the mixture. This is critical to remove oxygen which can deactivate the catalyst. This can be done by bubbling nitrogen through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Place the vessel under a positive pressure of nitrogen and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with saturated brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) to afford the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficient temperature.3. Poor choice of ligand/base for the specific substrate.1. Ensure thorough degassing of the reaction mixture.<[5]br>2. Increase temperature in 10 °C increments.3. Switch to a high-activity system (e.g., XPhos Pd G3) and a stronger base (K₃PO₄). [9]
Protodeboronation Boronic acid is sensitive to aqueous/basic conditions, leading to Ar-H instead of Ar-B(OH)₂.1. Use anhydrous conditions (e.g., Toluene or Dioxane solvent) with K₃PO₄.<[10]br>2. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid. [5]
Dehalogenation of Starting Material The indazole iodide is converted to 1-methyl-1H-indazol-5-amine without coupling.1. This can occur if transmetalation is slow relative to side reactions. Use a more electron-rich ligand to accelerate the catalytic cycle.2. Ensure the boronic acid is of high purity and sufficiently reactive.
Homocoupling of Boronic Acid Formation of Ar'-Ar' byproduct.1. This is often caused by oxygen. Improve the degassing procedure.<[5]br>2. Lower the catalyst loading.

References

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. American Chemical Society.

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.

  • Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. Benchchem.

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Center for Biotechnology Information.

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. Benchchem.

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI.

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information.

  • (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate.

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information.

  • Screening of palladium catalysts for the Suzuki coupling of... ResearchGate.

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.

  • Suzuki reactions promoted by different ligands (the catalytic conditions...). ResearchGate.

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.

  • How to approach choosing reaction conditions for Suzuki? Reddit.

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.

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Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 3-Iodo-1-methyl-1H-indazol-5-amine

Authored by: A Senior Application Scientist Introduction: The Strategic Value of 3-Iodo-1-methyl-1H-indazol-5-amine In the landscape of modern drug discovery and medicinal chemistry, the indazole scaffold is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 3-Iodo-1-methyl-1H-indazol-5-amine

In the landscape of modern drug discovery and medicinal chemistry, the indazole scaffold is a cornerstone, recognized for its prevalence in a multitude of biologically active agents.[1][2] Derivatives of indazole have shown significant therapeutic potential, acting as potent inhibitors of kinases, which are critical targets in oncology and inflammatory diseases.[1][2][3] The strategic functionalization of this privileged heterocycle is therefore a paramount objective for researchers aiming to develop novel therapeutics.

3-Iodo-1-methyl-1H-indazol-5-amine stands out as a particularly valuable and versatile building block.[4][5][6] Its structure offers several key advantages for synthetic diversification:

  • A Reactive C-I Bond: The carbon-iodine bond at the 3-position is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[7][8][9] This high reactivity often permits the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times.

  • Fixed N1-Methylation: The presence of a methyl group at the N1 position prevents complications arising from N-H acidity or the formation of regioisomers, which can be a challenge with unprotected indazoles.[10][11]

  • A Versatile 5-Amino Group: The primary amine at the 5-position serves as a synthetic handle for subsequent derivatization, allowing for the construction of complex molecules through amide bond formation, reductive amination, or further cross-coupling reactions.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 3-Iodo-1-methyl-1H-indazol-5-amine, offering detailed protocols and the scientific rationale behind the selection of reaction parameters.

Pillar 1: The General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have transformed synthetic chemistry by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[12][13][14] These reactions, recognized with the 2010 Nobel Prize in Chemistry, largely operate through a common, elegant catalytic cycle.[15] Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The cycle consists of three primary steps: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.[7][13][16]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts into the carbon-iodine bond of the 3-Iodo-1-methyl-1H-indazol-5-amine.[7][17] This is typically the rate-determining step.[7] The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar intermediate.[13]

  • Transmetalation: In reactions like the Suzuki or Sonogashira coupling, the organometallic coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the Pd(II) center, displacing the halide.[13][17] This step often requires activation by a base.[7][18] In the Heck reaction, this step is replaced by the coordination and migratory insertion of an alkene.[16]

  • Reductive Elimination: This is the final, product-forming step. The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond.[13][16] This process reduces the palladium center back to the catalytically active Pd(0) state, allowing the cycle to begin anew.

Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_intermediate R¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->pd2_intermediate pd0->pd2_intermediate   Oxidative   Addition oxidative_addition Oxidative Addition pd2_coupled R¹-Pd(II)L₂(R²) (Transmetalated Complex) pd2_intermediate->pd2_coupled pd2_intermediate->pd2_coupled   Transmetalation   (e.g., Suzuki) transmetalation Transmetalation pd2_coupled->pd0 pd2_coupled->pd0   Reductive   Elimination product R¹-R² (Product) pd2_coupled->product reductive_elimination Reductive Elimination reagents R¹-X (3-Iodo-1-methyl -1H-indazol-5-amine) reagents->pd0 organometallic R²-M (Coupling Partner) organometallic->pd2_intermediate

General Catalytic Cycle for Palladium Cross-Coupling.

Pillar 2: Application Protocols for 3-Iodo-1-methyl-1H-indazol-5-amine

The following protocols are designed as robust starting points for research and development. Optimization may be required based on the specific coupling partner used.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, excellent functional group tolerance, and the low toxicity of its boron-based reagents.[1][13] It is the premier choice for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Causality and Experimental Choices:

  • Catalyst/Ligand: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is common. For coupling with sterically hindered or electron-rich boronic acids, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often superior as they promote the reductive elimination step and stabilize the active Pd(0) species.[12]

  • Base: A base is crucial for activating the organoboron reagent to facilitate transmetalation.[18][19] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can influence reaction rate and prevent side reactions like boronic acid decomposition.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typical. Water is often necessary to dissolve the inorganic base and assist in the transmetalation step.

Experimental Workflow Diagram

Suzuki_Workflow Workflow: Suzuki-Miyaura Coupling start Start: Assemble Reagents reagents 1. Add to Flask: - 3-Iodo-1-methyl-1H-indazol-5-amine - Boronic Acid/Ester (1.1-1.5 eq) - Base (e.g., K₂CO₃, 2-3 eq) start->reagents solvent 2. Add Solvent (e.g., Dioxane/H₂O) reagents->solvent degas 3. Degas Mixture (N₂ or Ar sparging for 15-30 min) solvent->degas catalyst 4. Add Catalyst System (e.g., Pd(OAc)₂ + SPhos) under N₂ degas->catalyst reaction 5. Heat to Reaction Temp (e.g., 80-100 °C) Monitor by TLC/LC-MS catalyst->reaction workup 6. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine reaction->workup purify 7. Purification - Dry (Na₂SO₄), filter, concentrate - Column Chromatography workup->purify end End: Characterized Product purify->end

Step-by-step workflow for a typical Suzuki-Miyaura reaction.

Detailed Protocol: Synthesis of 1-methyl-3-(phenyl)-1H-indazol-5-amine

  • To a flame-dried Schlenk flask, add 3-Iodo-1-methyl-1H-indazol-5-amine (273 mg, 1.0 mmol, 1.0 eq), phenylboronic acid (134 mg, 1.1 mmol, 1.1 eq), and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Bubble nitrogen or argon through the stirred suspension for 20 minutes to degas the solvent.

  • Under a positive pressure of inert gas, add Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.

ParameterRecommended ConditionRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that form active Pd(0) in situ.
Ligand SPhos, XPhos, P(tBu)₃Bulky, electron-rich ligands accelerate the reaction.
Catalyst Loading 1-5 mol% Pd, 2-10 mol% LigandBalances reaction efficiency with cost and ease of removal.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly effective method for linking terminal alkynes with aryl halides, providing access to conjugated enynes and arylalkynes.[12][20] This reaction is invaluable for creating rigid scaffolds or introducing functionalities for further transformations like click chemistry.

Causality and Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[21] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a more reactive copper acetylide, which then undergoes transmetalation to the palladium center.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HX generated during the reaction and as the solvent in many cases.[12]

  • Copper-Free Conditions: Concerns over homo-coupling of the alkyne (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols. These often require more specialized palladium catalysts or different bases (e.g., Cs₂CO₃, piperidine) to facilitate the direct reaction of the alkyne with the palladium center.[20][22]

Experimental Workflow Diagram

Sonogashira_Workflow Workflow: Sonogashira Coupling start Start: Assemble Reagents reagents 1. Add to Flask under N₂: - 3-Iodo-1-methyl-1H-indazol-5-amine - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - CuI (co-catalyst) start->reagents solvent 2. Add Anhydrous Solvent & Base (e.g., THF and TEA) reagents->solvent degas 3. Degas Mixture (N₂ sparging for 15 min) solvent->degas alkyne 4. Add Terminal Alkyne (1.2 eq) (via syringe, dropwise) degas->alkyne reaction 5. Stir at RT to 60 °C Monitor by TLC/LC-MS alkyne->reaction workup 6. Aqueous Workup - Filter off amine salts - Concentrate filtrate - Dissolve in EtOAc, wash reaction->workup purify 7. Purification - Dry (Na₂SO₄), filter, concentrate - Column Chromatography workup->purify end End: Characterized Product purify->end

Step-by-step workflow for a classic Sonogashira reaction.

Detailed Protocol: Synthesis of 1-methyl-3-(phenylethynyl)-1H-indazol-5-amine

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add 3-Iodo-1-methyl-1H-indazol-5-amine (273 mg, 1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (5.7 mg, 0.03 mmol, 3 mol%).

  • Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 3 mL) via syringe.

  • Stir the mixture for 10 minutes at room temperature.

  • Add phenylacetylene (132 µL, 1.2 mmol, 1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion (typically 1-6 hours), filter the reaction mixture through a pad of Celite to remove amine salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove residual copper, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired arylalkyne.

ParameterRecommended ConditionRationale
Pd Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, reliable palladium catalysts for Sonogashira.
Cu Co-catalyst CuIActivates the alkyne to facilitate transmetalation.
Catalyst Loading 1-5 mol% Pd, 1-10 mol% CuIEffective loadings for most substrates.
Base/Solvent TEA, DIPA, PiperidineActs as both base and often as a solvent.
Solvent (if not amine) THF, DMF, TolueneAnhydrous conditions are important to prevent side reactions.
Temperature 25 - 60 °CReaction is often facile at or near room temperature.
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[23][24] While our substrate already possesses an amine, this reaction is used to couple a new amine or amine equivalent at the 3-position, displacing the iodide.

Causality and Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.[12][23] These ligands facilitate both the oxidative addition and the challenging C-N reductive elimination step. The choice of ligand is often dictated by the nature of the amine (primary, secondary, hindered).[25]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more effective nucleophile for coordination to the palladium center.[26] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[27]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are essential to prevent quenching the strong base.

Detailed Protocol: Synthesis of N-benzyl-3-(1-methyl-1H-indazol-5-amine) (Note: This is a hypothetical name for the product of coupling benzylamine at the 3-position of the substrate)

  • To a glovebox or a flame-dried Schlenk flask under an argon atmosphere, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 eq).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 17 mg, 0.02 mmol, 2 mol%).

  • Add 3-Iodo-1-methyl-1H-indazol-5-amine (273 mg, 1.0 mmol, 1.0 eq).

  • Add anhydrous, degassed toluene (5 mL).

  • Add benzylamine (131 µL, 1.2 mmol, 1.2 eq) via syringe.

  • Seal the vessel and heat to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion (typically 4-24 hours), cool to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Dilute with ethyl acetate (25 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify via flash column chromatography to isolate the C-N coupled product.

ParameterRecommended ConditionRationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂, Pre-catalystsPre-formed catalyst complexes (precatalysts) offer convenience and reliability.
Ligand XPhos, RuPhos, BrettPhos, BINAPBulky ligands are critical for promoting C-N reductive elimination.[23][26]
Catalyst Loading 1-3 mol% Pd, 1.2-5 mol% LigandLower loadings are often possible with modern precatalysts.
Base NaOt-Bu, K₃PO₄, LiHMDS, Cs₂CO₃Strong, non-nucleophilic base is required for amine deprotonation.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are mandatory.
Temperature 80 - 110 °CHigher temperatures are often needed for C-N bond formation.

References

  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Role of palladium catalyst in cross-coupling reactions. (2025). Vertex AI Search.
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). Nobel Prize Outreach AB.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). MilliporeSigma.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. (2025). ResearchGate.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. (n.d.). BenchChem.
  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate. (2025). ResearchGate.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Lebel, H., Ladjel, C., & Bréthous, L. (2007). Palladium-catalyzed cross-coupling reactions in one-pot multicatalytic processes. Journal of the American Chemical Society, 129(43), 13321-6.
  • Intramolecular Heck reaction. (n.d.). Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • 3-Iodo-1H-indazol-5-amine. (n.d.). MySkinRecipes.
  • A Comparative Guide to the Reactivity of 3-Iodo- 6-methyl-5-nitro-1H-indazole and 3-Bromo-6. (n.d.). BenchChem.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Heck Reaction - Organic Chemistry Lessons. (2021). YouTube.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules.
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (n.d.). Chemical Engineering Transactions.
  • 3-iodo-1-methyl-1H-indazol-5-amine. (n.d.). Advanced ChemBlocks.
  • 1130309-72-6|3-Iodo-1-methyl-1H-indazol-5-amine. (n.d.). BLDpharm.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules.
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.
  • Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. (n.d.). PubMed.

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Application

Application Notes and Protocols: Amide Bond Formation Strategies with 3-Iodo-1-methyl-1H-indazol-5-amine

< Introduction: The Significance of 3-Iodo-1-methyl-1H-indazol-5-amine in Modern Drug Discovery 3-Iodo-1-methyl-1H-indazol-5-amine is a pivotal building block in medicinal chemistry, frequently incorporated into pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Significance of 3-Iodo-1-methyl-1H-indazol-5-amine in Modern Drug Discovery

3-Iodo-1-methyl-1H-indazol-5-amine is a pivotal building block in medicinal chemistry, frequently incorporated into pharmacologically active agents targeting a range of therapeutic areas. The indazole core is a privileged scaffold, and the strategic placement of the iodo group at the 3-position provides a versatile handle for further functionalization, often through cross-coupling reactions.[1] The 5-amino group serves as a primary nucleophile for the construction of amide linkages, a cornerstone of molecular architecture in numerous approved drugs.[2]

However, the electronic nature of the indazole ring system, coupled with the presence of the iodine substituent, can render the 5-amino group less nucleophilic than a simple aniline. This reduced reactivity presents a common challenge in amide bond formation, often leading to sluggish reactions and the need for carefully optimized protocols.[3][4] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on effective strategies to overcome these challenges and successfully synthesize amide derivatives of 3-iodo-1-methyl-1H-indazol-5-amine.

Understanding the Challenges: The Electronic Landscape of 3-Iodo-1-methyl-1H-indazol-5-amine

The primary obstacle in forming an amide bond with 3-iodo-1-methyl-1H-indazol-5-amine lies in its reduced nucleophilicity compared to simple anilines. This is a consequence of the electron-withdrawing nature of the indazole ring system. While the amino group is activating, its lone pair of electrons is delocalized into the aromatic system, diminishing its availability for nucleophilic attack on an activated carboxylic acid. Researchers often encounter difficulties with standard amide coupling conditions, which may result in low yields or incomplete reactions.[3][4][5] Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high conversion and purity.

Strategic Approaches to Amide Bond Formation

Several robust strategies can be employed to facilitate the efficient formation of amide bonds with this substrate. The selection of the optimal method will depend on the specific carboxylic acid partner, scale of the reaction, and desired purity profile.

Carbodiimide-Mediated Couplings: The Workhorse of Amide Synthesis

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their cost-effectiveness and ease of use.[6] When coupling with a less nucleophilic amine like 3-iodo-1-methyl-1H-indazol-5-amine, the addition of an activating agent is crucial. 1-Hydroxybenzotriazole (HOBt) has traditionally been used, but due to safety concerns, Oxyma Pure is now a common and effective alternative.[7] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can further enhance the reaction rate by forming a highly reactive acyl-pyridinium intermediate.[3]

Mechanism of EDC/HOBt Coupling:

EDC_HOBt_Mechanism RCOOH Carboxylic Acid ActiveEster O-Acylurea Intermediate RCOOH->ActiveEster + EDC EDC EDC HOBtEster HOBt Active Ester ActiveEster->HOBtEster + HOBt Urea Urea Byproduct ActiveEster->Urea HOBt HOBt HOBtEster->HOBt Amide Amide Product HOBtEster->Amide + Amine Amine 3-Iodo-1-methyl-1H- indazol-5-amine

Caption: EDC/HOBt mediated amide bond formation workflow.

Uronium/Aminium-Based Coupling Reagents: For Challenging Substrates

For more challenging couplings involving sterically hindered carboxylic acids or electron-deficient amines, uronium or aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and HCTU are often the reagents of choice.[7] These reagents form highly reactive OAt- or OBt-active esters, which react readily with the amine.[8] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction.[7]

Mechanism of HATU Coupling:

HATU_Mechanism RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + Amine HOAt HOAt OAt_Ester->HOAt Amine 3-Iodo-1-methyl-1H- indazol-5-amine

Caption: HATU mediated amide bond formation workflow.

Acid Chloride Formation: A Classic and Effective Method

Conversion of the carboxylic acid to its corresponding acid chloride is a highly effective strategy for activating it towards nucleophilic attack by 3-iodo-1-methyl-1H-indazol-5-amine.[9][10] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation.[9][11] The resulting acid chloride is highly reactive and will readily form the amide upon treatment with the amine, typically in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct.[10]

Workflow for Acid Chloride Method:

AcidChloride_Workflow CarboxylicAcid Carboxylic Acid AcidChloride Acid Chloride CarboxylicAcid->AcidChloride + SOCl₂ SOCl2 SOCl₂ or (COCl)₂ Amide Amide Product AcidChloride->Amide + Amine, Base Amine 3-Iodo-1-methyl-1H- indazol-5-amine Base Base (e.g., TEA)

Caption: Amide synthesis via an acid chloride intermediate.

Comparative Summary of Coupling Strategies

StrategyCoupling Reagent(s)BaseSolventKey AdvantagesPotential Drawbacks
Carbodiimide EDC, HOBt/Oxyma, DMAP (cat.)DIPEA or TEADMF, DCMCost-effective, readily available reagents.[6]Can be sluggish with electron-deficient amines.[3]
Uronium/Aminium HATU, HBTU, HCTUDIPEA or TEADMF, NMPHigh reactivity, suitable for difficult couplings.[7]More expensive, byproducts can be challenging to remove.
Acid Chloride SOCl₂, (COCl)₂Pyridine, TEADCM, THFHighly reactive, drives reaction to completion.[9][10]Harsh conditions may not be suitable for sensitive substrates.

Detailed Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

Materials:

  • 3-Iodo-1-methyl-1H-indazol-5-amine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • EDC.HCl (1.5 eq)

  • HOBt (or Oxyma Pure) (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add EDC.HCl and HOBt.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add 3-iodo-1-methyl-1H-indazol-5-amine to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

Materials:

  • 3-Iodo-1-methyl-1H-indazol-5-amine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA to the mixture and stir for 15 minutes at room temperature.

  • Add a solution of 3-iodo-1-methyl-1H-indazol-5-amine in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Amide Formation via Acid Chloride

Step A: Formation of the Acid Chloride

Materials:

  • Carboxylic acid (1.0 eq)

  • Oxalyl chloride (2.0 eq) or Thionyl chloride (2.0 eq)

  • Anhydrous DCM

  • Catalytic DMF (1-2 drops)

Procedure:

  • Suspend or dissolve the carboxylic acid in anhydrous DCM.

  • Add catalytic DMF followed by the dropwise addition of oxalyl chloride or thionyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess reagent. The crude acid chloride is typically used immediately in the next step.

Step B: Amide Coupling

Materials:

  • Crude acid chloride (from Step A)

  • 3-Iodo-1-methyl-1H-indazol-5-amine (1.0 eq)

  • Triethylamine (2.0 eq) or Pyridine (2.0 eq)

  • Anhydrous DCM

Procedure:

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve 3-iodo-1-methyl-1H-indazol-5-amine and triethylamine in anhydrous DCM.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1N HCl, saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider switching to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Increasing the reaction temperature or prolonging the reaction time may also improve conversion.

  • Side Reactions: The unprotected N-H of the indazole in the starting amine is generally not reactive under these conditions. However, for particularly sensitive substrates or forcing conditions, N-protection might be considered, though it is often unnecessary for amide coupling at the 5-amino position.[1]

  • Purification Challenges: The urea byproduct from EDC couplings can sometimes be difficult to remove. A dilute acid wash can help in its removal. For HATU couplings, aqueous workup is generally effective in removing the byproducts.

Conclusion

The successful synthesis of amides from 3-iodo-1-methyl-1H-indazol-5-amine is readily achievable with the appropriate choice of coupling strategy. For routine syntheses, EDC/HOBt with catalytic DMAP offers a cost-effective solution. For more challenging substrates, the superior reactivity of HATU is recommended. When all else fails, the classic acid chloride method provides a robust and reliable route to the desired amide products. By understanding the electronic properties of the starting amine and selecting the appropriate reagents and conditions, researchers can efficiently access a wide range of novel indazole-based amides for their drug discovery programs.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry - ACS Publications. (2025, February 11).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
  • Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. (n.d.).
  • University of Southern Denmark A protocol for amide bond formation with electron deficient amines and sterically hindered substr - SDU. (2015, November 5).
  • 5-AMINO-3-IODO (1H)INDAZOLE synthesis - ChemicalBook. (n.d.).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.).
  • Amide coupling reaction between a carboxylic acid and aniline derivatives - Reddit. (2026, January 30).
  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (n.d.).
  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (n.d.).
  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.).
  • Technical Support Center: Optimizing Amide Coupling Reactions with 1H-Indazole-3-carboxylic Acid - Benchchem. (n.d.).
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28).
  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM - University of Huddersfield Research Portal. (n.d.).
  • Hypervalent iodine-promoted twofold oxidative coupling of amines with amides and thioamides: Chemoselective entryway to oxazoles and thiazoles - ResearchGate. (n.d.).
  • 3 - Organic Syntheses Procedure. (n.d.).
  • Hypervalent iodine-promoted twofold oxidative coupling of amines with amides and thioamides: chemoselective pathway to oxazoles and thiazoles - PMC. (n.d.).
  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2025, July 25).
  • EDC-HOBt Amide coupling workup help : r/Chempros - Reddit. (2024, April 28).
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. (n.d.).
  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with - Organic Syntheses Procedure. (n.d.).
  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. (n.d.).
  • 3-iodo-1-methyl-1H-indazol-5-amine - Advanced ChemBlocks. (2026, February 1).
  • 1130309-72-6|3-Iodo-1-methyl-1H-indazol-5-amine - BLDpharm. (n.d.).
  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022, August 29).
  • 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem. (n.d.).
  • Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis - Semantic Scholar. (2025, May 8).

Sources

Method

Application Note: Precision C3-Functionalization of 3-Iodo-1-methyl-1H-indazol-5-amine

Executive Summary This guide details the protocol for the Buchwald-Hartwig amination of 3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6). This substrate presents a unique "ambident" challenge in cross-coupling chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Buchwald-Hartwig amination of 3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6). This substrate presents a unique "ambident" challenge in cross-coupling chemistry: it possesses a highly reactive electrophilic site (C3-Iodide) and a nucleophilic site (C5-Primary Amine).

While the 5-amino group is a valuable handle for downstream functionalization, it poses a significant risk of intermolecular self-coupling (polymerization) during the activation of the C3-iodide. This protocol establishes a robust methodology to suppress homocoupling and achieve high-yield C3-selective amination using Pd-catalyzed cross-coupling. We prioritize the use of Xantphos and BrettPhos ligand systems to differentiate reactivity based on nucleophile sterics and electronics.

Strategic Analysis: The Chemoselectivity Challenge

The successful utilization of 3-Iodo-1-methyl-1H-indazol-5-amine relies on understanding the reactivity hierarchy. The C3-I bond in indazoles is exceptionally reactive toward oxidative addition, often surpassing standard aryl bromides. However, the presence of the unprotected C5-amine creates a competitive landscape.

Reactivity Hierarchy
  • C3-Iodide (Electrophile): Rapid oxidative addition to Pd(0).

  • External Amine (Nucleophile): Target coupling partner.

  • C5-Amine (Internal Nucleophile): Competitor causing oligomerization.

The Solution: To favor the cross-coupling over self-coupling, the reaction kinetics must be biased toward the external amine. This is achieved through:

  • Nucleophile Excess: Saturating the catalyst sphere with the external amine.

  • Ligand Selection: Using ligands that facilitate rapid reductive elimination with the target amine.

  • Base Modulation: Using bases that activate the external amine without excessively deprotonating the aniline-like C5-amine (pKa ~4-5).

Visualizing the Pathway

The following diagram illustrates the divergent pathways and the control measures required to ensure the desired Product A (C3-Amination).

ReactionPathways Substrate 3-Iodo-1-methyl- 1H-indazol-5-amine Pd_Ox Oxidative Addition (L-Pd-Ar-I) Substrate->Pd_Ox Pd(0) Catalyst Path_Good Path A: Cross-Coupling (Target Product) Pd_Ox->Path_Good + External Amine (Excess) Fast Reductive Elim. Path_Bad Path B: Self-Coupling (Oligomerization) Pd_Ox->Path_Bad + Substrate (C5-NH2) Slow Reductive Elim.

Standardized Protocol: C3-Selective Amination

This protocol is optimized for coupling secondary cyclic amines (e.g., morpholine, N-methylpiperazine) and primary anilines .

Reagents and Equipment
  • Substrate: 3-Iodo-1-methyl-1H-indazol-5-amine (1.0 equiv)

  • Coupling Partner: Secondary Amine (1.5 equiv) or Primary Amine (1.2 equiv)

  • Catalyst Precursor: Pd2(dba)3 (2.5 mol% Pd) or Pd(OAc)2

  • Ligand: Xantphos (5 mol%) for general amines; BrettPhos for difficult primary amines.

  • Base: Cs2CO3 (2.0 equiv) - Preferred over NaOtBu to minimize background side-reactions.

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen (Balloon or Manifold).

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Activity)

  • In a distinct vial, mix Pd2(dba)3 (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol) in 1,4-Dioxane (2 mL).

  • Stir at room temperature for 5-10 minutes. The solution should turn from dark purple/red to a lighter orange/yellow, indicating ligation. Why: Pre-forming the active L2Pd(0) species prevents non-specific Pd aggregation.

Step 2: Reaction Assembly

  • To a reaction vessel (microwave vial or Schlenk tube) equipped with a magnetic stir bar, add:

    • 3-Iodo-1-methyl-1H-indazol-5-amine (273 mg, 1.0 mmol).

    • Cs2CO3 (652 mg, 2.0 mmol).

  • Evacuate and backfill with Argon (3 cycles).

  • Add the External Amine (1.5 mmol, 1.5 equiv) via syringe.

    • Note: If the amine is a solid, add it in Step 2.1.

  • Add the Catalyst Solution (from Step 1) via syringe.

  • Add remaining Dioxane to reach a total volume of 5 mL (0.2 M concentration).

Step 3: Execution

  • Heat the reaction mixture to 90 °C .

  • Monitor by LC-MS at 1 hour and 3 hours.

    • Target Mass: [M+H]+ = (Substrate MW - I + Amine MW - H).

    • Watch for: Dimer peaks (MW ~ 2x Substrate - HI). If dimers appear, increase the equivalents of the external amine in future runs.

  • Reaction is typically complete within 2-6 hours due to the high reactivity of the C3-iodide.

Step 4: Work-up and Purification

  • Cool to room temperature.

  • Filter through a pad of Celite to remove inorganic salts and Pd black. Rinse with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: DCM:MeOH (0-10% gradient) or Hexane:EtOAc (depending on the polarity of the coupled amine).

    • Note: The product contains a free primary amine (C5-NH2) and a tertiary amine (C3-N). It will be polar.

Optimization & Troubleshooting Guide

The following table summarizes common issues and evidence-based solutions for this specific scaffold.

IssueObservation (LC-MS)Root CauseCorrective Action
Homocoupling Peak at ~418 Da (Dimer)C5-NH2 competes with External Amine.Increase External Amine to 2.0-3.0 equiv. Switch to BrettPhos (highly selective for primary amines).
Deiodination Peak at ~147 Da (Hydrodehalogenation)

-Hydride elimination or solvent H-abstraction.
Ensure anhydrous conditions. Lower temp to 80°C. Switch solvent to Toluene.
No Reaction Unchanged SMCatalyst poisoning by free amine.Increase catalyst loading to 5 mol%. Ensure rigorous degassing (O2 kills Pd-Phosphine).
Low Conversion Stalled at 50%Catalyst decomposition.Add a second portion of catalyst (1 mol%) after 2 hours.
Ligand Selection Matrix
  • Xantphos: Best for secondary amines (Morpholine, Piperidine) and general anilines. Promotes reductive elimination via wide bite angle.

  • BrettPhos: Best for primary alkyl amines and sterically hindered anilines.

  • BINAP: Good alternative if Xantphos fails, particularly for smaller amines.

Mechanistic Validation (Self-Validating Protocol)

To ensure the protocol is working as intended, researchers should verify the Chemoselectivity Index .

Validation Experiment: Run the standard protocol with Morpholine (1.5 equiv).

  • Success Criteria: >90% conversion to 3-morpholino-1-methyl-1H-indazol-5-amine. <5% Dimer formation.

  • Mechanism: The Pd(0) inserts into the C-I bond. The Morpholine (pKa ~8.3) binds Pd(II) and is deprotonated by Cs2CO3. Reductive elimination yields the product.[1][2] The C5-NH2 (pKa ~4) is less nucleophilic toward the Pd center in the presence of the specific ligand field, preventing self-reaction.

Catalytic Cycle Visualization

CatalyticCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 3-Iodo-Indazole LigEx Amine Coordination (Ar-Pd-NHR2) OxAdd->LigEx + External Amine Deprot Deprotonation (Base -> CsI) LigEx->Deprot + Cs2CO3 RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim RedElim->Pd0 Product Release

Safety and Handling

  • 3-Iodo-1-methyl-1H-indazol-5-amine: Treat as a potential irritant and sensitizer. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal hazards. Dispose of in dedicated heavy metal waste streams.

  • Pressurized Vessels: When heating dioxane to 90-100°C, use rated pressure vials to prevent rupture.

References

  • Buchwald-Hartwig Amination Overview

    • Title: Buchwald–Hartwig amin
    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][2]

  • Indazole Cross-Coupling Specifics

    • Title: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction[3]

    • Source: ResearchGate / Journal of Organic Chemistry (Cited Context)
    • URL:[Link]

  • Ligand Effects in Amination

    • Title: Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization[3][4][5]

    • Source: NIH / PMC
    • URL:[Link]

  • General Protocol for Aryl Iodides

    • Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides[2][4][6]

    • Source: NIH / PMC
    • URL:[Link]

Sources

Application

Application Note: Regioselective Iodination of 1-methyl-1H-indazol-5-amine

This Application Note is designed for research scientists and drug development professionals focusing on the functionalization of the 1-methyl-1H-indazol-5-amine scaffold. This heterocyclic building block is a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals focusing on the functionalization of the 1-methyl-1H-indazol-5-amine scaffold. This heterocyclic building block is a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) and other bioactive small molecules.

The guide prioritizes the regioselective introduction of iodine , a versatile handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

Introduction & Mechanistic Rationale

The Challenge of Regioselectivity

The 1-methyl-1H-indazol-5-amine scaffold presents a complex electronic landscape for Electrophilic Aromatic Substitution (EAS). Two competing directing forces dictate the site of iodination:

  • The Indazole Core: The pyrazole ring of the indazole system is naturally reactive at the C-3 position towards electrophiles.

  • The 5-Amino Group: This strongly activating group directs electrophiles to the ortho positions (C-4 and C-6 ) on the benzene ring.

Mechanistic Insight: In the absence of steric blocking or specific directing groups, C-3 iodination is generally the kinetic and thermodynamic preference for 1-substituted indazoles. However, the high electron density provided by the 5-amino group can activate the benzene ring sufficiently to compete, potentially leading to mixtures or C-4/C-6 halogenation.

  • Target Product: This protocol focuses on the synthesis of 3-iodo-1-methyl-1H-indazol-5-amine , the most common intermediate for extending the scaffold.

  • Alternative Regioisomer: Conditions favoring C-4 iodination (ortho to the amine) usually require protection of the amine (e.g., N-Boc) to modulate its activating power and steric bulk, or the prior blocking of the C-3 position.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the favored route using N-iodosuccinimide (NIS).

IndazoleIodination Substrate 1-methyl-1H-indazol-5-amine Reagent NIS (N-iodosuccinimide) Solvent: DMF or MeCN Substrate->Reagent TS_C3 Transition State (C-3 Sigma Complex) Reagent->TS_C3 Kinetic Control (Pyrazolic Reactivity) TS_C4 Transition State (C-4 Sigma Complex) Reagent->TS_C4 Steric Hinderance (Peri-interaction) Side_Ox N-Oxidation/Tars Reagent->Side_Ox If Temp > RT Product_C3 3-Iodo-1-methyl-1H-indazol-5-amine (Major Product) TS_C3->Product_C3 -H+ Product_C4 4-Iodo Isomer (Minor/Trace) TS_C4->Product_C4 -H+

Figure 1: Mechanistic pathway for the iodination of 1-methyl-1H-indazol-5-amine, highlighting the preference for C-3 substitution.

Experimental Protocol: Direct C-3 Iodination

This protocol utilizes N-iodosuccinimide (NIS) as a mild source of electrophilic iodine (


), avoiding the harsh oxidative conditions of 

/oxidant mixtures that can decompose the sensitive primary amine.
Reagents & Equipment
ReagentCAS No.Equiv.[1][2][3]Role
1-methyl-1H-indazol-5-amine 1130309-72-61.0Substrate
N-Iodosuccinimide (NIS) 516-12-11.05 - 1.1Iodinating Agent
Acetonitrile (MeCN) 75-05-8SolventMedium (Polar Aprotic)
DMF (Alternative Solvent)68-12-2SolventFor solubility issues
Sodium Thiosulfate (aq) 7772-98-7QuenchNeutralize excess

Step-by-Step Methodology

Step 1: Preparation of Substrate Solution

  • In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1-methyl-1H-indazol-5-amine (1.0 mmol, 147 mg) in anhydrous Acetonitrile (MeCN) (5 mL).

    • Note: If solubility is poor, use DMF (3 mL). Acetonitrile is preferred for easier workup.

  • Cool the solution to 0°C using an ice-water bath.

    • Rationale: Low temperature suppresses N-oxidation and over-iodination.

Step 2: Addition of NIS

  • Dissolve NIS (1.1 mmol, 248 mg) in a minimal amount of MeCN (1-2 mL).

  • Add the NIS solution dropwise to the stirring amine solution at 0°C over 10 minutes.

    • Observation: The solution may darken slightly (yellow/orange) due to trace iodine liberation.

  • Protect the flask from light (wrap in aluminum foil).

    • Rationale: Prevents radical side reactions initiated by light.

Step 3: Reaction Monitoring

  • Allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours .

  • QC Check: Monitor by LC-MS or TLC (System: 50% EtOAc/Hexanes).

    • Target Mass:

      
       (Product) vs. 
      
      
      
      (Starting Material).
    • TLC: The product typically has a lower

      
       than the starting material due to increased polarizability, or higher depending on the stationary phase interaction. (Verify with UV).
      

Step 4: Workup & Isolation

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    )  solution (5 mL) to the reaction mixture. Stir for 10 minutes.
    
    • Visual Cue: The orange/brown color should fade to pale yellow or clear.

  • Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (EtOAc) (3 x 15 mL).

  • Wash: Wash the combined organic layers with Brine (sat. NaCl) to remove residual DMF/water.

  • Dry: Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    

Step 5: Purification

  • Purify the crude residue via Flash Column Chromatography (Silica Gel).

  • Gradient: 0%

    
     60% EtOAc in Hexanes.
    
  • Yield: Expected yield is 75–85% .

Alternative Strategy: C-4 Directed Iodination (Ortho-Functionalization)

If the specific research goal is to functionalize the benzene ring (C-4 position) rather than the pyrazole ring (C-3), a protection strategy is mandatory to alter the electronics and sterics.

Protocol Modification (Boc-Protection Route)
  • Protection: React 1-methyl-1H-indazol-5-amine with

    
     (1.1 equiv) and DMAP (cat.) in DCM to yield tert-butyl (1-methyl-1H-indazol-5-yl)carbamate .
    
  • Directed Iodination:

    • Reagent:tert-Butyllithium (

      
      -BuLi)  (2.2 equiv) at -78°C  in THF.
      
    • Mechanism:[2][4][5][6][7] The Boc group directs lithiation to the ortho position (C-4).

    • Quench: Add Iodine (

      
      ) in THF.
      
  • Deprotection: Treat with TFA/DCM to restore the amine.

    • Result:4-iodo-1-methyl-1H-indazol-5-amine .

Note: This route is significantly more complex and should only be used if the C-3 iodo isomer is not the desired target.

Quality Control & Data Validation

Analytical Specifications
ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity >95%HPLC (254 nm)
MS (ESI+) 274.07 Da (

)
LC-MS
1H NMR Loss of C-3 proton singlet (

ppm)
400 MHz DMSO-

Interpreting the NMR (Regiochemistry Confirmation)
  • Starting Material: Shows a distinct singlet at C-3 (approx. 7.9 ppm) and a doublet/multiplet pattern for the benzene ring protons.

  • 3-Iodo Product: The C-3 singlet disappears . The benzene ring proton pattern (C-4, C-6, C-7) remains largely intact, though slightly shifted due to the electronic effect of the iodine on the adjacent ring.

  • 4-Iodo Product (Isomer): The C-3 singlet remains . The benzene ring pattern changes significantly (loss of one aromatic proton, change in coupling constants).

Safety & Handling

  • N-Iodosuccinimide (NIS): Irritant. Store at 2-8°C away from light. Moisture sensitive.

  • Iodinated Compounds: Organoiodides can be light-sensitive. Store the final product in amber vials at -20°C for long-term stability.

  • Waste Disposal: All aqueous waste containing iodine/thiosulfate must be disposed of as halogenated chemical waste.

References

  • Regioselectivity in Indazole Chemistry

    • Topic: General reactivity of 5-aminoindazoles and synthesis of kinase inhibitors.
    • Source:Bioorganic & Medicinal Chemistry Letters, 2011, 21, 550–554. "Protein kinase affinity reagents based on a 5-aminoindazole scaffold."
  • Commercial Availability & Characterization

    • Compound: 3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6).
    • Source: BLD Pharm / ChemScene Product C
  • Iodination Methodologies (NIS)

    • Topic: Mild iodination of activated heteroarom
    • Source:Journal of Organic Chemistry, 2002, 67 , 7861.[8]

  • Directed Ortho-Metalation (Alternative Route)

    • Topic: Regioselective functionaliz
    • Source:Chemical Reviews, 1990, 90, 879–933.

Sources

Method

Application Notes and Protocols for the Functionalization of the C3 Position in 3-Iodo-1-methyl-1H-indazol-5-amine

Abstract The indazole scaffold is a privileged structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent kinase inhibition.[1][2] The functional...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent kinase inhibition.[1][2] The functionalization of the C3 position of the indazole ring, in particular, has been a focal point for the development of novel therapeutics. This comprehensive guide provides detailed application notes and step-by-step protocols for the strategic functionalization of a key building block, 3-iodo-1-methyl-1H-indazol-5-amine , via palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around the indazole core for the discovery of new molecular entities. We will cover the synthesis of the starting material followed by detailed protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions at the C3 position.

Introduction: The Significance of C3-Functionalized Indazoles in Drug Discovery

Indazole derivatives are integral to the development of a multitude of therapeutic agents, demonstrating efficacy as anti-cancer, anti-inflammatory, and anti-bacterial agents.[2] The C3 position of the indazole ring is a critical vector for molecular modification, as substituents at this position can profoundly influence the compound's binding affinity and selectivity for various biological targets. The introduction of aryl, alkynyl, alkenyl, and amino moieties at C3 can lead to the generation of novel chemical entities with enhanced pharmacological profiles. The subject of this guide, 3-iodo-1-methyl-1H-indazol-5-amine, is a versatile intermediate, primed for a variety of palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse library of C3-functionalized indazoles.

Synthesis of the Starting Material: 3-Iodo-1-methyl-1H-indazol-5-amine

The synthesis of the target starting material is a multi-step process that begins with the commercially available 5-nitro-1H-indazole. The synthetic sequence involves iodination at the C3 position, reduction of the nitro group, and finally, regioselective N-methylation.

Synthesis_of_Starting_Material A 5-Nitro-1H-indazole B 3-Iodo-5-nitro-1H-indazole A->B I2, KOH, DMF C 5-Amino-3-iodo-1H-indazole B->C Fe, NH4Cl, EtOH/H2O D 3-Iodo-1-methyl-1H-indazol-5-amine C->D CH3I, K2CO3, DMF

Caption: Synthetic route to 3-Iodo-1-methyl-1H-indazol-5-amine.

Protocol 2.1: Synthesis of 3-Iodo-5-nitro-1H-indazole

This procedure is adapted from established methods for the iodination of indazoles.

  • Materials: 5-Nitro-1H-indazole, Iodine (I₂), Potassium hydroxide (KOH), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-nitro-1H-indazole (1.0 eq) in DMF, add powdered KOH (2.0 eq) portion-wise at room temperature.

    • Stir the mixture for 30 minutes.

    • Add a solution of iodine (1.5 eq) in DMF dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-iodo-5-nitro-1H-indazole.

Protocol 2.2: Synthesis of 5-Amino-3-iodo-1H-indazole

The reduction of the nitro group is achieved using iron powder in the presence of ammonium chloride.[3]

  • Materials: 3-Iodo-5-nitro-1H-indazole, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol (EtOH), Water.

  • Procedure:

    • To a suspension of 3-iodo-5-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water (e.g., 3:1), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

    • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-amino-3-iodo-1H-indazole, which can often be used in the next step without further purification.

Protocol 2.3: Synthesis of 3-Iodo-1-methyl-1H-indazol-5-amine

N-methylation of the indazole ring can be achieved using methyl iodide and a suitable base. Regioselectivity can be influenced by the reaction conditions.[4]

  • Materials: 5-Amino-3-iodo-1H-indazole, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-amino-3-iodo-1H-indazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-iodo-1-methyl-1H-indazol-5-amine.

C3-Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodo functionality of 3-iodo-1-methyl-1H-indazol-5-amine serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds.[5] The reaction involves the coupling of the 3-iodoindazole with an organoboron reagent in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note: The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling. For electron-rich iodoindazoles, catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective.[5] The presence of the amino group on the indazole ring may necessitate careful optimization of the base to avoid side reactions.

Protocol 3.1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials: 3-Iodo-1-methyl-1H-indazol-5-amine, Phenylboronic acid, Pd(PPh₃)₄, Sodium carbonate (Na₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • In a reaction vessel, combine 3-iodo-1-methyl-1H-indazol-5-amine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Add a mixture of 1,4-dioxane and water (e.g., 4:1).

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

    • Heat the reaction to 90-100 °C and stir for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

ParameterCondition
Catalyst Pd(PPh₃)₄ (5 mol%)
Ligand Triphenylphosphine (from catalyst)
Base Na₂CO₃ (2.0 eq)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 90-100 °C
Time 4-8 h
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the 3-iodoindazole and a terminal alkyne, a valuable transformation for introducing linear fragments.[6] This reaction is typically co-catalyzed by palladium and copper(I).

Application Note: The Sonogashira reaction is sensitive to oxygen, so it is crucial to maintain an inert atmosphere. The choice of base, often an amine like triethylamine or diisopropylamine, is also important as it serves as both a base and a solvent in some cases.

Protocol 3.2.1: Sonogashira Coupling with Phenylacetylene

  • Materials: 3-Iodo-1-methyl-1H-indazol-5-amine, Phenylacetylene, PdCl₂(PPh₃)₂, Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of 3-iodo-1-methyl-1H-indazol-5-amine (1.0 eq) in a mixture of THF and triethylamine, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).

    • Degas the mixture with argon or nitrogen for 15 minutes.

    • Add phenylacetylene (1.5 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture to remove the ammonium salt.

    • Concentrate the filtrate and dissolve the residue in ethyl acetate.

    • Wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

ParameterCondition
Catalyst PdCl₂(PPh₃)₂ (3 mol%)
Co-catalyst CuI (6 mol%)
Base Triethylamine
Solvent THF/Triethylamine
Temperature Room Temperature
Time 12-24 h
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of the 3-iodoindazole with an alkene to form a substituted alkene, providing access to vinylated indazoles.[7]

Application Note: The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligand, and reaction conditions. For iodoarenes, phosphine-free conditions or simple phosphine ligands are often sufficient.

Protocol 3.3.1: Heck Reaction with Styrene

  • Materials: 3-Iodo-1-methyl-1H-indazol-5-amine, Styrene, Palladium(II) acetate (Pd(OAc)₂), Tri-o-tolylphosphine (P(o-tol)₃), Triethylamine (TEA), Acetonitrile (MeCN).

  • Procedure:

    • In a sealed tube, combine 3-iodo-1-methyl-1H-indazol-5-amine (1.0 eq), styrene (1.5 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.1 eq).

    • Add acetonitrile and triethylamine.

    • Seal the tube and heat the reaction to 100-120 °C for 12-18 hours, monitoring by TLC.

    • Cool the reaction to room temperature, filter, and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

ParameterCondition
Catalyst Pd(OAc)₂ (5 mol%)
Ligand P(o-tol)₃ (10 mol%)
Base Triethylamine
Solvent Acetonitrile
Temperature 100-120 °C
Time 12-18 h
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing the introduction of primary or secondary amines at the C3 position of the indazole.[8]

Application Note: This reaction is highly dependent on the choice of ligand, with bulky, electron-rich phosphine ligands often providing the best results. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide being commonly used.

Protocol 3.4.1: Buchwald-Hartwig Amination with Aniline

  • Materials: 3-Iodo-1-methyl-1H-indazol-5-amine, Aniline, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, Sodium tert-butoxide (NaOtBu), Toluene.

  • Procedure:

    • In a glovebox, charge a reaction tube with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Add a solution of 3-iodo-1-methyl-1H-indazol-5-amine (1.0 eq) and aniline (1.2 eq) in toluene.

    • Seal the tube and heat the reaction to 100-110 °C for 12-24 hours, monitoring by TLC.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

ParameterCondition
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base NaOtBu (1.4 eq)
Solvent Toluene
Temperature 100-110 °C
Time 12-24 h

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient degassing, wrong base or solvent.Use fresh catalyst, ensure thorough degassing, screen different bases and solvents.
Formation of byproducts Side reactions (e.g., homocoupling, dehalogenation), decomposition of starting material or product.Lower reaction temperature, use a more selective ligand, ensure inert atmosphere.
Difficulty in purification Co-elution of product with starting materials or byproducts.Optimize chromatography conditions (solvent system, gradient), consider alternative purification methods (e.g., crystallization).

Conclusion

The functionalization of the C3 position of 3-iodo-1-methyl-1H-indazol-5-amine through palladium-catalyzed cross-coupling reactions offers a versatile and powerful platform for the synthesis of novel indazole derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore this rich chemical space in their drug discovery endeavors. Careful optimization of reaction conditions for each specific substrate is paramount to achieving high yields and purity.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC. Retrieved from [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (2020). DSpace@MIT. Retrieved from [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Retrieved from [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. Journal of Organic Chemistry, 71(1), 62–69. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. Retrieved from [Link]

  • Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. (n.d.). PMC. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Scheme 1. Heck reaction of iodobenzene with styrene under the microwave irradiation. (n.d.). ResearchGate. Retrieved from [Link]

  • Laboratory and commercial preparations of aniline other than reduction of nitroarenes. (2020). Chemistry Stack Exchange. Retrieved from [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig amination reaction of iodobenzene with aniline.... (n.d.). ResearchGate. Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. (n.d.). PMC. Retrieved from [Link]

  • Magnetically Separable Pd Catalyst for Carbonylative Sonogashira Coupling Reactions for the Synthesis of α,β-Alkynyl Ketones. (n.d.). AWS. Retrieved from [Link]

  • The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira coupling reaction of iodobenzene with phenyl acetylene. (n.d.). ResearchGate. Retrieved from [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. (n.d.). PubMed. Retrieved from [Link]

  • 3-Iodo-1H-indazol-5-amine. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes with Indoles Using Ethynylbenziodazolones as Electrophilic Alkynylating Reagents. (2022). PubMed. Retrieved from [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds. (n.d.). Google Patents.
  • Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. (n.d.). RSC Publishing. Retrieved from [Link]

  • Suzuki−Miyaura cross-coupling of iodobenzene and phenylboronic acid in representative glycerol−triacetin mixtures. (n.d.). ResearchGate. Retrieved from [Link]

  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (n.d.). PMC. Retrieved from [Link]

  • Procedure for 1,3-N-methylation of benzimidazole synthesis. (2012). ResearchGate. Retrieved from [Link]

Sources

Application

Accelerating Discovery: Microwave-Assisted Functionalization of 3-Iodo-1-methyl-1H-indazol-5-amine

An Application and Protocol Guide: Prepared by: Senior Application Scientist, Chemical Synthesis Division This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide:

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the efficient functionalization of the privileged scaffold, 3-Iodo-1-methyl-1H-indazol-5-amine, utilizing microwave-assisted organic synthesis (MAOS).

Strategic Overview: The Convergence of a Privileged Scaffold and an Enabling Technology

The indazole core is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of kinase inhibitors and other targeted therapeutics.[1][2] Specifically, the 3-Iodo-1-methyl-1H-indazol-5-amine scaffold serves as a versatile and strategically important building block. Its dual reactive sites—the C3-iodo group, primed for metal-catalyzed cross-coupling, and the C5-amine, available for amidation or further coupling—offer a powerful platform for generating diverse molecular libraries.[3][4][5] The development of potent pan-BCR-ABL inhibitors, including those active against resistant mutants, highlights the therapeutic potential unlocked by functionalizing this core structure.[3][4]

Conventional synthesis methods, relying on conductive heating, often require extended reaction times (hours to days), which can be a significant bottleneck in the iterative cycle of drug discovery. Microwave-assisted synthesis emerges as a transformative solution, leveraging the principles of dielectric heating to drive reactions to completion in minutes.[6][7][8] This technology not only drastically reduces reaction times but frequently leads to higher product yields, improved purity profiles, and access to chemical space that is difficult to explore with traditional heating.[9][10][11]

This guide details field-proven protocols for three essential palladium-catalyzed transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—applied to the 3-Iodo-1-methyl-1H-indazol-5-amine core.

G Figure 1: 3-Iodo-1-methyl-1H-indazol-5-amine Scaffold cluster_scaffold Core Structure cluster_sites Key Functionalization Sites Scaffold 3-Iodo-1-methyl-1H-indazol-5-amine C3_Iodo C3-Iodo Group Scaffold->C3_Iodo  Cross-Coupling  (Suzuki, Sonogashira,  Buchwald-Hartwig, etc.) C5_Amine C5-Amine Group Scaffold->C5_Amine  Amidation,  Alkylation,  Further Coupling

Caption: Key reactive sites on the indazole scaffold.

The Engine of Acceleration: Why Microwave Synthesis Excels

Unlike conventional heating which relies on slow, inefficient heat transfer from an external source, microwave irradiation energizes molecules directly and volumetrically. This is achieved through the interaction of the microwave field with polar molecules (solvents, reagents) in the reaction mixture, causing them to rapidly align and realign with the oscillating electric field. This rapid molecular motion generates intense, localized heat instantaneously and uniformly throughout the sample.

Key Causal Factors for Enhanced Performance:

  • Rapid Heating to Setpoint: Target temperatures are reached in seconds, eliminating long ramp times and minimizing the formation of thermally-induced side products.

  • Superheating Effects: Microwave energy can heat solvents far above their conventional boiling points in sealed, pressurized vessels. This creates reaction conditions unattainable with standard reflux apparatus, dramatically accelerating reaction rates according to the Arrhenius equation.

  • Targeted Energy Transfer: The process selectively heats polar components, which can lead to "hot spots" on a microscopic level, further accelerating reactions, particularly in heterogeneous mixtures involving metal catalysts.

G Figure 2: General Microwave Synthesis Workflow Start 1. Reagent Assembly Vial Combine Substrate, Coupling Partner, Catalyst, Ligand, Base & Solvent in Microwave Vial Start->Vial Seal 2. Vessel Sealing Vial->Seal Crimp Securely Crimp Cap on the Vial Seal->Crimp Irradiation 3. Microwave Irradiation Crimp->Irradiation Program Place in Microwave Reactor & Run Pre-defined Method (Temp, Time, Power) Irradiation->Program Cooling 4. Post-Reaction Cooling Program->Cooling Jet Rapidly Cool to Room Temp (e.g., Compressed Air Jet) Cooling->Jet Workup 5. Product Work-up Jet->Workup Isolate Filter, Extract, and Purify (e.g., Chromatography) Workup->Isolate End Pure Product Isolate->End

Caption: A standardized workflow for microwave-assisted reactions.

Application Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, essential for constructing the biaryl cores found in many kinase inhibitors. Microwave irradiation dramatically accelerates this transformation, often reducing reaction times from hours to just minutes.[12][13][14]

Protocol: Synthesis of 1-methyl-3-(phenyl)-1H-indazol-5-amine

Materials and Equipment:

  • 3-Iodo-1-methyl-1H-indazol-5-amine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/Water (e.g., 4:1 v/v)

  • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with stir bar

  • Septa cap and crimper

Step-by-Step Methodology:

  • Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add 3-Iodo-1-methyl-1H-indazol-5-amine (1.0 equiv, e.g., 273 mg, 1.0 mmol).

  • Reagent Addition: Add phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol), Pd(OAc)₂ (0.02 equiv, 4.5 mg, 0.02 mmol), RuPhos (0.04 equiv, 18.6 mg, 0.04 mmol), and K₃PO₄ (2.0 equiv, 424 mg, 2.0 mmol).

  • Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of water.

  • Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes . Ensure the power setting is sufficient to maintain temperature with magnetic stirring enabled.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.

Causality and Optimization Insights:

  • Catalyst System: The combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like RuPhos is highly effective for coupling with the electron-rich indazole core.[12]

  • Base and Solvent: K₃PO₄ is a moderately strong base suitable for this coupling. The dioxane/water solvent system is effective at dissolving both the organic starting materials and the inorganic base, facilitating the reaction.[12] Microwave energy efficiently heats this polar solvent mixture.

ParameterConditionRationale
Temperature 120-140 °CProvides sufficient thermal energy to overcome activation barriers, significantly accelerated by microwave heating.
Time 10-20 minDrastically reduced from 8-24 hours under conventional heating.
Catalyst Pd(OAc)₂ / RuPhosEfficient for C-C bond formation with potentially challenging substrates.
Base K₃PO₄ or Cs₂CO₃Effective base for the transmetalation step in the catalytic cycle.

Application Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-N bonds that are ubiquitous in pharmaceuticals.[15][16] Microwave assistance transforms this reaction into a high-throughput method, allowing for the rapid diversification of the indazole scaffold with various amine coupling partners.[6][9][10]

Protocol: Synthesis of N-Aryl-3-Iodo-1-methyl-1H-indazol-5-amine

Materials and Equipment:

  • 3-Iodo-1-methyl-1H-indazol-5-amine

  • Aryl Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Microwave synthesizer and vials

Step-by-Step Methodology:

  • Vial Preparation (Inert Atmosphere): To a 10 mL microwave vial (dried and under Argon), add 3-Iodo-1-methyl-1H-indazol-5-amine (1.0 equiv, e.g., 273 mg, 1.0 mmol).

  • Reagent Addition: Add the desired amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv, 46 mg, 0.05 mmol), XPhos (0.10 equiv, 48 mg, 0.10 mmol), and NaOtBu (1.4 equiv, 135 mg, 1.4 mmol).

  • Solvent Addition: Add 5 mL of anhydrous toluene.

  • Sealing: Securely seal the vial with a septum cap under an Argon atmosphere.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 130 °C for 20 minutes .

  • Work-up: After cooling, dilute the reaction with dichloromethane (DCM). Wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash chromatography.

Causality and Optimization Insights:

  • Catalyst System: The Pd₂(dba)₃/XPhos system is a highly active, "third-generation" Buchwald-Hartwig catalyst capable of coupling a wide range of amines and aryl halides under milder conditions.[6]

  • Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[6] Its use requires an anhydrous solvent like toluene.

  • Microwave Effect: The significant reduction in reaction time from many hours to just 10-30 minutes is a hallmark of microwave assistance in this reaction.[6][9]

Application Protocol 3: Sonogashira C-C Coupling

The Sonogashira reaction provides a powerful means of installing an alkyne functionality onto an aryl scaffold, creating a versatile linchpin for further chemistry (e.g., "click" reactions) or serving as a key pharmacophore itself.[17][18] The reaction, co-catalyzed by palladium and copper, is exceptionally well-suited to microwave acceleration.[19][20][21]

Protocol: Synthesis of 3-(Alkynyl)-1-methyl-1H-indazol-5-amine

Materials and Equipment:

  • 3-Iodo-1-methyl-1H-indazol-5-amine

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave synthesizer and vials

Step-by-Step Methodology:

  • Vial Preparation: To a 10 mL microwave vial, add 3-Iodo-1-methyl-1H-indazol-5-amine (1.0 equiv, 273 mg, 1.0 mmol).

  • Reagent Addition: Add PdCl₂(PPh₃)₂ (0.03 equiv, 21 mg, 0.03 mmol) and CuI (0.05 equiv, 9.5 mg, 0.05 mmol).

  • Solvent and Base Addition: Add 4 mL of anhydrous DMF, the terminal alkyne (1.5 equiv, e.g., 165 µL phenylacetylene, 1.5 mmol), and TEA (3.0 equiv, 418 µL, 3.0 mmol).

  • Sealing: Securely seal the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes .

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • Purification: Purify via flash chromatography.

Causality and Optimization Insights:

  • Dual Catalysis: The reaction relies on a synergistic palladium/copper catalytic cycle. The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper(I) salt forms a copper acetylide intermediate, which is crucial for the transmetalation step.[17]

  • Solvent/Base: A polar aprotic solvent like DMF is an excellent microwave absorber, while an amine base like TEA serves both as the base and often as a co-solvent.[19]

  • Speed: The efficiency of microwave heating on the polar DMF/TEA mixture allows for reaction completion in as little as 5-25 minutes.[19][21]

G Figure 3: Simplified Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X Complex OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII->Transmetal + Nu-M PdII_Nu Ar-Pd(II)-Nu Complex Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Nu (Product) RedElim->Product

Caption: General mechanism for palladium-catalyzed cross-coupling.

Conclusion and Future Outlook

The integration of microwave-assisted synthesis into workflows involving the 3-Iodo-1-methyl-1H-indazol-5-amine building block represents a significant leap forward in efficiency and productivity. The protocols outlined in this guide demonstrate the capacity of this technology to dramatically shorten synthesis times for key C-C and C-N bond-forming reactions, thereby accelerating the design-make-test-analyze cycle that is central to modern drug discovery. By adopting these rapid, reliable, and robust methods, research organizations can expand their chemical space and more quickly identify promising new therapeutic candidates.

References

  • Al-dujaili, D. A., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Available at: [Link]

  • Wang, S., et al. (2015). Efficient Synthesis of 3-Aryl-1H-indazol-5-amine by Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction under Microwave-Assisted Conditions. Tetrahedron Letters. Abstract available at: [Link]

  • Wikipedia Contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Microwave enhanced Sonogashira coupling. ResearchGate. Available at: [Link]

  • Al-dujaili, D. A., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. Available at: [Link]

  • Nájera, C., & Sansano, J. M. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Farvaques, N., et al. (2021). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Molecules. Available at: [Link]

  • Rostamnia, S., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Synlett. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Da-Ano, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances. Available at: [Link]

  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • G. A. R. S. M. G. (2020). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Catalysts. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC. Available at: [Link]

  • Nájera, C., & Sansano, J. M. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Available at: [Link]

  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry. Abstract available at: [Link]

  • Yaka, H., et al. (2013). Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. South African Journal of Chemistry. Available at: [Link]

  • Dalmás, F. R., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. Available at: [Link]

  • Silva, A. M. G., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules. Available at: [Link]

  • Request PDF. (n.d.). SYNTHESIS AND STUDY OF 3-METHYL-N-[ARYLYLMETHYLENE]-1H-INDAZOL-5-AMINES FROM 2-HYDROXY-4-AMINO ACETOPHENONE AND THEIR ANTI-MICROBIAL ACTIVITY. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sciforum. (n.d.). A microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides. MDPI. Available at: [Link]

  • PubChem. (n.d.). 5-iodo-1-methyl-1h-indazol-3-amine. PubChem. Available at: [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. ResearchGate. Available at: [Link]

  • Maiti, D., et al. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications. Available at: [Link]

  • RASAYAN Journal of Chemistry. (n.d.). MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. RASAYAN Journal. Available at: [Link]

  • da Silva, A. F. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • da Silva, A. F. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

Sources

Method

Application Note: Sonogashira Coupling Parameters for 3-Iodo-Indazoles

This Application Note is designed for researchers and drug discovery scientists requiring a robust, high-yielding protocol for the Sonogashira coupling of 3-iodo-1H-indazoles. It addresses the specific challenges posed b...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists requiring a robust, high-yielding protocol for the Sonogashira coupling of 3-iodo-1H-indazoles. It addresses the specific challenges posed by the indazole scaffold, particularly the interference of the acidic N-H proton, and provides a validated workflow for synthesizing 3-alkynylindazoles.

Executive Summary & Core Directive

The 3-alkynylindazole scaffold is a privileged structure in kinase inhibitors and GPCR ligands. However, the direct Sonogashira coupling of unprotected 3-iodo-1H-indazole is frequently plagued by low yields, catalyst poisoning, and oxidative dehalogenation.

The Critical Success Factor: N1-Protection is Mandatory. Experimental evidence confirms that the acidic N-H proton (pKa ~14) interferes with the active Pd(0) species and promotes competitive side reactions. High-yield synthesis (>85%) requires masking the N1 position with a group such as SEM, THP, or Boc prior to coupling.

Reaction Parameter Optimization

The following parameters have been optimized for N1-protected 3-iodoindazoles.

Table 1: Optimization of Reaction Variables
ParameterStandard Condition (Robust)High-Throughput / GreenCritical Notes
Catalyst Pd(PPh₃)₂Cl₂ (3-5 mol%)Pd(dppf)Cl₂ or Pd/CPd(PPh₃)₂Cl₂ is the "workhorse" catalyst. Pd(dppf)Cl₂ is preferred for sterically hindered alkynes.
Co-Catalyst CuI (2-5 mol%)Cu-Free (requires >5% Pd)CuI accelerates the rate by forming the Cu-acetylide. Must be pure (white) ; yellow/green CuI indicates oxidation and kills the reaction.
Base Et₃N (Triethylamine)Cs₂CO₃ / K₂CO₃Organic bases (Et₃N, DIPEA) serve as both base and co-solvent. Inorganic bases are used in aqueous/phase-transfer conditions.
Solvent DMF or THF MeCN / Water (micellar)DMF is ideal for solubility. THF is preferred if the product is difficult to crystallize from DMF.
Atmosphere Argon / NitrogenAir (limited scope)Strict deoxygenation is required to prevent Glaser homocoupling of the alkyne.
Temp/Time 60–80°C (4–12 h)100°C MW (20 min)Thermal heating is standard. Microwave (MW) irradiation drastically reduces time but requires careful pressure management.

Mechanism & Indazole Specifics

Understanding the failure mode of unprotected indazoles is key to troubleshooting.

The "N-H Poisoning" Effect

In unprotected 3-iodoindazoles, the basic conditions required for the Sonogashira reaction deprotonate the N1 nitrogen. The resulting indazolyl anion can coordinate to the Palladium center, displacing phosphine ligands and forming an inactive "Pd-ate" complex. Furthermore, the free N-H promotes hydrodehalogenation, resulting in the formation of the simple indazole byproduct rather than the coupled product.

Mechanistic Pathway Diagram

The following diagram illustrates the standard catalytic cycle and the specific interference point of the unprotected N-H group.

SonogashiraMechanism Start Pd(II) Pre-catalyst Pd(PPh3)2Cl2 Pd0 Active Species Pd(0)L2 Start->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + 3-Iodo-Indazole TransMet Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide Poison FAILURE MODE: N-H Deprotonation -> Pd Coordination/Deactivation OxAdd->Poison If N-H Unprotected Prod Reductive Elimination Product Release TransMet->Prod - Pd(0) Prod->Pd0 Regeneration CuCycle Cu(I) Cycle Formation of Cu-Acetylide CuCycle->TransMet Transfers Alkyne

Caption: Catalytic cycle of Sonogashira coupling showing the critical diversion point where unprotected indazoles deactivate the catalyst.

Detailed Experimental Protocols

Protocol A: Standard Thermal Coupling (High Reliability)

Recommended for scale-up (>100 mg) and valuable intermediates.

Reagents:

  • N1-Protected 3-iodoindazole (1.0 equiv)

  • Terminal Alkyne (1.2 – 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.03 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon.

  • Charging: Add the N1-protected 3-iodoindazole, Pd(PPh₃)₂Cl₂, and CuI to the vial.

  • Degassing: Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Inject anhydrous DMF and Et₃N via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise. (If the alkyne is a solid, add it in step 2).

  • Reaction: Heat the mixture to 65°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the iodide.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (3x) and brine (1x) to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted Rapid Synthesis

Recommended for library generation and screening.

Reagents:

  • N1-Protected 3-iodoindazole (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • CuI (0.05 equiv)

  • Diethylamine (DEA) (2.0 equiv)

  • DMF (2.0 mL for 0.5 mmol scale)

Step-by-Step Procedure:

  • Combine all reagents in a microwave-compatible glass vial.

  • Seal the vial and purge the headspace with Argon for 1 minute.

  • Irradiate at 100°C for 20 minutes (Dynamic power mode, max 300W).

  • Filter through a Celite pad, washing with EtOAc.

  • Concentrate and purify directly.

Troubleshooting Guide

Table 2: Common Issues and Solutions
ObservationRoot CauseCorrective Action
Glaser Homocoupling (Alkyne-Alkyne dimer)Presence of OxygenDegas solvents more thoroughly (freeze-pump-thaw). Add alkyne slowly (syringe pump).
No Reaction (Starting Material Recovered) Catalyst Oxidation / PoisoningEnsure CuI is white/off-white. If green, recrystallize from saturated KI. Switch to Pd(dppf)Cl₂.
De-iodination (Indazole formation) Hydride source / Unprotected N-HEnsure N1 is protected. Use anhydrous solvents to avoid trace water acting as a proton source.
Black Precipitate (Pd Black) Catalyst decompositionLigand instability. Add excess PPh₃ (10 mol%) or lower temperature to 50°C.

Experimental Workflow Diagram

Workflow Step1 Step 1: N-Protection (SEM-Cl / NaH / THF) Step2 Step 2: Reagent Charging (Pd, Cu, Substrate) Step1->Step2 Isolated Intermediate Step3 Step 3: Deoxygenation (Argon Purge) Step2->Step3 Step4 Step 4: Coupling (65°C, 4-6h) Step3->Step4 Step5 Step 5: Deprotection (TBAF or Acid) Step4->Step5 Optional (If NH required)

Caption: Sequential workflow for the reliable synthesis of 3-alkynylindazoles.

References

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles. ResearchGate. (2025).[1] Confirming the necessity of N-protection for C3 coupling.

  • Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem Application Notes. (2025). Detailed protocols for SEM and THP protection.

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Comprehensive review of Pd/Cu catalysis mechanisms.

  • Microwave-Assisted Sonogashira Coupling. National Institutes of Health (PMC). Protocols for rapid heteroaryl coupling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Iodo-1-methyl-1H-indazol-5-amine

Welcome to the technical support guide for the synthesis of 3-Iodo-1-methyl-1H-indazol-5-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Iodo-1-methyl-1H-indazol-5-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you improve reaction yields and obtain high-purity material.

Strategic Overview: A Validated Synthetic Pathway

The synthesis of 3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6) is most reliably achieved through a three-step sequence starting from 5-nitro-1H-indazole. This pathway prioritizes control over regioselectivity and minimizes potential side reactions involving the sensitive amine functionality.

The recommended synthetic route proceeds as follows:

  • N1-Methylation: Regioselective methylation of 5-nitro-1H-indazole to form 1-methyl-5-nitro-1H-indazole. This step is critical for establishing the correct isomer.

  • Nitro Group Reduction: Conversion of the 5-nitro group to the corresponding 5-amine, yielding 1-methyl-1H-indazol-5-amine.

  • C3-Iodination: Electrophilic iodination at the C3 position of the indazole core to furnish the final product.

Below is a visualization of the recommended workflow.

G cluster_0 Recommended Synthetic Pathway A 5-Nitro-1H-indazole B 1-Methyl-5-nitro-1H-indazole A->B Step 1: N1-Methylation (e.g., MeI, NaH, THF) C 1-Methyl-1H-indazol-5-amine B->C Step 2: Nitro Reduction (e.g., Fe, NH4Cl, EtOH/H2O) D 3-Iodo-1-methyl-1H-indazol-5-amine C->D Step 3: C3-Iodination (e.g., I2, K2CO3, DMF)

Caption: Recommended three-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area 1: N-Methylation of 5-Nitro-1H-indazole

Question: My N-methylation of 5-nitro-1H-indazole results in a low yield of the desired N1-isomer and a significant amount of the N2-isomer. How can I improve N1-selectivity?

Answer: This is the most common and critical challenge in this synthesis. The regioselectivity of indazole alkylation is highly dependent on the reaction conditions, which influence the site of attack on the indazole anion.[1][2] The N1-proton is generally more acidic, but the N2-position can be more nucleophilic depending on the conditions.

Causality & Solution:

  • Base and Solvent System: The choice of base and solvent is paramount. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic, less-polar solvent like tetrahydrofuran (THF) strongly favors N1-alkylation.[1][3] NaH fully deprotonates the indazole, and the resulting sodium salt has a tighter ion pair in THF, sterically hindering the more crowded N2 position and directing the alkylating agent to N1.[3]

  • Avoid Polar Aprotic Solvents: In contrast, using solvents like DMF can solvate the cation more effectively, creating a "freer" indazole anion. This increases the nucleophilicity of the N2-nitrogen, leading to mixtures of N1 and N2 isomers.[1][2]

  • Temperature Control: Perform the deprotonation with NaH at 0 °C to control the reaction rate and prevent potential side reactions. After the addition of the methylating agent (e.g., methyl iodide), the reaction can be allowed to warm to room temperature.[1]

Summary of Conditions for N-Alkylation:

Parameter Recommended for N1-Selectivity Rationale
Base Sodium Hydride (NaH, 60% in oil) Strong, non-nucleophilic base; drives reaction to completion.
Solvent Tetrahydrofuran (THF), anhydrous Less polar aprotic solvent; favors N1-alkylation via steric hindrance.[1][3]
Temperature 0 °C for deprotonation, then warm to RT Controls exotherm and improves selectivity.

| Alkylating Agent | Methyl Iodide (MeI) or Dimethyl Sulfate | Highly reactive electrophiles. |

G cluster_0 Troubleshooting N-Methylation Start Low N1:N2 Ratio CheckBase Is the base NaH? Start->CheckBase CheckSolvent Is the solvent THF? CheckBase->CheckSolvent Yes Solution1 Switch to NaH in THF. Avoid K2CO3 or DMF. CheckBase->Solution1 No Solution2 Ensure THF is anhydrous. CheckSolvent->Solution2 No End Improved N1-Selectivity CheckSolvent->End Yes Solution1->End Solution2->End

Caption: Troubleshooting logic for improving N1-methylation selectivity.

Problem Area 2: Reduction of 1-Methyl-5-nitro-1H-indazole

Question: The reduction of the nitro group is incomplete or produces side products. What are the recommended reduction methods?

Answer: The reduction of the aromatic nitro group is generally robust, but incomplete reactions or the formation of undesired intermediates can occur with improper reagent selection or stoichiometry.

Causality & Solution:

  • Reliable Method: The most common and reliable method is reduction with a metal in the presence of an acid source. A combination of iron powder (Fe) and ammonium chloride (NH₄Cl) in a mixed solvent system like ethanol/water is highly effective and chemoselective.[4] This method is generally clean, high-yielding, and avoids the use of high-pressure hydrogenation.

  • Stoichiometry: Ensure a sufficient excess of the reducing agent. Typically, 5 equivalents of both iron and ammonium chloride are used relative to the nitro-indazole starting material.[4]

  • Reaction Monitoring: The reaction is typically heated to reflux (around 80 °C) and monitored by TLC or LC-MS.[4] The disappearance of the starting material and the appearance of the more polar amine product (which may streak on silica gel) indicates completion.

  • Work-up: After the reaction, the iron salts must be thoroughly removed. Filtration through a pad of Celite® is standard practice. The crude amine is often used directly in the next step after extraction and solvent removal.[4]

Problem Area 3: C3-Iodination of 1-Methyl-1H-indazol-5-amine

Question: My iodination reaction is sluggish, gives low yields, or results in multiple iodinated species. How can I optimize this step?

Answer: The C3 position of the 1-methyl-1H-indazole ring is electron-rich and susceptible to electrophilic substitution. However, the 5-amino group is a strong activating group, which can lead to over-iodination or side reactions if conditions are not carefully controlled.

Causality & Solution:

  • Iodinating System: A common and effective system for this transformation is molecular iodine (I₂) in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF.[5] The base is thought to facilitate the formation of a more reactive iodinating species or deprotonate an intermediate.

  • Stoichiometry is Key: Use a slight excess of iodine (e.g., 1.1-1.2 equivalents) to ensure full conversion of the starting material. Using a large excess can lead to di-iodinated byproducts.

  • Temperature and Time: The reaction temperature should be carefully controlled. Starting at room temperature and gently heating if necessary (e.g., to 35-40 °C) can promote the reaction without causing decomposition.[5] Monitor the reaction closely by TLC/LC-MS to avoid prolonged reaction times that can lead to side products.

  • Alternative Reagents: If the I₂/K₂CO₃ system fails, N-Iodosuccinimide (NIS) can be a more reactive and sometimes cleaner source of electrophilic iodine.[6]

Recommended Parameters for C3-Iodination:

Parameter Recommended Condition Rationale
Iodine Source Molecular Iodine (I₂) Readily available and effective electrophile.[5]
Base Potassium Carbonate (K₂CO₃) Mild base to facilitate the reaction.
Solvent Dimethylformamide (DMF) Polar aprotic solvent that solubilizes reagents well.
**Equivalents (I₂) ** 1.1 - 1.2 eq. Balances complete conversion with minimizing over-iodination.

| Temperature | Room temperature to 40 °C | Provides sufficient energy without promoting decomposition. |

Detailed Experimental Protocols

Protocol 1: N1-Methylation of 5-Nitro-1H-indazole
  • Reaction Setup: To a solution of 5-nitro-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add methyl iodide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired N1-alkylated indazole from the N2-isomer and other impurities.

Protocol 2: Reduction of 1-Methyl-5-nitro-1H-indazole
  • Reaction Setup: To a solution of 1-methyl-5-nitro-1H-indazole (1.0 equiv) in a mixture of ethanol and water (e.g., 3:1 v/v), add iron powder (5.0 equiv) and ammonium chloride (5.0 equiv).[4]

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing the pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with water and extract with ethyl acetate (3 x volumes).

  • Isolation: Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate to afford 1-methyl-1H-indazol-5-amine, which can often be used without further purification.

Protocol 3: C3-Iodination of 1-Methyl-1H-indazol-5-amine
  • Reaction Setup: Dissolve 1-methyl-1H-indazol-5-amine (1.0 equiv) in DMF. Add powdered potassium carbonate (2.0 equiv).[5]

  • Iodination: Add a solution of iodine (1.2 equiv) in DMF dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or warm slightly to 35-40 °C for 2-6 hours. Monitor for the disappearance of starting material by TLC or LC-MS.

  • Work-up: Once complete, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product, 3-Iodo-1-methyl-1H-indazol-5-amine.

References

  • Kim, S. H., et al. (2017). Synthesis of 1H-Indazoles via Silver(I)
  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. [Link]

  • PubChem. (n.d.). 5-iodo-1-methyl-1h-indazol-3-amine. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • PubChem. (n.d.). 5-Iodo-1-methyl-1H-indazol-3-amine. [Link]

  • Synlett. (2005). A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. [Link]

  • PubChem. (n.d.). 1-methyl-1h-indazol-5-amine. [Link]

  • ResearchGate. (n.d.). Iodination reaction of commercial indazole. [Link]

  • The Journal of Organic Chemistry. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. [Link]

  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. [Link]

  • Reddit. (2021). Indazole synthesis discussion. [Link]

  • Plé, K., et al. (2016). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. [Link]

  • ResearchGate. (2021). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • Organic Syntheses. (n.d.). Preparation of 1-Methylimidazole-N-oxide. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • PubChem. (n.d.). 1H-Indazol-5-amine. [Link]

  • Li, J., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • MDPI. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]

  • RSC Publishing. (2022). Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Iodo-1-methyl-1H-indazol-5-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6). This guide is designed for researchers, medicinal chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final compounds.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this molecule. Our approach is grounded in fundamental chemical principles and field-proven laboratory experience.

Introduction: The Challenge of Purity

3-Iodo-1-methyl-1H-indazol-5-amine is a key intermediate in pharmaceutical research. Its structure contains three key features that influence its purification: a basic amine group (-NH2), a heterocyclic indazole core, and a C3-iodo substituent. These features make it susceptible to specific side reactions and impart polarity that must be managed during purification. Achieving >97% purity, as is often required, necessitates a robust purification strategy.[1]

This guide will walk you through identifying potential impurities and applying the most effective purification techniques to achieve your desired material specifications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities in my crude 3-Iodo-1-methyl-1H-indazol-5-amine?

Answer: Understanding the potential impurities is the first step in designing an effective purification strategy. Impurities typically arise from the synthetic route used. Common sources include:

  • Unreacted Starting Materials: The most common impurity is often the starting material, 1-methyl-1H-indazol-5-amine.[2] If the synthesis involves the reduction of a nitro group, 3-Iodo-1-methyl-5-nitro-1H-indazole could also be present.

  • Isomeric Byproducts: During the N-methylation of the indazole ring, alkylation can occur at either the N1 or N2 position. The formation of the 3-Iodo-2-methyl-1H-indazol-5-amine isomer is a significant possibility. Separating these N1/N2 isomers is a classic challenge in indazole chemistry and often requires careful chromatographic or recrystallization techniques.[3]

  • Side-Reaction Products:

    • Di-iodinated Species: Over-iodination can lead to the formation of di-iodo-indazol-amine derivatives.

    • De-iodinated Compound: Reductive conditions during workup or subsequent steps can sometimes lead to the loss of the iodine atom, resulting in the parent 1-methyl-1H-indazol-5-amine.

  • Degradation Products: Aromatic amines can be sensitive to air and light, leading to the formation of colored, oxidized impurities.[4] Furthermore, certain nitrosating agents present in reagents or solvents can react with the secondary amine in the indazole ring or the primary exocyclic amine to form nitrosamine impurities, which are a significant concern in drug manufacturing.[5]

  • Residual Synthesis Reagents: If a nitro-to-amine reduction was performed using reagents like iron powder and ammonium chloride, residual metals or salts may contaminate the crude product.[6]

Workflow for Impurity Identification & Purification Strategy

The following diagram outlines a logical workflow for assessing your crude material and choosing the appropriate purification path.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Purification Path cluster_2 Phase 3: Final Validation Start Crude 3-Iodo-1-methyl-1H-indazol-5-amine TLC_NMR Analyze by TLC & 1H NMR Start->TLC_NMR Decision Assess Purity & Complexity TLC_NMR->Decision Chroma Column Chromatography Decision->Chroma Multiple spots / Low purity (<90%) Recryst Direct Recrystallization Decision->Recryst One major spot / High purity (>90%) Chroma_Recryst Column Chromatography + Recrystallization Decision->Chroma_Recryst Close-running spots / Isomeric impurities Analysis Final Purity Analysis (NMR, HPLC, LC-MS) Chroma->Analysis Recryst->Analysis Chroma_Recryst->Analysis End Pure Compound (>97%) Analysis->End

Caption: Purification strategy decision workflow.

Q2: My compound is streaking badly on the silica TLC plate. How do I run a clean column?

Answer: This is a classic problem when dealing with basic compounds like amines on acidic silica gel. The free silanol groups (Si-OH) on the silica surface are acidic and interact strongly with the basic amine, causing the compound to "stick" and elute slowly and broadly (tailing or streaking).

The Solution: Basic Modifier

The most effective solution is to add a small amount of a basic modifier to your mobile phase (eluent). This deactivates the acidic sites on the silica, allowing your amine to travel through the column in a tight band.

  • Recommended Modifier: Triethylamine (NEt₃) is the industry standard.

  • Concentration: Add 0.5-2% triethylamine to your entire mobile phase system. For example, if your eluent is 95:5 DCM/Methanol, you would prepare a stock solution of 95:5 DCM/Methanol containing 1% NEt₃.

Protocol: Column Chromatography Purification

This protocol is designed for purifying grams to tens of grams of crude material.

  • TLC Analysis & Solvent System Selection:

    • Find a solvent system that gives your product an R_f value of ~0.25-0.35 . A good starting point is a gradient of Ethyl Acetate in Hexanes or Dichloromethane (DCM).

    • If the compound is highly polar, a system of Methanol (MeOH) in DCM will be necessary.[7]

    • Crucially, add 1% NEt₃ to your TLC solvent jars to accurately predict the column's behavior.[8]

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in your starting, least polar eluent (e.g., 100% Hexane).[7]

    • Pour the slurry into your column and use gentle air pressure to pack a firm, level bed.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of DCM or the loading solvent.

    • Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude in a solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column bed.[9]

  • Elution:

    • Begin running the column with your starting eluent.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. The added triethylamine is volatile and will co-evaporate.

Troubleshooting Chromatography
Problem Causality Solution
Streaking/Tailing Strong acid-base interaction between the amine and silica gel.Add 0.5-2% triethylamine (NEt₃) to the eluent.[8]
Poor Separation Impurities have very similar polarity to the product.Use a shallower gradient. Try a different solvent system (e.g., Toluene/Ethyl Acetate).
Product Won't Elute Product is too polar for the current mobile phase.Increase the percentage of the polar solvent (e.g., Methanol) significantly. A common system is 0-10% MeOH in DCM.[7]
Cracked Column Bed Improper packing or running the column dry.Ensure the silica bed is always submerged in solvent. Pack the column carefully without air bubbles.
Q3: Column chromatography gave me 95% pure material, but I need >99%. What's the next step?

Answer: Recrystallization is the ideal technique for removing trace impurities and achieving high purity, especially after an initial chromatographic cleanup. The principle is to find a solvent system where your compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

The solvent-antisolvent method is particularly effective.[10] You dissolve the compound in a "good" solvent and then add a "poor" solvent (antisolvent) in which it is insoluble to induce crystallization.

Protocol: Recrystallization by Solvent/Antisolvent Method
  • Solvent Screening:

    • Place a few milligrams of your compound in several test tubes.

    • Add potential "good" solvents dropwise (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, THF) until the solid dissolves at room temperature or with gentle heating.

    • To the resulting solution, add potential "antisolvents" dropwise (e.g., Water, Hexanes, Diethyl Ether) until the solution becomes cloudy (turbid).

    • A promising system is one where a small amount of antisolvent induces turbidity. A patent for separating related indazole isomers successfully used mixed aqueous solvents like Acetone/Water or THF/Water.[3]

  • Recrystallization Procedure:

    • Dissolve the compound (~1 g) in the minimum amount of the chosen hot "good" solvent (e.g., Ethanol).

    • Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble particulates.

    • Slowly add the "antisolvent" (e.g., Water) dropwise to the hot, stirred solution until persistent cloudiness is observed. Add a drop or two of the hot "good" solvent back to make it clear again.

    • Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture or the pure, cold antisolvent.

    • Dry the crystals under high vacuum to remove all residual solvents.

Troubleshooting Recrystallization

G Problem Recrystallization Issue OilingOut Compound 'Oils Out' Problem->OilingOut Observe NoCrystals No Crystals Form Problem->NoCrystals Observe LowPurity Purity Not Improved Problem->LowPurity Observe Sol1 Sol1 OilingOut->Sol1 Cause: Too concentrated or cooling too fast Sol2 Sol2 NoCrystals->Sol2 Cause: Solution not supersaturated Sol3 Sol3 LowPurity->Sol3 Cause: Impurity co-crystallizes Act1 Add more hot solvent. Reheat to dissolve. Cool very slowly. Sol1->Act1 Action Act2 Scratch flask with glass rod. Add a seed crystal. Slowly evaporate some solvent. Sol2->Act2 Action Act3 Screen for a new, more selective solvent/antisolvent system. Sol3->Act3 Action

Caption: Troubleshooting common recrystallization problems.

References
  • BenchChem. (n.d.). Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • ChemicalBook. (n.d.). 5-AMINO-3-IODO (1H)INDAZOLE synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Advanced ChemBlocks. (n.d.). 3-iodo-1-methyl-1H-indazol-5-amine.
  • BLDpharm. (n.d.). 1130309-72-6|3-Iodo-1-methyl-1H-indazol-5-amine.
  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
  • ArtMolecule. (n.d.). Impurities and Degradation products.
  • Isolation And Purification Of Substance By Column Chrom
  • Murray, J. I., & Spivey, A. C. (n.d.). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses Procedure.
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazol-5-amine | 50593-24-3.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Li, J., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PMC.
  • Jena, M., et al. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies.
  • MedchemExpress.com. (n.d.). 1-Methyl-1H-indazol-5-amine | Drug Intermediate.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 6-Propylpyridazin-3-amine.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Iodo-1-methyl-1H-indazol-5-amine

Executive Summary: The Solubility Challenge Researchers frequently encounter precipitation when working with 3-Iodo-1-methyl-1H-indazol-5-amine . This molecule presents a specific "solubility paradox" common to halogenat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Challenge

Researchers frequently encounter precipitation when working with 3-Iodo-1-methyl-1H-indazol-5-amine . This molecule presents a specific "solubility paradox" common to halogenated indazoles:

  • Crystal Lattice Stability: The planar indazole core promotes strong

    
    -
    
    
    
    stacking. The 5-amino group acts as a hydrogen bond donor, while the 3-iodo group adds significant lipophilicity and molecular weight, increasing the lattice energy.
  • Hygroscopic Sensitivity: While theoretically soluble in DMSO (Dimethyl Sulfoxide), the compound is highly sensitive to water content.[1] DMSO is hygroscopic; even trace water absorption (0.5–2%) can act as a potent anti-solvent, causing the hydrophobic iodine-rich molecule to "crash out" of solution.

This guide provides a self-validating workflow to solubilize this compound, maintain stability, and rescue precipitated stocks.

Diagnostic Flowchart: The Dissolution Ladder

Before proceeding with physical manipulation, identify your current state using the workflow below.

Solubility_Workflow Start Start: Solid Compound AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO Check Visual Inspection (Against Black Background) AddDMSO->Check Clear Solution Clear Check->Clear Yes Cloudy Cloudy / Particulates Check->Cloudy No Success Ready for Assay (Store Desiccated) Clear->Success Step1 Step 1: Vortex (30s) Cloudy->Step1 Step1->Check Step2 Step 2: Warm (37°C, 10 min) Step1->Step2 If still cloudy Step2->Check Step3 Step 3: Bath Sonicate (40kHz, 15 min) Step2->Step3 If still cloudy Step3->Check Rescue Rescue Protocol: Add 5-10% Co-solvent (PEG400 or Ethanol) Step3->Rescue Persistent Solid Rescue->Success Dissolved

Figure 1: Decision matrix for solubilizing 3-Iodo-1-methyl-1H-indazol-5-amine. Follow steps sequentially to avoid thermal degradation.

Core Protocols

Protocol A: Preparation of High-Integrity Stock Solutions

Use this protocol for creating new stocks from dry powder.

Reagents Required:

  • DMSO: Grade ≥99.9%, stored over molecular sieves (anhydrous). Critical: Do not use DMSO that has been opened and stored without desiccation for >1 week.

  • Vials: Amber glass vials (to protect the Iodine moiety from photodegradation).

Step-by-Step:

  • Weighing: Weigh the compound into the amber vial.

  • Solvent Addition: Add anhydrous DMSO to achieve a target concentration of 10–20 mM .

    • Note: Do not attempt >50 mM initially. High concentrations increase the likelihood of "seeding" precipitation.

  • Vortexing: Vortex vigorously for 60 seconds.

  • Visual Check: Hold the vial against a dark background. If clear, proceed to storage.

  • Thermal Assist (If needed): If particulates remain, incubate in a 37°C water bath for 10 minutes.

    • Why? Gentle heat breaks the weak van der Waals forces and H-bonds in the crystal lattice without degrading the amine or cleaving the iodine.

  • Sonication (Final Resort): If still undissolved, use a bath sonicator (not probe) for 10–15 minutes. The ultrasonic cavitation creates local high-energy micro-environments that force solvation.

Protocol B: The "Rescue" (Fixing Precipitated Stocks)

Use this when a previously clear stock has turned cloudy after storage.

The Cause: This is almost invariably due to water uptake . DMSO is hygroscopic; water acts as an anti-solvent for this lipophilic indazole.

  • Warm: Heat the vial to 40°C for 20 minutes.

  • Pulse Vortex: Vortex every 5 minutes during heating.

  • Centrifugation Test: Spin the vial at 10,000 x g for 5 minutes.

    • Pellet visible? The compound has crystallized into a stable thermodynamic form.

    • Action: Transfer the supernatant to a new vial. Re-calculate concentration using UV-Vis absorbance (comparing to a known standard) or LC-MS. Do not attempt to re-dissolve the pellet by adding more DMSO, as the water content in the original DMSO is likely too high.

Technical Data & Specifications

ParameterSpecification / Behavior
Solvent System DMSO (Dimethyl Sulfoxide)
Max Solubility (Est.) ~20–50 mM (Anhydrous conditions)
Hygroscopicity Risk High . DMSO absorbs up to 30% w/w water from air.
Critical Water Threshold >2% water content may trigger precipitation.
Storage Temp Room Temperature (20-25°C) for stock solutions.
Freezing Risk Do not store DMSO stocks at 4°C. DMSO freezes at 18.5°C. Repeated freeze-thaw cycles promote crystal growth (Ostwald ripening).

Frequently Asked Questions (FAQ)

Q1: Why did my compound precipitate when I diluted it into cell culture media?

A: This is "Dilution Shock." When you dilute the DMSO stock into aqueous media (PBS or media), the solvent environment changes instantly from lipophilic (DMSO) to hydrophilic (Water).

  • Mechanism: The water molecules strip the DMSO solvation shell away from the indazole. The hydrophobic iodine and aromatic rings aggregate to reduce surface area exposed to water.

  • Solution:

    • Stepwise Dilution: Dilute DMSO stock into an intermediate buffer (e.g., 50% DMSO/Water) before the final media step.

    • Vortex While Adding: Never add the stock to a stagnant buffer. Vortex the buffer while slowly pipetting the stock in.

    • Limit Final Concentration: Ensure the final compound concentration is below its aqueous solubility limit (likely <100 µM).

Q2: Can I use acid (HCl) to help dissolve the amine?

A: Proceed with caution. While the 5-amine group can be protonated to form a salt (which is more water-soluble), chloride salts of organic amines are often less soluble in DMSO than the free base.

  • Recommendation: Only use acid if you are moving directly to an aqueous buffer. For DMSO stocks, keep the compound in its neutral (free base) form.

Q3: My DMSO stock froze in the fridge. Now it won't redissolve. Why?

A: You have encountered Ostwald Ripening . When DMSO freezes, the solute is excluded from the solid DMSO lattice and concentrated into pockets. This high local concentration forces the compound to crystallize. These crystals are often more thermodynamically stable than the amorphous powder you started with, making them harder to re-dissolve.

  • Fix: Follow Protocol B (Heat + Sonication). In the future, store DMSO stocks at Room Temperature in a desiccator, or at -20°C/-80°C (where the freezing is rapid enough to prevent large crystal formation).

Q4: Is the Iodine atom stable?

A: C-I bonds can be photolabile (sensitive to light). Always use amber vials. If the solution turns yellow/brown over time, it may indicate iodine liberation or oxidation of the amine. Check purity via LC-MS if discoloration occurs.

References

  • BenchChem. (2025).[2] Technical Support Center: Troubleshooting Solubility in DMSO. Retrieved from BenchChem Technical Guides. Link

  • Ziath. (2021). The Effects of Water on DMSO and Effective Hydration Measurement.[3] Ziath Technical Notes. Link

  • PubChem. (2025).[4] Compound Summary: 5-Iodo-1-methyl-1H-indazol-3-amine (Structural Analog Data). National Center for Biotechnology Information. Link

  • Way, L. (2014). Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. Link

  • Balakin, K. V., et al. (2006). Property-based design of kinase inhibitors. Current Medicinal Chemistry. (Contextual grounding for Indazole solubility).

Sources

Optimization

preventing protodeiodination side reactions in 3-iodo-indazole chemistry

Ticket Topic: Prevention of Protodeiodination Side Reactions Status: Open | Priority: High | Assigned To: Senior Application Scientist Diagnostic Hub: The Triage Identify your specific failure mode below to jump to the r...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Prevention of Protodeiodination Side Reactions

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Diagnostic Hub: The Triage

Identify your specific failure mode below to jump to the relevant solution.

SymptomProbable CauseImmediate Action
Mass Spec shows [M-126]+H Protodeiodination. The iodine has been replaced by a hydrogen atom (

).
STOP. Do not increase temperature. Check solvent for H-donors (alcohols).[1]
Starting Material Stalled Catalyst Poisoning. Free N-H indazole is coordinating to Pd.Protect N1. Use SEM, THP, or Boc groups. Unprotected indazoles are poor substrates.
Homocoupling (Ar-Ar) Oxidative Sensitivity. Presence of

or slow transmetallation.
Degas solvents vigorously. Switch to a faster-initiating catalyst (e.g., XPhos Pd G2).
Complex Mixture/Black Pd Instability. Reaction temperature too high for the C-I bond energy.Lower temp to 60-80°C. Switch to a more active catalyst to compensate for lower heat.

Deep Dive: The Mechanism of Failure

Why is my Iodine falling off?

Protodeiodination is not a random decomposition; it is a catalytically driven reduction. In 3-iodo-indazole chemistry, the C3-I bond is electron-rich and prone to oxidative addition. However, if the subsequent Transmetallation step is slow, the Palladium intermediate (


) becomes vulnerable to "hijacking" by hydride sources.

The "Killer" species is


 . Once this hydride species forms, Reductive Elimination is extremely fast, irreversibly forming the deiodinated product (

).
The "Fork in the Road" Mechanism

The diagram below illustrates the competition between the desired coupling and the parasitic deiodination pathway.

G Start 3-Iodoindazole (Ar-I) OxAdd Oxidative Addition (Ar-Pd-II-I) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (+ R-B(OH)2) OxAdd->TransMet Fast Kinetics (Desired) BadComplex Hydride Complex (Ar-Pd-H) OxAdd->BadComplex Slow Kinetics (Undesired) ProdComplex Ar-Pd-R TransMet->ProdComplex Product Desired Product (Ar-R) ProdComplex->Product Reductive Elimination Product->Pd0 Regen HydrideSource Hydride Source (Alcohol, H2O, Beta-H Elimination) HydrideSource->BadComplex Deiod Protodeiodination (Ar-H) BadComplex->Deiod Fast Reductive Elimination Deiod->Pd0 Regen

Figure 1: Kinetic competition between Transmetallation (Green) and Protodeiodination (Red). The presence of hydride sources or slow transmetallation favors the red path.

Protocol: The "Safe-Harbor" Suzuki Coupling

Use this protocol as a baseline to minimize deiodination risk.

A. Protecting Group Strategy

Rule: Never run cross-couplings on unprotected 3-iodo-indazoles. The acidic N-H (pKa ~14) poisons the catalyst and requires excess base, which promotes deiodination.

GroupStabilityInstallationRemovalDeiodination Risk
SEM HighSEM-Cl, NaH, THFTFA or TBAFLowest (Steric bulk shields N1)
THP ModerateDHP, pTsOHMild Acid (HCl/MeOH)Low
Boc LowBoc2O, DMAPTFA or HeatHigh (Labile; can fall off during coupling)
B. Optimized Reaction Conditions

Objective: Maximize Transmetallation rate (


) and minimize Hydride concentration (

).
  • Solvent System:

    • Preferred:1,4-Dioxane or Toluene (anhydrous).

    • Avoid: Primary/Secondary Alcohols (MeOH, iPrOH). These are hydride donors via

      
      -hydride elimination on Pd.
      
    • Co-solvent: If water is needed for the base, use a minimum amount (e.g., Dioxane:H2O 10:1) and degas thoroughly.

  • Base Selection:

    • Use:

      
        or 
      
      
      
      . These provide a "anhydrous buffering" effect if used in suspension.
    • Avoid: Alkoxides (

      
      , 
      
      
      
      ). These are strong reducing agents and will actively strip the iodine.
  • Catalyst Choice:

    • Standard:

      
       . The bidentate ligand prevents 
      
      
      
      -hydride elimination.
    • Advanced:XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich ligands accelerate oxidative addition and transmetallation, outcompeting the deiodination pathway.

Troubleshooting Workflow

Follow this logic tree if you are currently observing side reactions.

Troubleshooting Issue Issue: High Protodeiodination (>10%) CheckSolvent 1. Check Solvent: Is it an Alcohol? Issue->CheckSolvent ChangeSolvent Action: Switch to Dioxane or Toluene (Anhydrous) CheckSolvent->ChangeSolvent Yes CheckBase 2. Check Base: Is it an Alkoxide/Hydroxide? CheckSolvent->CheckBase No ChangeBase Action: Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckCat 3. Check Catalyst: Is Transmetallation slow? CheckBase->CheckCat No ChangeCat Action: Switch to SPhos Pd G2 (Boosts rate) CheckCat->ChangeCat Yes

Figure 2: Decision matrix for eliminating protodeiodination vectors.

FAQ: Specific Scenarios

Q: Can I use DMF as a solvent? A: Proceed with caution. While DMF is excellent for solubility, it can decompose to form dimethylamine and CO at high temperatures (>100°C), which can act as a reducing source. If you must use DMF, keep the temperature below 80°C and use a highly active catalyst like


 .

Q: My reaction works but the Boc group falls off, then the reaction stops. A: This is a common cascade failure. The Boc group is thermally labile. Once it falls off, the free N-H indazole poisons the catalyst.

  • Fix: Switch to SEM (2-(Trimethylsilyl)ethoxymethyl) protection. It withstands the basic conditions of Suzuki coupling and prevents catalyst poisoning.

Q: I see "Hydrodehalogenation" mentioned in literature. Is this the same thing? A: Yes. In the context of halo-indazoles, protodeiodination, hydrodehalogenation, and reduction all refer to the same unwanted transformation:


.

References

  • Mechanistic Insight: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Indazole Protection: BenchChem Application Notes. "Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole." BenchChem Technical Library, 2025 . Link

  • Dehalogenation Prevention: Navarro, O., et al. "General Synthesis of Indazoles via Buchwald-Hartwig Amination." Journal of Organic Chemistry, 2004 , 69, 3173. Link

  • Catalyst Optimization: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link

  • Protodeiodination Pathways: Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2016 . Link

Sources

Troubleshooting

optimizing catalyst loading for coupling 3-Iodo-1-methyl-1H-indazol-5-amine

Technical Support Center: Optimizing Catalyst Loading for Coupling 3-Iodo-1-methyl-1H-indazol-5-amine Executive Summary: The Substrate Challenge Target Molecule: 3-Iodo-1-methyl-1H-indazol-5-amine Primary Application: Su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Catalyst Loading for Coupling 3-Iodo-1-methyl-1H-indazol-5-amine

Executive Summary: The Substrate Challenge

Target Molecule: 3-Iodo-1-methyl-1H-indazol-5-amine Primary Application: Suzuki-Miyaura Cross-Coupling (C3-Arylation) Critical Challenge: The "Dual-Personality" Substrate.

You are attempting to couple a highly reactive electrophile (C3-Iodide) in the presence of a competent nucleophile/ligand (C5-Amine). The standard "throw 5 mol% Pd(PPh3)4 at it" approach often fails here because the free amine (


) acts as a "soft" catalyst poison, competitively binding to the Palladium center and displacing labile phosphines, leading to catalyst deactivation or aggregation (Pd black) before the turnover number (TON) can be maximized.

This guide provides a systematic workflow to reduce catalyst loading from the typical 5-10 mol% down to <0.5 mol% while maintaining >95% conversion, specifically addressing the interference from the C5-amino group.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at ~60% conversion despite using 5 mol% Pd(dppf)Cl2. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning & Ligation Equilibrium. The C5-amino group is coordinating to the Pd(II) species after oxidative addition, forming a stable, unreactive "off-cycle" resting state (e.g.,


).
The Fix: 
  • Switch Ligands: Move from bidentates like dppf to bulky, electron-rich monodentate biaryl phosphines (e.g., XPhos or SPhos ). The steric bulk of the biaryl backbone physically prevents the substrate's amine from coordinating to the metal center.

  • Use Precatalysts: Switch to XPhos Pd G3 or G4 . These precatalysts ensure rapid, quantitative generation of the active LPd(0) species without requiring excess free ligand, which can sometimes exacerbate amine competition.

Q2: I see significant formation of the C5-arylated side product (Buchwald-Hartwig coupling). How do I stop this?

Diagnosis: Base-Driven Selectivity Loss. Strong bases (e.g.,


, 

in DMF) promote deprotonation of the amine, facilitating its attack on the Pd center, leading to C-N coupling instead of C-C coupling. The Fix:
  • Weaker Base: Switch to

    
      (hydrated) or 
    
    
    
    .
  • Solvent System: Use a biphasic system (Toluene/Water or Dioxane/Water). The water solvates the inorganic base, keeping the effective basicity in the organic phase low enough to activate the boronic acid but not deprotonate the aniline.

Q3: When I lower the loading to 0.1 mol%, the reaction solution turns black immediately and yields are <10%.

Diagnosis: Catalyst Aggregation ("Death by Dilution"). At low concentrations, the rate of Pd(0) aggregation to Pd black is second-order, while the oxidative addition is pseudo-first-order. If the oxidative addition is slow (or hindered by the amine), Pd clusters form. The Fix:

  • "Dose" the Catalyst: Do not add all catalyst at

    
    . Add it in two portions (e.g., 0.05 mol% at start, 0.05 mol% at 1 hour).
    
  • Increase Temperature: Paradoxically, higher temperature (

    
    ) accelerates the oxidative addition step (inserting into C-I) faster than the aggregation rate, stabilizing the catalyst in the oxidative addition complex.
    

Optimized Experimental Protocol

Objective: Coupling 3-Iodo-1-methyl-1H-indazol-5-amine with Phenylboronic Acid at 0.5 mol% Pd loading.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 273 mg)

  • Boronic Acid: 1.2 equiv[1]

  • Catalyst: XPhos Pd G3 (0.005 equiv / 0.5 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [0.2 M concentration]

Step-by-Step Workflow:

  • Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 15 minutes before adding reagents. Oxygen is a major killer at low catalyst loadings.

  • Charge Solids: Add the Indazole substrate, Boronic acid, and Phosphate base to the reaction vial.

  • Catalyst Addition: Add XPhos Pd G3 last. If weighing <2 mg, prepare a stock solution of the catalyst in degassed THF and add the appropriate volume.

  • Reaction: Seal the vial and heat to 80°C for 2-4 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (to remove Pd residue). Dilute with EtOAc, wash with brine.[2]

  • Purification: The free amine makes the product polar. Use DCM:MeOH (95:5) for silica chromatography rather than Hex:EtOAc to prevent streaking.

Comparative Data: Ligand Performance

Conditions: 1.0 mmol scale, 1 mol% Pd loading, 80°C, 2h.

Ligand / CatalystConversion (%)Yield (%)Observation
Pd(PPh3)4 65%58%Stalled after 1h. Solution turned dark.
Pd(dppf)Cl2 82%75%Good, but hard to remove dppf oxide.
Pd(OAc)2 / SPhos 98%94%Excellent. Fast reaction (<1h).
XPhos Pd G3 >99% 97% Best Performance. Clean profile.
PEPPSI-IPr 90%88%Good, but required 100°C activation.

Visualizations

Figure 1: Mechanism of Amine Poisoning & Ligand Solution

Caption: The free amine (C5-NH2) competes with phosphines for the Pd center. Bulky ligands (XPhos) sterically occlude the metal, preventing this "off-cycle" trap.

AminePoisoning Pd_Active Active Pd(0)L OxAdd Oxidative Addition (Pd-Ar-I) Pd_Active->OxAdd + Substrate (C3-I) Poisoned Poisoned Complex (Pd-Ar-I-NH2-R) OxAdd->Poisoned + Substrate (C5-NH2) (Standard Ligand) Product Coupled Product OxAdd->Product + Boronic Acid (Bulky Ligand) Poisoned->Pd_Active Slow Release

Figure 2: Catalyst Optimization Logic Flow

Caption: Decision tree for troubleshooting low yields in amino-indazole coupling.

OptimizationFlow Start Start: 1 mol% Pd Screen CheckConv Check Conversion @ 2h Start->CheckConv LowConv < 50% Conversion CheckConv->LowConv HighConv > 90% Conversion CheckConv->HighConv CheckColor Is Solution Black? LowConv->CheckColor Optimize Optimize: Lower Loading to 0.1 mol% HighConv->Optimize YesBlack Pd Aggregation CheckColor->YesBlack Yes NoBlack Pd Poisoning CheckColor->NoBlack No ActionAgg Action: Increase Temp or Use Precatalyst YesBlack->ActionAgg ActionPois Action: Switch to XPhos/SPhos NoBlack->ActionPois

References

  • Ye, M., et al. (2013). "A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles." Chemical Science, 4, 2374-2379.[3] Link

  • BenchChem Technical Support. (2025). "Application Notes: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives." BenchChem Protocols. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "Use of Precatalysts for the Rapid and Efficient Generation of Active Pd(0) in Cross-Coupling Reactions." Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism." Yoneda Laboratory Resources. Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Ligand Effects." Link

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of 3-Iodo-1-methyl-1H-indazol-5-amine

Executive Summary & Chemical Profile[1] This guide addresses the purification of 3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6), a critical intermediate in the synthesis of kinase inhibitors (e.g., Axitinib analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

This guide addresses the purification of 3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6), a critical intermediate in the synthesis of kinase inhibitors (e.g., Axitinib analogs).

The purification of this molecule presents a specific set of challenges due to its competing functionalities:

  • The Indazole Core: Planar and aromatic, favoring stacking (crystallization) but prone to "oiling out" if impurities disrupt the lattice.

  • The 3-Iodo Group: Increases lipophilicity and polarizability, making the molecule soluble in chlorinated solvents and toluene.

  • The 5-Amine Group: A liability for oxidation (browning) and responsible for hydrogen bonding, which can complicate solubility in non-polar solvents.

PropertyData
CAS Number 1130309-72-6
Molecular Formula C₈H₈IN₃
Molecular Weight 273.08 g/mol
Physical State Pale yellow to tan solid (pure); Brown oil/solid (crude)
Solubility Profile Soluble: DMSO, DMF, EtOAc (hot), DCM, MeOH.Insoluble: Water, Hexanes, Heptane.[1][2][3]

Validated Solvent Systems

The following solvent systems have been derived from structural analysis of halogenated amino-indazoles and standard process chemistry protocols for this class of heterocycles.

System A: The "Polishing" System (High Purity Requirements)

Solvent Pair: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent)

  • Mechanism: EtOAc solubilizes the lipophilic iodo-indazole core at high temperatures. Heptane acts as a non-polar anti-solvent that forces the molecule out of solution upon cooling while retaining non-polar organic impurities (like unreacted starting materials) in the mother liquor.

  • Best For: Material that is already >90% pure but requires removal of minor organic byproducts or regioisomers.

System B: The "Crude Rescue" System (Post-Reduction)

Solvent Pair: Ethanol (95%) / Water

  • Mechanism: If the amine was synthesized via reduction of a nitro precursor (e.g., using Fe/NH₄Cl or SnCl₂), the crude likely contains inorganic salts. Hot ethanol dissolves the organic amine; water acts as the anti-solvent and helps keep inorganic salts dissolved in the supernatant or precipitates them differently.

  • Best For: Crude solids isolated directly from reduction reactions containing inorganic residues.

System C: The "Oiling Out" Prevention System

Solvent: Toluene (Single Solvent)

  • Mechanism: Toluene has a high boiling point (110°C) and moderate polarity (aromatic pi-stacking). It dissolves the compound well at reflux but poorly at room temperature. The aromatic nature of toluene interacts favorably with the indazole rings, often stabilizing the crystal lattice better than aliphatic solvents, preventing the formation of amorphous oils.

Step-by-Step Protocols

Protocol 1: Standard Recrystallization (EtOAc/Heptane)
  • Dissolution: Place 1.0 g of crude 3-Iodo-1-methyl-1H-indazol-5-amine in a 50 mL Erlenmeyer flask. Add 5-7 mL of Ethyl Acetate .

  • Heating: Heat to a gentle reflux (approx. 77°C) with magnetic stirring. If solids remain, add EtOAc in 0.5 mL increments until fully dissolved.

    • Critical Step: Do not exceed 10 mL total solvent per gram. If undissolved solids persist, they may be inorganic salts; perform a hot filtration.

  • Precipitation: Remove from heat. While still hot, add n-Heptane dropwise until a faint, persistent cloudiness appears.[4]

  • Clarification: Add 2-3 drops of hot EtOAc to clear the solution.

  • Crystallization: Cap the flask and allow it to cool to room temperature undisturbed for 2 hours.

    • Note: Rapid cooling here will cause oiling out.[4]

  • Finishing: Cool in an ice bath (0-4°C) for 30 minutes.

  • Filtration: Filter the crystals and wash with 2 mL of cold 1:3 EtOAc:Heptane mixture.

Protocol 2: Troubleshooting "Oiling Out"

Oiling out occurs when the compound separates as a liquid droplet rather than a solid crystal. This is common with iodo-indazoles.

The "Seeding" Technique:

  • Dissolve the "oiled" material in the minimum amount of boiling solvent (e.g., Toluene).

  • Allow the solution to cool slightly until the oil droplets just begin to form.

  • Vigorous Agitation: Scratch the inner wall of the flask vigorously with a glass rod at the interface of the liquid and air.

  • Seeding: If available, add a tiny crystal of pure material.[4]

  • Re-heat & Slow Cool: If the oil persists, re-heat to dissolve, then wrap the flask in aluminum foil and a towel to slow the cooling rate significantly (over 4-6 hours).

Decision Logic & Workflows

Solvent Selection Decision Tree

SolventSelection Start Start: Analyze Crude Material IsSalt Are inorganic salts present (Fe, Sn)? Start->IsSalt IsColored Is the solid dark brown/black? IsSalt->IsColored No SystemB Use System B: Ethanol / Water IsSalt->SystemB Yes IsOiling Does it oil out in EtOAc? IsColored->IsOiling No Charcoal Perform Activated Charcoal Treatment IsColored->Charcoal Yes SystemA Use System A: EtOAc / Heptane IsOiling->SystemA No SystemC Use System C: Toluene (Slow Cool) IsOiling->SystemC Yes Charcoal->IsOiling

Figure 1: Decision matrix for selecting the optimal purification route based on crude material properties.

Frequently Asked Questions (FAQs)

Q1: My product is turning dark brown during recrystallization. What is happening? A: The 5-amine group is sensitive to oxidation, especially in solution.

  • Fix: Minimize heat exposure time. Flush your flask with Nitrogen or Argon during the dissolution step.[5] If the crude is already dark, add activated charcoal (1-2% by weight) to the boiling solution, stir for 5 minutes, and filter hot through Celite before cooling.

Q2: Can I use Acetone/Water? A: Acetone is generally not recommended for primary amines if left for long periods or heated excessively, as it can form imines (Schiff bases) with the amine, creating a new impurity. Stick to EtOAc or Alcohols.

Q3: The yield is low (<50%). Where is my compound? A:

  • Check the Mother Liquor: The N-methyl and Iodo groups increase lipophilicity. If you used too much EtOAc, the product is likely still dissolved. Evaporate the filtrate to half volume and cool again.

  • Solvent Ratio: Ensure you used enough anti-solvent (Heptane/Water) to force precipitation.

Q4: Is this compound light sensitive? A: Yes, iodinated heterocycles can undergo photodeiodination over time, and amines oxidize. Store the purified solid in amber vials under inert gas at -20°C.

Q5: I see two spots on TLC after recrystallization. Is it impure? A: Not necessarily.

  • Regioisomers: Ensure the spot isn't the N2-methyl isomer (common synthesis byproduct).

  • Decomposition: If using chlorinated solvents (DCM/Chloroform) on silica, the amine might streak or decompose. Use an eluent with 1% Triethylamine to neutralize the silica acidity for clearer TLC plates.

References & Authority

  • Compound Identification: 3-iodo-1-methyl-1H-indazol-5-amine (CAS 1130309-72-6).[6][7] BLD Pharm Catalog. Retrieved from

  • Synthesis Precedents (Analogous): Methods for preparing indazole compounds (General Indazole Reduction/Iodination protocols). Google Patents (WO2006048745A1). Retrieved from

  • General Amine Purification: Recrystallization strategies for basic amines (oxidative sensitivity). ResearchGate Technical Discussions. Retrieved from

  • Chemical Properties: 5-iodo-1-methyl-1H-indazol-3-amine (Isomer/Analog data for solubility inference). PubChem. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated amino-indazoles.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Indazole C3 Functionalization

Welcome to the technical support center for indazole C3 functionalization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conver...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole C3 functionalization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in their reactions. As experienced application scientists, we understand that the regioselective functionalization of the indazole C3 position can be a formidable task due to the inherent electronic properties of the heterocycle. This resource provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize your reactions, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My C3-arylation reaction has stalled or is showing very low conversion. Where should I begin troubleshooting?

Low conversion in a C3-arylation, particularly a palladium-catalyzed cross-coupling, is a common challenge. The C3 position of 1H-indazoles is often less reactive compared to other positions.[1] A systematic approach to troubleshooting is crucial.

Initial Checks (The "Low-Hanging Fruit"):

  • Reagent Integrity: Have you confirmed the quality and purity of your starting materials? Indazoles, aryl halides/triflates, and especially your palladium catalyst and ligands should be of high purity. Organometallic reagents can be sensitive to air and moisture.

  • Inert Atmosphere: Is your reaction set up under a strictly inert atmosphere (e.g., Argon or Nitrogen)? Oxygen can deactivate palladium catalysts. Ensure your solvents are properly degassed.

  • Reaction Time and Temperature: Are you running the reaction for a sufficient amount of time and at the appropriate temperature? Some C3 arylations require elevated temperatures and extended reaction times to proceed to completion.[2]

If these initial checks do not resolve the issue, a more in-depth investigation of the reaction parameters is necessary.

Q2: I've confirmed my reagents and setup are sound, but the conversion is still poor. What are the next critical parameters to investigate?

Once the basics are covered, the interplay between the catalyst, ligand, base, and solvent becomes the primary focus.

Troubleshooting Workflow for Poor Conversion in C3-Arylation:

G cluster_0 Initial Low Conversion cluster_1 Parameter Optimization cluster_2 Advanced Troubleshooting cluster_3 Successful Reaction start Low Conversion Observed catalyst Screen Catalyst/Ligand System start->catalyst Initial troubleshooting base Optimize Base catalyst->base If no improvement end High Conversion Achieved catalyst->end Optimization successful solvent Screen Solvents base->solvent If still low base->end Optimization successful protecting_group Consider N-Protecting Group solvent->protecting_group If necessary solvent->end Optimization successful alternative_method Alternative Functionalization Strategy protecting_group->alternative_method If all else fails protecting_group->end Optimization successful alternative_method->end

Caption: A stepwise troubleshooting workflow for low conversion rates.

1. The Catalyst and Ligand System:

The choice of palladium precursor and ligand is paramount. While numerous systems exist, some are more robust for the challenging C3 arylation of indazoles.

  • For 1H-Indazoles: Direct C3 arylation of unprotected 1H-indazoles can be difficult.[3] Some protocols have found success with Pd(OAc)₂ and triphenylphosphine (PPh₃) in water.[2][4] However, yields can be moderate. A more reliable approach often involves N-protection.

  • For N-Protected Indazoles: N-protection significantly enhances the reactivity and regioselectivity of C3 functionalization.[3][5]

    • Negishi Coupling: A highly effective method involves deprotonation of an N-protected indazole followed by transmetalation with a zinc salt and subsequent palladium-catalyzed Negishi coupling.[5]

    • Direct Arylation: For direct C-H arylation of N-aryl-2H-indazoles, phosphine-free palladium catalysts like Pd(OAc)₂ can be highly effective, sometimes with very low catalyst loading.[6]

Catalyst SystemIndazole TypeCoupling PartnerKey Considerations
Pd(OAc)₂ / PPh₃1H-IndazoleAryl IodidesCan be performed in water, but may have moderate yields.[2]
PdCl₂(dppf) or PdCl₂(dtbpf)N-Boc-3-iodo-1H-indazoleArylboronic acidsEffective for Suzuki-Miyaura coupling.[3]
Pd(dba)₂ / SPhosN-SEM-2H-indazole(Hetero)aryl HalidesUsed in Negishi coupling after lithiation and transmetalation.[5]
Pd(OAc)₂ (phosphine-free)2-Aryl-2H-indazoleAryl BromidesCan be very efficient with low catalyst loading.[6]

2. The Role of the Base:

The base is not just a proton scavenger; it can influence the catalyst's activity and stability.

  • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cs₂CO₃ is often a good choice for challenging couplings due to its higher solubility and basicity.

  • Organic Bases: In some cases, hindered organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are employed.

  • Compatibility: Ensure your base is compatible with your substrate's functional groups. For instance, a strong base might not be suitable for substrates with sensitive esters.

3. Solvent Effects:

The solvent can dramatically impact the reaction's success by influencing the solubility of reagents and the stability of catalytic intermediates.

  • Polar Aprotic Solvents: DMF, DMAc, and DMSO are frequently used as they can solubilize the catalyst and salts, and often facilitate the reaction at higher temperatures.[6]

  • Aromatic Hydrocarbons: Toluene and xylene are also common, particularly for reactions that require azeotropic removal of water.[1]

  • Ethereal Solvents: Dioxane and THF are often used, especially in Suzuki and Negishi couplings.[7]

A solvent screen is a valuable optimization step. What fails in DMF might proceed smoothly in dioxane.

Q3: I am attempting a direct C-H functionalization without pre-halogenating the C3 position. What are the common pitfalls?

Direct C-H functionalization is an atom-economical and elegant strategy, but it comes with its own set of challenges, primarily centered around regioselectivity and the inherent inertness of the C-H bond.

Key Considerations for Direct C-H Functionalization:

  • Directing Groups: For regioselective functionalization of other positions on the indazole ring system (e.g., C7), a directing group on the nitrogen is often necessary.[8] While C3 functionalization can sometimes proceed without a directing group, the presence of a substituent on the indazole nitrogen (N1 or N2) can significantly influence the outcome.

  • Oxidant: Many direct C-H arylations are oxidative couplings and require a stoichiometric oxidant, such as Ag₂CO₃ or Cu(OAc)₂.[8][9] The choice and amount of oxidant can be critical.

  • Reaction Mechanism: Direct C-H functionalization can proceed through different mechanisms, including concerted metalation-deprotonation (CMD) or radical pathways.[10][11] Understanding the likely mechanism for your specific transformation can guide your troubleshooting. For example, if a radical mechanism is suspected, the presence of radical inhibitors (even trace amounts in your reagents) could be detrimental.

G cluster_0 General C-H Functionalization Cycle catalyst Pd(II) Precatalyst activation C-H Activation (e.g., CMD) catalyst->activation intermediate Palladacycle Intermediate activation->intermediate coupling Reaction with Coupling Partner intermediate->coupling reductive_elimination Reductive Elimination coupling->reductive_elimination product C3-Functionalized Indazole reductive_elimination->product catalyst_regeneration Oxidant Regenerates Pd(II) reductive_elimination->catalyst_regeneration Forms Pd(0) catalyst_regeneration->catalyst

Caption: A simplified palladium-catalyzed C-H activation cycle.

Q4: My reaction is producing a mixture of N1 and N2 isomers, or other side products. How can I improve the regioselectivity for C3 functionalization?

Regioselectivity is a common hurdle in indazole chemistry. The indazole nitrogen atoms are often more nucleophilic than the C3 position, leading to competing N-functionalization.[12][13]

Strategies to Enhance C3 Selectivity:

  • N-Protection: This is the most robust strategy. Protecting the indazole nitrogen (typically as N1-Boc, N1-methyl, or N2-SEM) blocks competing N-functionalization and can electronically activate the C3 position for subsequent reactions.[3][5]

  • Umpolung Strategy (Reversal of Polarity): Instead of using the indazole as a nucleophile, it can be converted into an electrophile. For example, N-(benzoyloxy)indazoles can act as electrophilic indazole precursors, reacting with nucleophiles selectively at the C3 position.[12][13]

  • Pre-functionalization: A reliable, albeit longer, route is to first halogenate the C3 position (e.g., iodination or bromination), which can often be done with high regioselectivity. The resulting 3-haloindazole is then a versatile precursor for various cross-coupling reactions like Suzuki, Negishi, or Buchwald-Hartwig amination.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 3-Iodo-1H-indazole

This protocol is adapted from methodologies that utilize pre-functionalized indazoles for reliable C3 arylation.[3]

  • Reaction Setup: To an oven-dried reaction vessel, add 1-Boc-3-iodo-1H-indazole (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as PdCl₂(dppf) (0.05 equiv.), and a base like Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add degassed solvent (e.g., 1,4-dioxane or a toluene/water mixture).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. (n.d.). Chemical Science (RSC Publishing).
  • Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Solution to the C3-Arylation of Indazoles: Development of a Scalable Method. (2016). PubMed.
  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (n.d.). PMC.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis. (n.d.). DSpace@MIT.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (n.d.). NIH.
  • Direct C3-Arylation of 2H-Indazole Derivatives with Aryl Bromides by using Low Loading of a Phosphine-free Palladium Catalyst. (2025). ResearchGate.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022). PMC.
  • Troubleshooting regioselectivity in indazole synthesis. (n.d.). Benchchem.
  • (PDF) “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (2020). ResearchGate.
  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (2025). ResearchGate.
  • Iron promoted C3-H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles. (n.d.).

Sources

Optimization

Technical Support Center: Stability of 3-Iodo-1-methyl-1H-indazol-5-amine Under Basic Conditions

Executive Summary & Core Stability Profile 3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6) exhibits moderate to high stability under standard basic conditions used in cross-coupling chemistries (e.g., Suzuki-Miyau...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Profile

3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6) exhibits moderate to high stability under standard basic conditions used in cross-coupling chemistries (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the presence of the electron-rich primary amine at C5 renders the molecule susceptible to oxidative degradation , a process significantly accelerated by high pH and the presence of transition metals.

While the core indazole scaffold and the C3-Iodo bond are resistant to hydrolytic cleavage by hydroxide nucleophiles, users must exercise caution regarding aerobic oxidation and catalyst poisoning during base-mediated transformations.

Stability Matrix: Basic Conditions
Condition TypeReagent ExamplesStability RatingPrimary Risk Factor
Mild Inorganic Base

,

,

High Minimal. Safe for prolonged reaction times at elevated temps (

).
Strong Hydroxide

,

,

(

)
Moderate Oxidative darkening (formation of azo/nitroso species). Potential solubility issues (precipitation).
Strong Organic Base

,

,

Low Lithium-Halogen Exchange (with alkyl lithiums) or "Halogen Dance" migration.
Nucleophilic Base Piperidine, MorpholineHigh Generally stable. The C5-amino group deactivates the ring toward

at C3.

Mechanistic Insights: Why Stability Varies

To troubleshoot effectively, you must understand the electronic push-pull of the molecule:

  • The C3-Iodo Bond (Electrophilic Site):

    • Stability: The C-I bond is strong enough to resist direct hydrolysis by

      
      .
      
    • Vulnerability: In the presence of Pd(0) and base, oxidative addition occurs. If the catalytic cycle stalls (e.g., lack of boronic acid), the Pd-species can undergo

      
      -hydride elimination or protodeiodination, leading to the des-iodo byproduct (1-methyl-1H-indazol-5-amine).
      
  • The C5-Amine (Nucleophilic/Oxidation Site):

    • Effect: The amino group donates electron density into the ring, making the C3 position less electrophilic (stabilizing it against nucleophilic attack) but making the ring more susceptible to oxidation.

    • Base Effect: Bases deprotonate trace amounts of oxidized intermediates, driving the equilibrium toward colored azo-dimers or quinoid-like species, resulting in "black tar" formation.

Visualization: Degradation & Reaction Pathways

The following diagram illustrates the competing pathways when this molecule is subjected to basic conditions, particularly in the presence of transition metals.

StabilityPathways cluster_0 Standard Basic Conditions Start 3-Iodo-1-methyl- 1H-indazol-5-amine Oxidation Oxidative Coupling (Azo/Nitroso species) Start->Oxidation Air + Strong Base (High pH) Deiodination Protodeiodination (Loss of Iodine) Start->Deiodination Pd Catalyst + Base (No Electrophile) Coupling Desired Cross-Coupling (Product) Start->Coupling Pd Catalyst + Base + Boronic Acid HalogenDance Halogen Dance (Iodine Migration) Start->HalogenDance LDA / Li-Base (Low Temp)

Figure 1: Competing reaction pathways under basic conditions. Red arrows indicate degradation risks.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turned black immediately after adding the base. Is the compound degraded?

Diagnosis: Likely Amine Oxidation .

  • Cause: Primary aromatic amines are sensitive to air, especially in basic solutions. The "black" color is often due to trace amounts of highly colored oxidation products (e.g., azo compounds), while the bulk material may still be intact.

  • Solution:

    • Check LC-MS/HPLC immediately. You will likely see the main peak is still pure.

    • Prevention: Degas all solvents before adding the base. Run the reaction under an inert atmosphere (Argon/Nitrogen).

Q2: I observe a significant amount of "des-iodo" impurity (Mass = M-126) during Suzuki coupling.

Diagnosis: Protodeiodination .

  • Cause: This occurs when the oxidative addition of Pd into the C-I bond happens, but the transmetallation step is slow. The Pd-intermediate picks up a proton from the solvent (especially alcohols like MeOH/EtOH) or base.

  • Solution:

    • Switch solvent: Use aprotic solvents like 1,4-Dioxane or DMF instead of alcohols.

    • Increase the concentration of the coupling partner (boronic acid) to outcompete the side reaction.

    • Lower the reaction temperature slightly (e.g., from 100°C to 80°C).

Q3: Can I wash the organic layer with 1M NaOH during workup to remove impurities?

Answer: Yes, but with caveats.

  • The compound is not acidic (no N-H on the indazole ring), so it will remain in the organic layer.

  • Risk: Prolonged contact with strong NaOH can promote oxidation if air is present.

  • Recommendation: Use 0.5M NaOH or Sat.

    
      for washes. Minimize contact time and dry the organic layer immediately over 
    
    
    
    .
Q4: Is the compound compatible with Potassium tert-butoxide ( )?

Answer: Use Caution.

  • 
     is a strong, bulky base. While it won't deprotonate the methyl group, it can act as a single-electron transfer (SET) agent in some contexts, promoting radical deiodination.
    
  • Recommendation: Use milder inorganic bases (

    
     or 
    
    
    
    ) unless the reaction strictly requires a strong alkoxide base.

Validated Protocols

Protocol A: Stability Check (HPLC)

Use this protocol to verify the integrity of your starting material before committing to a large-scale reaction.

  • Preparation: Dissolve 5 mg of 3-Iodo-1-methyl-1H-indazol-5-amine in 1 mL of MeCN.

  • Stress Test: Add 100 µL of 1M NaOH .

  • Incubation: Let stand at Room Temperature (RT) for 2 hours.

  • Analysis: Inject 5 µL onto HPLC (C18 Column, Water/MeCN gradient).

    • Pass Criteria: Purity > 98% (relative to T=0).

    • Fail Criteria: Appearance of new peaks at RRT < 0.8 (polar oxidation products) or RRT ~ 0.5 (des-iodo species).

Protocol B: Recommended Reaction Setup (Suzuki Coupling)

Optimized to minimize deiodination and oxidation.

  • Degassing: Charge reaction vessel with solid reagents (Indazole, Boronic Acid, Base). Cap and purge with Argon for 5 mins.

  • Solvent Addition: Add sparged solvent (e.g., Dioxane/Water 4:1) via syringe.

  • Catalyst Addition: Add Pd catalyst last, under positive Argon flow.

  • Temperature: Heat to 80-90°C. Do not exceed 100°C unless necessary, as deiodination rates increase exponentially with T.

Decision Tree: Choosing the Right Base

BaseSelection Start Select Base for 3-Iodo-1-methyl-1H-indazol-5-amine ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki/Heck Coupling ReactionType->Suzuki C-C Bond Buchwald Buchwald-Hartwig (C-N Coupling) ReactionType->Buchwald C-N Bond Alkylation N-Alkylation (of 5-NH2) ReactionType->Alkylation Electrophile MildBase Use K2CO3 or NaHCO3 (Safest) Suzuki->MildBase StrongBase Use NaOtBu or Cs2CO3 (Monitor Oxidation) Buchwald->StrongBase Alkylation->MildBase Reactive Electrophile Hydride Use NaH (Strictly Anhydrous) Alkylation->Hydride Unreactive Electrophile

Figure 2: Decision support for base selection to maximize stability and yield.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (2025).[1][2][3][4][5][6][7][8] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53418513, 5-Iodo-1-methyl-1H-indazol-3-amine. (2025).[1][2][3][4][5][6][7][8] Retrieved from

  • Google Patents. Synthesis technique of 3-methyl-1H-indazoles (CN105198813B). (2013). Retrieved from

  • Sigma-Aldrich. Methyl 3-iodo-1H-indazole-5-carboxylate Product Information. (2025).[1][2][3][4][5][6][7][8] Retrieved from

  • BLD Pharm. Product Information: 3-Iodo-1-methyl-1H-indazol-5-amine (CAS 1130309-72-6).[9] (2025).[1][2][3][4][5][6][7][8] Retrieved from

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 3-Iodo-1-methyl-1H-indazol-5-amine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis and purification of 3-Iodo-1-methyl-1H-indazol-5-amine. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and purification of 3-Iodo-1-methyl-1H-indazol-5-amine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to help you navigate the challenges associated with the production of this important molecule, with a particular focus on managing and removing regioisomeric impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am planning to synthesize 3-Iodo-1-methyl-1H-indazol-5-amine by methylating 5-amino-3-iodo-1H-indazole. What are the likely regioisomers I should expect?

When methylating an indazole ring, the primary challenge is controlling the formation of two main regioisomers: the N1-substituted and the N2-substituted products. In the case of 5-amino-3-iodo-1H-indazole, you can expect the formation of both 3-iodo-1-methyl-1H-indazol-5-amine (the desired N1-isomer) and 3-iodo-2-methyl-2H-indazol-5-amine (the undesired N2-isomer).

The indazole anion, formed upon deprotonation by a base, is mesomeric in nature, which leads to variable N1:N2 selectivity depending on the reaction conditions and the electronic properties of the substituents on the indazole ring.[1]

Q2: How do the substituents (3-iodo and 5-amino) on the indazole ring influence the N1/N2 methylation ratio?

The regioselectivity of N-alkylation in indazoles is a delicate balance of steric and electronic factors.

  • Electronic Effects: The electron-donating amino group at the C5 position generally increases the electron density of the pyrazole ring, which can influence the nucleophilicity of both nitrogen atoms.

  • Steric Effects: The iodo group at the C3 position can exert some steric hindrance, potentially disfavoring alkylation at the adjacent N2 position. However, this effect is often less significant than the choice of reaction conditions.

In many cases, the N1-substituted indazole is the thermodynamically more stable product, while the N2-substituted isomer is often the kinetically favored product.[2][3] This means that reaction conditions play a crucial role in determining the final product ratio.

Q3: What reaction conditions should I use to favor the formation of the desired N1-isomer, 3-Iodo-1-methyl-1H-indazol-5-amine?

To selectively synthesize the N1-alkylated indazole, you should aim for conditions that favor thermodynamic control. A widely reported and effective method for achieving high N1 selectivity is the use of a strong, non-nucleophilic base in an aprotic solvent.[2][3]

Recommended Conditions for N1-Methylation:

ParameterRecommendationRationale
Base Sodium hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the indazole, driving the reaction towards the thermodynamically favored product.
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)Aprotic solvents that are compatible with NaH and effectively solvate the indazole anion.
Methylating Agent Methyl iodide (MeI) or Dimethyl sulfate (DMS)Common and effective methylating agents.
Temperature 0 °C to room temperatureLower temperatures can sometimes improve selectivity, but the reaction may require warming to proceed at a reasonable rate.
Q4: My reaction produced a mixture of N1 and N2 isomers. How can I separate them?

The separation of N1 and N2-substituted indazole regioisomers can be challenging due to their often similar polarities.[4] However, successful separation can typically be achieved using column chromatography or crystallization.

Silica gel column chromatography is the most common method for separating indazole regioisomers.[4][5]

  • Stationary Phase: Standard silica gel is often effective. For basic compounds like your amino-indazole, using amine-functionalized silica or adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the mobile phase can improve peak shape and resolution by minimizing tailing.[6][7]

  • Mobile Phase: A gradient elution is generally recommended. Start with a less polar solvent system and gradually increase the polarity. Common solvent systems include hexane/ethyl acetate, dichloromethane/methanol, or ethyl acetate/methanol. The N1 isomer is often, but not always, the more polar of the two and will elute later.[5]

Fractional crystallization can be a highly effective method for separating regioisomers, especially on a larger scale. This technique relies on the differential solubility of the isomers in a particular solvent or solvent mixture.

  • Solvent Screening: A crucial first step is to screen a variety of solvents to find one in which the two isomers have significantly different solubilities. A good starting point is to test common laboratory solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof with water or hexanes).

  • Procedure: Dissolve the mixture of isomers in a minimal amount of the chosen hot solvent to form a saturated solution. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. The less soluble isomer should crystallize out first. The purity of the crystals should be checked by an appropriate analytical method (e.g., HPLC or NMR).

A patent for separating substituted indazole isomers suggests using mixed solvent systems for recrystallization, such as acetone/water, ethanol/water, or THF/water, to achieve high purity.[8]

Q5: How can I analytically distinguish between the N1-methyl and N2-methyl isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between N1 and N2-substituted indazoles.[5]

  • ¹H NMR: The chemical shifts of the protons on the indazole ring are often different for the two isomers. In many cases, the proton at the C7 position of the N2-isomer is deshielded and appears at a higher frequency compared to the C7 proton of the N1-isomer. Conversely, the C3 proton of the N2-isomer is typically shielded and appears at a lower frequency than in the N1-isomer.[5]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly those close to the nitrogen atoms (C3 and C7a), will differ between the two isomers.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can provide unambiguous structural assignment. For the N1-methyl isomer, you would expect to see a correlation between the methyl protons and the C7a carbon. For the N2-methyl isomer, a correlation between the methyl protons and the C3 carbon is typically observed.

A comprehensive spectroscopic comparison of related iodo-methyl-1H-indazole isomers can serve as a valuable guide for interpreting your own data.[9]

Experimental Protocols

Protocol 1: N1-Selective Methylation of 5-amino-3-iodo-1H-indazole

This protocol is a general guideline and may require optimization for your specific substrate and scale.

dot

cluster_0 Reaction Setup cluster_1 Methylation cluster_2 Work-up cluster_3 Purification start Suspend 5-amino-3-iodo-1H-indazole in anhydrous THF under N2 add_na_h Add NaH (1.2 eq.) portion-wise at 0°C start->add_na_h stir_deprotonation Stir for 30 min at 0°C add_na_h->stir_deprotonation add_methylating_agent Add methyl iodide (1.1 eq.) dropwise at 0°C stir_deprotonation->add_methylating_agent warm_to_rt Allow to warm to RT and stir for 12-24h add_methylating_agent->warm_to_rt quench Quench with water warm_to_rt->quench extract Extract with ethyl acetate quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography or crystallization dry_concentrate->purify

Caption: Workflow for N1-selective methylation of 5-amino-3-iodo-1H-indazole.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend 5-amino-3-iodo-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization to separate the desired N1-isomer from the N2-isomer.

Protocol 2: Purification of Regioisomers by Column Chromatography

dot

cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis & Isolation prepare_column Prepare a silica gel column dissolve_sample Dissolve crude product in a minimal amount of mobile phase prepare_column->dissolve_sample load_sample Load sample onto the column dissolve_sample->load_sample elute Elute with a gradient of hexane/ethyl acetate load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC or LC-MS collect_fractions->analyze_fractions combine_pure_fractions Combine pure fractions of each isomer analyze_fractions->combine_pure_fractions concentrate Concentrate to obtain pure isomers combine_pure_fractions->concentrate

Caption: General workflow for the chromatographic separation of indazole regioisomers.

  • Column Preparation: Prepare a silica gel column of an appropriate size for the amount of crude material.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexane). If the product is not fully soluble, use a slightly more polar solvent mixture and adsorb the material onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 50% ethyl acetate in hexane) to elute the products. The less polar N2-isomer will typically elute first.

  • Fraction Collection: Collect fractions and monitor the elution of the isomers by TLC or LC-MS.

  • Isolation: Combine the pure fractions containing each isomer and concentrate under reduced pressure to obtain the purified products.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC. [Link]

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. [Link]

  • Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis - PMC. [Link]

  • 5-Iodo-1-methyl-1H-indazol-3-amine | C8H8IN3 | CID 53418513 - PubChem. [Link]

  • 3-amino-5-iodo-1h-indazole (C7H6IN3) - PubChemLite. [Link]

  • Development of a selective and scalable N1-indazole alkylation - PMC - NIH. [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. [Link]

  • 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem. [Link]

  • Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines - PMC. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]

  • 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one - MDPI. [Link]

  • Molecular docking, Synthesis and Characterization of New Indomethacin and Mefenamic Acid Analogues as Potential Anti-inflammatory Agent - Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • How would one go about seperating 2 amines.. , Hive Chemistry Discourse. [Link]

  • methyl 3-iodo-1H-indazole-5-carboxylate | C9H7IN2O2 | CID 24728589 - PubChem. [Link]

  • 1 H--NMR spectrum (300 MHz, d 3--MeOD, 295 K) of the protected... - ResearchGate. [Link]

  • 5-iodo-1-methyl-1h-indazol-3-amine - PubChemLite. [Link]

  • Methyl 3-Iodo-1-Methyl-1H-Indazole-5-Carboxylate (1 x 5 g) | Alchimica. [Link]

  • EP2370396B1 - Method for selectively crystallizing a z isomer of iopromide - Google P
  • KR20100065064A - Method for selective crystallization of iopromide z isomer - Google P
  • Isomeric purity and supersaturation of iopamidol - PubMed. [Link]

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in 3-Iodo-1-methyl-1H-indazol-5-amine Reactions

Intended Audience: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical resource for effectively managing the inherent moisture sensitivity of 3-Iodo-1-methyl-1H-inda...

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical resource for effectively managing the inherent moisture sensitivity of 3-Iodo-1-methyl-1H-indazol-5-amine in critical synthetic reactions. By understanding the underlying chemical principles and implementing robust experimental techniques, researchers can significantly improve reaction yields, reproducibility, and overall success.

Part 1: Core Directive - Understanding the Challenge

3-Iodo-1-methyl-1H-indazol-5-amine is a valuable building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][2] However, its utility is often hampered by its hygroscopic nature, a characteristic exacerbated by the presence of the primary amine group.[3][4] Failure to adequately control moisture can lead to a cascade of undesirable side reactions, catalyst deactivation, and ultimately, failed experiments. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and optimize your specific reaction conditions.

Part 2: Scientific Integrity & Logic - Troubleshooting Guides and FAQs

This section, formatted in a practical question-and-answer style, directly addresses common issues encountered when working with 3-Iodo-1-methyl-1H-indazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is sluggish and yields are low. I also see a significant amount of dehalogenated starting material (1-methyl-1H-indazol-5-amine). What's going wrong?

A1: This is a classic symptom of moisture contamination in your reaction. Here's a breakdown of the likely culprits:

  • Protodeboronation of the Boronic Acid: Water can react with and decompose your boronic acid coupling partner, a process known as protodeboronation.[5] This reduces the available concentration of your nucleophile, leading to lower yields.

  • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized in the presence of water and air, leading to the formation of palladium black, an inactive form of the catalyst.[5] This is often observed as a black precipitate in the reaction mixture.

  • Hydrodehalogenation: Trace amounts of water can act as a proton source, leading to the reductive cleavage of the carbon-iodine bond, resulting in the dehalogenated byproduct you're observing.[6]

Q2: What are the best practices for storing and handling 3-Iodo-1-methyl-1H-indazol-5-amine to prevent moisture uptake?

A2: Proper storage and handling are your first line of defense against moisture-related issues.

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a desiccator.[4][7] For long-term storage, refrigeration is recommended.

  • Handling: Whenever possible, handle the reagent inside a glovebox.[8][9] If a glovebox is not available, use a Schlenk line and standard inert atmosphere techniques.[10][11] Weighing should be done quickly, and the main container should be resealed promptly.

Q3: My Buchwald-Hartwig amination reaction is not going to completion. What role could moisture be playing?

A3: In Buchwald-Hartwig aminations, moisture can interfere in several ways. While some studies have shown that controlled amounts of water can sometimes be beneficial in certain Buchwald-Hartwig reactions, uncontrolled moisture is generally detrimental.[12][13]

  • Base Decomposition: Strong bases commonly used in these reactions, such as sodium tert-butoxide (NaOt-Bu), are highly sensitive to moisture. Water will react with the base, reducing its efficacy in the catalytic cycle.[14]

  • Catalyst Inhibition: As with other palladium-catalyzed reactions, moisture can contribute to the degradation of the catalyst.[1]

Troubleshooting Guides
Guide 1: Improving Yield and Reproducibility in Suzuki Coupling Reactions

Problem: Inconsistent yields and the formation of homocoupled boronic acid byproducts in a Suzuki reaction.

Root Cause Analysis: The presence of oxygen and moisture is a primary driver of these side reactions. Oxygen facilitates the unwanted homocoupling of the boronic acid.[5]

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for Suzuki coupling reactions.

Detailed Protocol for Setting up a Moisture-Sensitive Suzuki Reaction:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at a minimum of 125°C for several hours and cooled under a stream of inert gas or in a desiccator.[11][15]

  • Reagent Handling:

    • Add the 3-Iodo-1-methyl-1H-indazol-5-amine, boronic acid, and base to the reaction flask under a positive pressure of argon or nitrogen. Hygroscopic bases like cesium carbonate or potassium phosphate should be handled in a glovebox.[3]

  • Solvent and Degassing:

    • Use a commercially available anhydrous, degassed solvent.

    • The reaction mixture should be degassed by subjecting it to three "freeze-pump-thaw" cycles. This is more effective at removing dissolved oxygen than simply bubbling inert gas through the solvent.[16]

  • Catalyst Addition and Reaction:

    • Add the palladium catalyst under a positive flow of inert gas.

    • Heat the reaction to the desired temperature, maintaining a slight positive pressure of inert gas throughout. A bubbler can be used to monitor this.[11]

Guide 2: Addressing Failures in Sonogashira Coupling Reactions

Problem: Complete failure of the Sonogashira reaction or significant formation of Glaser coupling (alkyne homocoupling) byproduct.

Root Cause Analysis: Sonogashira couplings are notoriously sensitive to both moisture and oxygen.[17][18][19] Oxygen promotes the copper-catalyzed Glaser coupling, while moisture can quench the copper acetylide intermediate.[20][21]

Troubleshooting Protocol:

Issue Potential Cause Recommended Solution
No reactionCatalyst deactivationEnsure rigorous degassing of solvents and use of fresh, high-purity catalysts.[19]
Glaser homocouplingOxygen contaminationImplement freeze-pump-thaw degassing. Ensure a completely sealed, inert atmosphere.[20]
Low yieldMoisture interferenceUse anhydrous solvents and reagents. Distill liquid amines (e.g., triethylamine) before use.[17]

Experimental Workflow for a Copper-Free Sonogashira Coupling:

G A Combine Aryl Iodide & Alkyne in Glovebox B Add Anhydrous Solvent & Base A->B C Degas via Freeze-Pump-Thaw (3x) B->C D Add Pd Catalyst under Argon C->D E Heat to Reaction Temp under Argon D->E F Monitor Reaction by LC-MS/TLC E->F G Successful Coupling F->G

Caption: Workflow for a moisture and air-sensitive Sonogashira coupling.

Part 3: Visualization & Formatting - Data Presentation

Table 1: Summary of Common Issues and Solutions

Reaction Type Common Problem Primary Cause(s) Key Troubleshooting Steps
Suzuki CouplingLow yield, dehalogenationMoisture, oxygenRigorous drying of reagents/glassware, effective degassing.[5][11]
Buchwald-HartwigIncomplete conversionMoisture, impure baseUse fresh, anhydrous base; ensure inert atmosphere.[13][14]
Sonogashira CouplingHomocoupling (Glaser)Oxygen, moistureFreeze-pump-thaw degassing, use of high-purity reagents.[18][20]
References

A comprehensive list of academic and technical resources is provided for further reading and verification of the protocols and claims made in this guide.

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • Purdue University. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • University of Nottingham. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]

  • Harvey Mudd College. (2020, March 29). air sensitive reaction setup [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2023, February 22). How sensitive is Cu-free Sonogashira to moisture and/or oxygen? r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? General Lab Techniques. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Store Reagents. Department of Chemistry. Retrieved from [Link]

  • ACS Omega. (2018, October 10). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, May 3). Why are Sonogashira reactions moisture sensitive? Retrieved from [Link]

  • ResearchGate. (2011, February). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-1-methyl-1H-indazol-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-1H-indazol-5-amine. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Iodo-1-methyl-1H-indazol-5-amine

Introduction 3-Iodo-1-methyl-1H-indazol-5-amine is a key intermediate in pharmaceutical synthesis, where its purity is a critical determinant of the final product's quality, safety, and efficacy. High-Performance Liquid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Iodo-1-methyl-1H-indazol-5-amine is a key intermediate in pharmaceutical synthesis, where its purity is a critical determinant of the final product's quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of such active pharmaceutical ingredients (APIs) and their intermediates.[1][2] This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of 3-Iodo-1-methyl-1H-indazol-5-amine. We will explore the rationale behind chromatographic choices, compare viable alternatives, and provide detailed experimental protocols, grounding our methodology in established scientific principles and regulatory expectations.

The core objective of a purity method is not just to quantify the main compound but to separate it from all potential impurities, including process-related impurities and degradation products.[2] Therefore, the development of a "stability-indicating" method—one that can resolve the API from its degradation products—is paramount and a key focus of this guide.[3][4] This involves subjecting the analyte to stress conditions to artificially generate degradants, a process known as forced degradation.[5][6]

Foundational Strategy: Analyte-Driven Method Development

The molecular structure of 3-Iodo-1-methyl-1H-indazol-5-amine dictates our initial strategy. Key features include:

  • Aromatic Indazole Core: Provides UV absorbance, making UV detection a straightforward choice.

  • Basic Amine Group (-NH2): This group is ionizable. The mobile phase pH will be a critical parameter to control retention and ensure good peak shape, as basic compounds can interact with residual silanols on the silica-based column packing, leading to peak tailing.[7]

  • Iodo- and Methyl- Substituents: These groups increase the molecule's hydrophobicity, making it well-suited for reversed-phase chromatography.[8]

Given these characteristics, a reversed-phase HPLC method with UV detection is the logical starting point.

Diagram: Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Specificity & Stability cluster_3 Phase 4: Validation A Analyte Characterization (Structure, pKa, UV Spectra) B Column Selection (e.g., C18, 5 µm, 4.6x150 mm) A->B C Mobile Phase Scouting (ACN vs. MeOH, Buffer pH) B->C D Gradient Optimization (Scouting & Fine-tuning) C->D E Parameter Refinement (Flow Rate, Temperature) D->E F Wavelength Selection E->F G Forced Degradation (Acid, Base, Peroxide, Heat, Light) F->G H Peak Purity Analysis (PDA Detector) G->H I Final Method Finalization H->I J Method Validation (ICH Q2(R1)) I->J ForcedDegradation Analyte 3-Iodo-1-methyl-1H-indazol-5-amine (API Solution) Stress Stress Conditions Analyte->Stress Degradants Mixture of API + Potential Degradation Products Stress->Degradants Acidic Basic Oxidative Thermal Photolytic HPLC Inject into Optimized HPLC System Degradants->HPLC Analysis Evaluate Peak Purity & Resolution of Degradants HPLC->Analysis

Sources

Validation

Comparative Guide: Mass Spectrometry Profiling of 3-Iodo-1-methyl-1H-indazol-5-amine

Topic: Mass Spectrometry Fragmentation Patterns of 3-Iodo-1-methyl-1H-indazol-5-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Significa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 3-Iodo-1-methyl-1H-indazol-5-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Significance

3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6) is a critical pharmacophore intermediate, most notably utilized in the synthesis of the tyrosine kinase inhibitor Axitinib (Inlyta) via Heck coupling reactions. Its structural integrity—specifically the lability of the carbon-iodine (C-I) bond—defines its reactivity in synthesis and its behavior in mass spectrometry (MS).

This guide compares the MS performance of this analyte against structural analogs and evaluates ionization techniques (ESI vs. APCI) to establish a robust protocol for impurity profiling and structural confirmation.

Ionization Method Comparison: ESI vs. APCI

Selecting the correct ionization source is the first "performance" metric in developing a sensitive assay.

Alternative 1: Electrospray Ionization (ESI)[1][2][3]
  • Status: Preferred / Gold Standard

  • Mechanism: Soft ionization via desorption of ions from charged droplets.

  • Performance Profile:

    • Sensitivity: High. The basic amine group (

      
      ) at position 5 and the indazole nitrogens are easily protonated to form 
      
      
      
      .
    • Fragmentation: Minimal in-source fragmentation, preserving the molecular ion (

      
      ).
      
    • Suitability: Ideal for trace-level detection of this intermediate in complex biological matrices or reaction mixtures.

Alternative 2: Atmospheric Pressure Chemical Ionization (APCI)[1][2][3]
  • Status: Alternative / Specialized

  • Mechanism: Gas-phase ion-molecule reactions initiated by a corona discharge.

  • Performance Profile:

    • Sensitivity: Moderate to High.

    • Fragmentation: Higher thermal energy often induces pre-mature cleavage of the weak C-I bond (

      
      ), leading to lower abundance of the parent ion.
      
    • Suitability: Preferred only when analyzing this intermediate alongside highly non-polar starting materials (e.g., unfunctionalized iodo-indazoles) that ionize poorly in ESI.

Performance Verdict
FeatureESI (Recommended)APCI (Alternative)
Parent Ion Stability High (

dominant)
Moderate (Risk of in-source I

loss)
Linearity Excellent for polar aminesGood, but saturation occurs earlier
Matrix Tolerance Susceptible to suppressionMore robust against salts

Fragmentation Pattern Analysis

The diagnostic utility of 3-Iodo-1-methyl-1H-indazol-5-amine relies on the unique behavior of the iodine atom under Collision-Induced Dissociation (CID).

Primary Pathway: The Iodine Signature

The weakest link in the molecule is the


 bond. Unlike lighter halogens (F, Cl), Iodine often directs fragmentation via radical loss even in even-electron (ESI) spectra due to the stability of the resulting radical cation or the facile loss of HI.
  • Precursor Ion:

    
     (Monoisotopic)
    
  • Primary Transition (Quantifier):

    
    
    
    • Mechanism: Loss of Iodine radical (

      
      , 127 Da) or HI (128 Da).
      
    • Result: Formation of the 1-methyl-1H-indazol-5-amine core cation.

    • Significance: This transition is highly specific. The mass shift of -127 Da is a "dead giveaway" for iodo-compounds.

Secondary Pathway: Indazole Core Breakdown

Once the iodine is lost, the remaining core (


) follows standard amino-indazole fragmentation:
  • Transition:

    
     (Loss of 
    
    
    
    , 27 Da).
  • Transition:

    
     (Loss of 
    
    
    
    , 15 Da).
Comparative Analog Performance

To validate the identity of the 3-iodo compound, researchers should compare it against its synthetic precursors or analogs.

AnalytePrecursor (

)
Isotope Pattern (M : M+2)Key FragmentDiagnostic Utility
3-Iodo (Target) 274 1 : 0 (No M+2)147 (Loss of I)High: Unique mass defect of Iodine.
3-Bromo Analog 226 / 2281 : 1 (Distinctive)147 (Loss of Br)High: Doublet isotope signature confirms halogen presence.
Des-iodo (3-H) 1481 : 0121 (Loss of HCN)Control: confirms core structure without halogen.

Visualized Pathways & Workflows

Figure 1: Mechanistic Fragmentation Pathway

This diagram illustrates the stepwise degradation of the target molecule under CID conditions.

FragmentationPathway M_Parent Precursor Ion [M+H]+ m/z 274 (3-Iodo-1-methyl-1H-indazol-5-amine) Frag_147 Primary Fragment m/z 147 (Loss of Iodine Radical -127 Da) [1-methyl-1H-indazol-5-amine]+ M_Parent->Frag_147 CID (Low Energy) Cleavage of C-I bond Frag_146 Alt. Fragment m/z 146 (Loss of HI -128 Da) M_Parent->Frag_146 Elimination of HI Frag_120 Secondary Fragment m/z 120 (Loss of HCN -27 Da) Ring Contraction Frag_147->Frag_120 Indazole Ring Opening -HCN Frag_132 Minor Fragment m/z 132 (Loss of CH3 -15 Da) Frag_147->Frag_132 Demethylation -CH3

Caption: Proposed collision-induced dissociation (CID) pathway for 3-Iodo-1-methyl-1H-indazol-5-amine highlighting the diagnostic loss of Iodine.

Figure 2: Method Selection Decision Tree

A logic flow for researchers to select the optimal ionization mode based on sample conditions.

MethodSelection Start Start: Sample Type Q1 Is the sample a pure standard? Start->Q1 Q2 Is the matrix high in salts? Q1->Q2 No (Complex Mix) ESI Use ESI Mode (Max Sensitivity) Q1->ESI Yes Q2->ESI No APCI Use APCI Mode (Matrix Robustness) Q2->APCI Yes

Caption: Decision matrix for selecting ESI vs. APCI based on sample purity and matrix complexity.

Experimental Protocol (Self-Validating)

Objective: To confirm the identity of 3-Iodo-1-methyl-1H-indazol-5-amine using LC-MS/MS.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO (Iodine compounds can be light-sensitive; use amber vials).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Validation Check: Solution must remain clear. Precipitation indicates poor solubility, requiring higher organic content.

Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Reasoning: The iodine atom increases lipophilicity (

      
      ), causing the analyte to elute later than its non-iodo precursors.
      
Step 3: MS Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300°C.

  • Fragmentor Voltage: 100 V (Keep moderate to prevent in-source loss of Iodine).

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Targeted: 20 eV is typically optimal for the

      
       transition.
      

References

  • Pfizer Inc. (2020). Process for preparing Axitinib and intermediates. Patent WO2020212253A1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53418513, 5-Iodo-1-methyl-1H-indazol-3-amine. Link

  • BenchChem. (2025). Mass Spectrometry Fragmentation of 1H-Indole-3-propanal (Analogous Indazole Patterns). Link

  • University of Alabama Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry: Principles of ESI and CID. Link

  • PerkinElmer. (2020). A Comparison Between ESI and APCI Ionisation Modes. Link

Comparative

A Comparative Guide to the Biological Activity of Methylated vs. Non-Methylated Iodo-Indazoles

Introduction The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] These nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] These nitrogen-containing heterocyclic molecules are key components in numerous approved drugs and clinical candidates, demonstrating activities ranging from anti-inflammatory to potent anti-cancer effects.[1][4][5] A significant portion of these activities stems from their ability to act as kinase inhibitors, targeting the dysregulated signaling pathways that underpin many cancers.[4][6]

Within this class, iodo-indazoles serve as critical synthetic intermediates and, in some cases, as bioactive molecules themselves. A common and seemingly minor structural modification—the addition of a methyl group to one of the ring's nitrogen atoms—can profoundly alter the compound's biological profile. This guide provides an in-depth comparison of the biological activities of N-methylated versus non-methylated (N-H) iodo-indazoles. We will explore the causal relationships behind experimental choices, present supporting data, and provide detailed protocols for key assays, offering field-proven insights for researchers in drug discovery and development.

The Chemical Rationale: The Impact of N-Methylation

The indazole ring possesses two nitrogen atoms, creating two possible tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[7] Alkylation, such as methylation, typically results in a mixture of N1- and N2-methylated isomers.[8] This seemingly simple modification has profound stereoelectronic consequences:

  • Loss of a Hydrogen Bond Donor: The most critical change is the replacement of the N-H proton with a methyl group. The N-H group is a potent hydrogen bond donor, often forming a crucial anchoring point within a target protein's binding site. Its removal forces a different binding orientation.

  • Increased Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity (fat-solubility). This can enhance cell membrane permeability and improve cellular uptake, potentially leading to greater activity in cell-based assays.[9]

  • Steric Influence: The methyl group introduces steric bulk, which can either create unfavorable clashes within a tight binding pocket or, conversely, promote a more favorable conformation for binding.

These changes collectively impact a compound's pharmacokinetics and pharmacodynamics, influencing its potency, selectivity, and overall therapeutic potential.

Caption: Isomeric forms of iodo-indazole.

Comparative Analysis of Anticancer Activity

A primary application for indazole derivatives is in oncology.[4][10] The cytotoxic effects of these compounds are frequently evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as the key metric for potency. A lower IC50 value indicates greater potency.

Experimental data from studies directly comparing N-methylated 3-aryl-indazoles with their non-methylated counterparts reveal that methylation can have a variable but significant impact on anticancer activity.

Compound TypeBase StructureR-GroupCancer Cell LineNon-Methylated IC50 (µg/mL)N-Methylated IC50 (µg/mL)Reference
3-aryl-indazoleIndazole4-chlorophenylHCT-116 (Colon)>100< 64
3-aryl-indazoleIndazole4-chlorophenylMDA-MB-231 (Breast)>100< 59
3-aryl-indazoleIndazole4-fluorophenylHCT-116 (Colon)>100< 63
3-aryl-indazoleIndazole4-methoxyphenylHCT-116 (Colon)< 87< 73

Analysis of Results: The data clearly demonstrates that for several 3-aryl-indazole derivatives, the N-methylated versions exhibit significantly more potent cytotoxic activity against both HCT-116 and MDA-MB-231 cancer cell lines compared to their non-methylated precursors. For instance, the 4-chlorophenyl substituted N-methyl indazole shows potent activity (IC50 < 64 µg/mL), whereas the non-methylated version is largely inactive (IC50 > 100 µg/mL). This suggests that for this structural class, the increased lipophilicity and altered binding interactions conferred by the methyl group are advantageous for anticancer efficacy. The differential activity across various substitutions highlights the nuanced structure-activity relationship (SAR) inherent to these molecules.

Impact on Protein Kinase Inhibition

Indazoles are well-established "hinge-binding" motifs in many kinase inhibitors. The N-H of a 1H-indazole often forms a critical hydrogen bond with the backbone of the kinase hinge region. N-methylation removes this hydrogen bond donor, which would intuitively be detrimental to binding affinity. However, this is not always the case. The loss of this interaction can sometimes be compensated for by:

  • Alternative Binding Modes: The molecule may adopt a different orientation in the active site, allowing other parts of the molecule to form more favorable interactions.

  • Improved Pharmacokinetics: Enhanced cell permeability due to methylation can lead to higher intracellular concentrations, resulting in better apparent activity in cell-based assays even if the enzymatic inhibition is slightly weaker.

  • Target Specificity: Structure-activity relationship studies have shown that substituents at the N-1 position of the indazole ring can have a strong influence on potency and selectivity against different kinases.[7]

Therefore, while non-methylated indazoles can leverage a key hydrogen bond, methylated analogs can achieve potent inhibition through a combination of other factors, and the ultimate effect is highly dependent on the specific kinase target and the overall molecular structure.

Experimental Protocols: A Guide to Self-Validating Assays

To ensure trustworthy and reproducible data, the protocols for assessing biological activity must be robust. Here, we detail two standard, self-validating workflows for cytotoxicity and kinase inhibition screening.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

start 1. Cell Seeding step2 2. Compound Treatment start->step2 Seed cells in 96-well plate (e.g., 5x10^3 cells/well) step3 3. Incubation step2->step3 Add serial dilutions of i-indazoles (methylated & non-methylated) step4 4. Add MTT Reagent step3->step4 Incubate for 48-72 hours (37°C, 5% CO2) step5 5. Formazan Solubilization step4->step5 Add 10 µL of 5 mg/mL MTT Incubate for 4 hours end 6. Absorbance Reading step5->end Lyse cells and solubilize crystals (e.g., with DMSO or SDS solution)

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Culture: Seed human cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.[13]

  • Compound Preparation: Prepare stock solutions of methylated and non-methylated iodo-indazoles in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Protocol 2: In Vitro Kinase Inhibition using ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[14] The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of a compound indicates inhibition. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the produced ADP is converted back to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction.[14]

start 1. Kinase Reaction Setup step2 2. Initiate Reaction start->step2 Add kinase, substrate, buffer, and test compounds to plate step3 3. Stop Reaction & Deplete ATP step2->step3 Add ATP to start reaction Incubate at room temp (e.g., 60 min) step4 4. Convert ADP to ATP step3->step4 Add ADP-Glo™ Reagent Incubate for 40 min end 5. Detect Luminescence step4->end Add Kinase Detection Reagent Incubate for 30 min

Sources

Validation

A Senior Application Scientist's Guide to the Infrared Spectroscopic Identification of 3-Iodo-1-methyl-1H-indazol-5-amine

Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 3-Iodo-1-methyl-1H-indazol-5-amine, a substituted indazole, repre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 3-Iodo-1-methyl-1H-indazol-5-amine, a substituted indazole, represents a class of compounds with significant potential in medicinal chemistry.[1] The indazole scaffold is a key feature in numerous pharmacologically active molecules.[2] Verifying the identity and purity of such compounds is a critical step in the research pipeline.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying functional groups, offering a unique molecular "fingerprint".[3][4] This guide provides an in-depth comparison of the expected infrared absorption peaks for 3-Iodo-1-methyl-1H-indazol-5-amine, supported by a detailed experimental protocol for data acquisition and analysis. We will dissect the molecule's structure to predict its spectral features and compare it with related analogues to provide a robust framework for its unambiguous identification.

Theoretical Framework: Decoding the Vibrational Signature

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its covalent bonds.[5] The frequency of absorption is specific to the type of bond (e.g., N-H, C=C, C-I) and its molecular environment. By analyzing the absorption spectrum, we can identify the functional groups present.[4]

For 3-Iodo-1-methyl-1H-indazol-5-amine, the key vibrational modes we anticipate are:

  • N-H vibrations from the primary amine group.

  • C-H vibrations from the aromatic ring and the methyl group.

  • C=C and C=N ring stretching from the indazole core.

  • C-N stretching from the amine and the indazole ring.

  • C-I stretching from the iodo substituent.

Predicted Infrared Spectrum of 3-Iodo-1-methyl-1H-indazol-5-amine

The following table summarizes the expected characteristic absorption bands for 3-Iodo-1-methyl-1H-indazol-5-amine. Each prediction is grounded in established group frequency correlations.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine (-NH₂)3500 - 3300MediumTwo distinct, sharp bands are expected for a primary amine.[6][7][8] Their position can be influenced by hydrogen bonding.[9]
Aromatic C-H StretchIndazole Ring3100 - 3000Medium to WeakAbsorption bands in this region are characteristic of C-H bonds on an aromatic ring.[10][11]
Aliphatic C-H StretchMethyl Group (-CH₃)3000 - 2850MediumThese peaks, appearing just below 3000 cm⁻¹, confirm the presence of sp³-hybridized C-H bonds.[12]
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium to StrongThis bending vibration is a key indicator for primary amines.[6][13]
C=C and C=N Ring StretchIndazole Ring1600 - 1475Medium to WeakAromatic and heteroaromatic rings display several bands in this region due to complex ring stretching vibrations.[10][14]
C-N StretchAromatic Amine & Indazole Ring1335 - 1250StrongThe C-N stretch for an aromatic amine is typically strong and appears at a higher frequency than for aliphatic amines.[6][13]
C-I StretchIodo Group (-I)< 600Medium to StrongThe carbon-iodine stretching vibration is found in the far-infrared region of the spectrum.[11][15]

Comparative Spectroscopic Analysis

To confidently assign the peaks for our target molecule, a comparison with structurally similar compounds is invaluable. This allows us to isolate the spectral contributions of each substituent.

G cluster_target Target Molecule cluster_analogs Comparative Analogs Target 3-Iodo-1-methyl-1H-indazol-5-amine Analog1 1-methyl-1H-indazol-5-amine (Lacks Iodo Group) Target->Analog1 - Iodo + H Analog2 3-iodo-1H-indazole (Lacks Amine and Methyl Groups) Target->Analog2 - NH2, - CH3 + 2H Analog3 Aniline (Simple Aromatic Amine) Target->Analog3 - Indazole-Iodo-Methyl Core + Benzene Ring

Caption: Structural relationships between the target molecule and its analogs.

The following table contrasts the key expected vibrational frequencies. The presence or absence of specific peaks provides a logical pathway for confirming the structure of 3-Iodo-1-methyl-1H-indazol-5-amine.

Vibrational Mode (cm⁻¹) 3-Iodo-1-methyl-1H-indazol-5-amine 1-methyl-1H-indazol-5-amine[1][16] 3-iodo-1H-indazole[17][18] Aniline
N-H Stretch (2 bands) Present (3500-3300)PresentAbsent Present[13]
Aromatic C-H Stretch Present (3100-3000)PresentPresentPresent[10]
Aliphatic C-H Stretch Present (3000-2850)PresentAbsent Absent
N-H Bend Present (1650-1580)PresentAbsent Present[13]
Aromatic C-N Stretch Present (1335-1250)PresentAbsent Present[13]
C-I Stretch Present (< 600)Absent PresentAbsent

Analysis Insights:

  • The presence of two N-H stretching bands and an N-H bending band clearly distinguishes our target from 3-iodo-1H-indazole.[6]

  • The aliphatic C-H stretching peaks below 3000 cm⁻¹ confirm the methyl group, differentiating it from 3-iodo-1H-indazole.

  • The low-frequency C-I stretching peak is the key feature that distinguishes the target from 1-methyl-1H-indazol-5-amine.[15]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.[19][20] It allows for rapid and reproducible analysis.[21]

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Before any measurements, clean the surface of the ATR diamond crystal. Wipe gently with a lint-free swab soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.[20] This removes any residues from previous analyses.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the 3-Iodo-1-methyl-1H-indazol-5-amine powder directly onto the center of the ATR crystal. Only a few milligrams are needed.

  • Applying Pressure: Use the instrument's pressure anvil to apply firm, even pressure to the sample.[20] This ensures good optical contact between the solid sample and the crystal surface, which is critical for a high-quality spectrum.

  • Sample Spectrum Collection: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum will be displayed in units of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Post-Measurement Cleaning: After the measurement is complete, release the pressure, remove the sample, and clean the ATR crystal surface thoroughly as described in Step 2.[20]

Data Interpretation and Verification

  • High-Frequency Region (4000-2500 cm⁻¹): Immediately inspect this region for the key stretching vibrations. Confirm the presence of the double N-H stretch for the primary amine (sharp, medium intensity) and the distinct aromatic vs. aliphatic C-H stretches on either side of the 3000 cm⁻¹ line.

  • Double and Triple Bond Region (2500-1500 cm⁻¹): Look for the N-H bend between 1650-1580 cm⁻¹.[13] Note the series of peaks between 1600-1475 cm⁻¹, which correspond to the C=C and C=N vibrations of the indazole ring system.

  • Fingerprint Region (1500-600 cm⁻¹): This region contains a wealth of complex, overlapping peaks, including the strong aromatic C-N stretch (1335-1250 cm⁻¹).[3] While individual peak assignment can be difficult, the overall pattern in this region is unique to the molecule.[3] It should be compared against a reference spectrum if available.

  • Low-Frequency Region (< 600 cm⁻¹): The presence of a band in this area is strong evidence for the C-I bond, completing the identification.[15]

Conclusion

The identification of 3-Iodo-1-methyl-1H-indazol-5-amine via infrared spectroscopy is a systematic process. By combining a theoretical understanding of group frequencies with a comparative analysis against structural analogs, a confident identification can be made. The key spectral markers are the dual N-H stretches and N-H bend of the primary amine, the aliphatic C-H stretches of the methyl group, the characteristic aromatic ring vibrations, and the low-frequency C-I stretch. Following the detailed ATR-FTIR protocol will ensure the acquisition of a high-quality, reproducible spectrum, providing the definitive "molecular fingerprint" required for rigorous scientific and developmental work.

References

  • University of California, Davis. (n.d.). IR: amines. LibreTexts. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Fiveable. (2025, August 15). N-H Stretching Definition. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Slipchenko, M. N., et al. (2007). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • MDPI. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

  • Mason, S. F. (1958). The Frequencies and Intensities of the N-H Stretching Vibrations in Primary Amines. Journal of the Chemical Society. Retrieved from [Link]

  • Schmitt, M., et al. (1999). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H -benzotriazole in the gas phase. ResearchGate. Retrieved from [Link]

  • Fuson, N., et al. (1952). The NH Stretching Vibration and NH–N Hydrogen Bonding in Several Aromatic Compounds. The Journal of Chemical Physics. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-indazole. PubChem. Retrieved from [Link]

  • Infinita Lab. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Washington. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

  • Katritzky, A. R., & Jones, R. A. (1960). Infrared absorption of heteroaromatic and benzenoid sixmembered, monocyclic nuclei. Part V. Journal of the Chemical Society. Retrieved from [Link]

  • Smith, B. C. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • Unknown. (n.d.). IR handout.pdf. Retrieved from [https://www.csun.edu/~hcch2006/334/pdf/IR handout.pdf]([Link] handout.pdf)

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Wiles, D. M., & Suprunchuk, T. (1969). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazol-5-amine. PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methyl-1h-indazol-5-amine (C8H9N3). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-iodo-1h-indazole (C7H5IN2). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Orthogonal Validation of 3-Iodo-1-methyl-1H-indazol-5-amine Reference Standards

Abstract This guide provides a comprehensive framework for the validation of 3-Iodo-1-methyl-1H-indazol-5-amine reference standards, a critical intermediate in pharmaceutical synthesis. Moving beyond a single-technique a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the validation of 3-Iodo-1-methyl-1H-indazol-5-amine reference standards, a critical intermediate in pharmaceutical synthesis. Moving beyond a single-technique approach, we champion an orthogonal validation strategy, integrating High-Performance Liquid Chromatography (HPLC) for purity and assay, with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation. This multi-faceted methodology ensures the establishment of a reference standard with the highest degree of confidence in its identity, purity, and strength, thereby safeguarding the integrity of downstream research and development activities. Detailed experimental protocols, data interpretation rationale, and validation parameters according to the International Council for Harmonisation (ICH) Q2(R1) guidelines are presented for researchers, analytical scientists, and drug development professionals.

Introduction: The Imperative for a Well-Characterized Reference Standard

3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6) is a substituted indazole derivative increasingly utilized as a key building block in the synthesis of complex pharmaceutical molecules.[1][2] The structural integrity and purity of this starting material are paramount, as any impurities can propagate through subsequent synthetic steps, potentially leading to the formation of undesired, and possibly toxic, related substances in the final Active Pharmaceutical Ingredient (API).

A chemical reference standard is a highly purified and well-characterized material used as a benchmark for quality control. Its purpose is to ensure the identity, strength, quality, and purity of a substance. The validation of such a standard is not merely a procedural step but the very foundation of analytical accuracy. Relying on a single analytical technique is insufficient, as each method has inherent limitations. An orthogonal approach , which employs multiple, dissimilar analytical methods, provides a robust and self-validating system. Data from these diverse techniques are cross-verified to build a comprehensive and trustworthy profile of the reference material.

This guide will compare and detail the application of HPLC, MS, and NMR as a tripartite validation strategy, grounded in the principles outlined by major regulatory bodies.[3][4]

Foundational Characterization: Physicochemical Properties

Before embarking on performance validation, it is essential to confirm the basic physicochemical properties of the material under investigation. This data serves as the initial identity check against supplier specifications.

PropertyValueSource
CAS Number 1130309-72-6[1]
Molecular Formula C₈H₈IN₃[1]
Molecular Weight 273.08 g/mol [1]
IUPAC Name 3-iodo-1-methyl-1H-indazol-5-amine[1]
Appearance Typically a solid[5]

Primary Assessment: Chromatographic Purity and Assay by HPLC

High-Performance Liquid Chromatography is the cornerstone of purity assessment for non-volatile organic molecules. Its high resolving power allows for the separation of the main component from process-related impurities and degradation products. For a reference standard, an HPLC method must be validated to demonstrate its suitability for this purpose.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method with UV detection is chosen for its broad applicability, robustness, and ability to separate compounds based on their hydrophobicity. A gradient elution is employed to ensure the timely elution of both early- and late-eluting impurities, providing a comprehensive purity profile in a single run. The use of a Diode Array Detector (DAD) is critical for assessing peak purity and specificity by comparing UV spectra across the entirety of each chromatographic peak.

Detailed Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (primary), with DAD scanning from 200-400 nm
Sample Preparation Prepare a stock solution of the reference standard at 1.0 mg/mL in Methanol. Dilute with 50:50 Methanol:Water to a working concentration of 0.1 mg/mL.
Validation Workflow and Acceptance Criteria

The validation of the HPLC method must adhere to ICH Q2(R1) guidelines.[3] The following parameters are essential for a purity and assay method.

Caption: HPLC Method Validation Workflow according to ICH Q2(R1).

Data Presentation: A Comparative Analysis

A new batch of 3-Iodo-1-methyl-1H-indazol-5-amine reference standard (RS) should be compared against its Certificate of Analysis (CoA) and established system suitability criteria.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriterionResultStatus
Tailing Factor ≤ 2.01.2Pass
Theoretical Plates > 20008500Pass
Peak Area RSD (n=6) ≤ 1.5%0.45%Pass

Table 2: Comparative Purity Assessment

AnalyteStated Purity (CoA)Purity by Validated HPLC (Area %)Difference
3-Iodo-1-methyl-1H-indazol-5-amine 99.8%99.75%-0.05%
Impurity A (RRt 0.85) Not Reported0.12%N/A
Impurity B (RRt 1.15) Not Reported0.08%N/A
Total Impurities ≤ 0.2%0.25%+0.05%

The HPLC results provide a precise quantification of purity. However, they do not definitively identify the main peak or the impurities. This is where orthogonal spectroscopic techniques become indispensable.

Orthogonal Confirmation: Definitive Structural Elucidation

To ensure the material is unequivocally 3-Iodo-1-methyl-1H-indazol-5-amine and not a positional isomer or other structurally similar compound, spectroscopic analysis is required.

OrthogonalMethods cluster_logic Validation Logic HPLC HPLC (Purity & Assay) L1 Does Purity meet spec? HPLC->L1 MS Mass Spectrometry (Molecular Weight) L2 Does MW match? MS->L2 NMR NMR Spectroscopy (Chemical Structure) L3 Is the structure correct? NMR->L3 L1->L2 Yes L2->L3 Yes Decision Reference Standard VALIDATED L3->Decision Yes

Caption: Decision workflow integrating orthogonal analytical methods.

Mass Spectrometry (MS): Molecular Weight Confirmation

Rationale: MS provides the mass-to-charge ratio (m/z) of the molecule, serving as a rapid and highly accurate confirmation of the molecular weight. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol:

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Procedure: A small portion of the sample solution from the HPLC analysis is infused directly or via the LC into the MS source.

Data Interpretation: The expected monoisotopic mass for C₈H₈IN₃ is 272.9763 Da.[6] In ESI+ mode, the primary ion observed should be [M+H]⁺.

  • Expected [M+H]⁺: 272.9763 + 1.0073 = 273.9836 Da

  • Acceptance Criterion: The measured mass should be within ± 5 ppm of the theoretical mass. A synthesis of a related compound, 5-amino-3-iodo(1H)indazole, showed a clear [M+H]⁺ peak at 259.9, demonstrating the utility of this technique for indazole structures.[7]

Nuclear Magnetic Resonance (NMR): Unambiguous Structural ID

Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of an organic molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. Together, they can confirm the connectivity of atoms, the substitution pattern on the aromatic ring, and the presence of the methyl group, definitively distinguishing 3-Iodo-1-methyl-1H-indazol-5-amine from its isomers.

Experimental Protocol:

  • Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

  • Experiments: ¹H NMR, ¹³C NMR.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation (Predicted ¹H NMR in DMSO-d₆):

  • Aromatic Protons (3H): Signals expected in the aromatic region (~6.5-7.5 ppm). The specific splitting pattern (e.g., doublets, doublet of doublets) will confirm the 1,2,4-trisubstitution pattern of the benzene ring.

  • Amine Protons (-NH₂): A broad singlet (~5.0-6.0 ppm), the chemical shift of which can be concentration-dependent. The lack of splitting is often due to proton exchange.[8]

  • Methyl Protons (-CH₃): A sharp singlet (~3.8-4.0 ppm) integrating to 3 protons, confirming the N-methyl group.

The combination of these signals provides a unique fingerprint, confirming the identity of the reference standard with a high degree of certainty.

Conclusion

The validation of a reference standard for a key pharmaceutical intermediate like 3-Iodo-1-methyl-1H-indazol-5-amine demands a rigorous, multi-faceted approach. This guide outlines a robust orthogonal strategy that leverages the strengths of three distinct analytical techniques. HPLC provides the quantitative measure of purity and assay, Mass Spectrometry delivers an accurate molecular weight confirmation, and NMR spectroscopy offers an unambiguous structural identification. By integrating the data from these methods, researchers and drug development professionals can establish a reference standard with the highest level of confidence, ensuring the accuracy, reliability, and regulatory compliance of their analytical measurements and synthetic processes.

References

  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. National Center for Biotechnology Information (PMC). [Link]

  • 5-Iodo-1-methyl-1H-indazol-3-amine | C8H8IN3. PubChem, National Center for Biotechnology Information. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]

  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Department of Drug Administration, Nepal. [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Polish Pharmaceutical Society. [Link]

  • 1H proton nmr spectrum of methylamine. Doc Brown's Chemistry. [Link]

Sources

Validation

Technical Guide: 13C NMR Chemical Shift Analysis of 3-Iodo-1-methyl-1H-indazol-5-amine

Executive Summary 3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6) is a critical intermediate in the synthesis of indazole-based kinase inhibitors (e.g., Axitinib analogs). Its structural validation relies heavily...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6) is a critical intermediate in the synthesis of indazole-based kinase inhibitors (e.g., Axitinib analogs). Its structural validation relies heavily on 13C NMR spectroscopy , specifically to confirm the regiochemistry of N-methylation (N1 vs. N2) and the successful iodination at the C3 position.

This guide provides a comparative analysis of the predicted 13C NMR chemical shifts for the target molecule against its non-iodinated precursor and regioisomeric byproducts. It addresses the common challenge of distinguishing N1/N2 isomers and quantifying the "Heavy Atom Effect" of iodine.

Structural Analysis & Numbering

The indazole scaffold presents unique spectroscopic challenges due to tautomerism and alkylation regioselectivity.

Key Structural Features:
  • C3-Iodine: Induces a significant upfield shift (shielding) on C3 due to the heavy atom effect.

  • N1-Methyl: The methyl group at N1 is diagnostic. N1-alkylation is thermodynamically favored but kinetic control can yield N2-isomers.

  • C5-Amine: An electron-donating group (EDG) that shields the ortho positions (C4, C6) and deshields the ipso position (C5).

Figure 1: Structural logic for 13C NMR assignment. The C3-Iodine and N1-Methyl shifts are the primary diagnostic markers.

Comparative Chemical Shift Data

Since a public experimental library entry is not available for this specific CAS, the following values are predicted based on rigorous Substituent Chemical Shift (SCS) additivity rules, utilizing experimental data from close analogs (e.g., 3-iodo-1,5-dimethylindazole and 1-methyl-1H-indazol-5-amine).

Table 1: Predicted vs. Precursor Shifts (DMSO-d₆)

Comparison of the target molecule with its non-iodinated precursor to highlight the synthesis verification markers.

Carbon PositionTarget: 3-Iodo-1-methyl-1H-indazol-5-amine (δ ppm)Precursor: 1-Methyl-1H-indazol-5-amine (δ ppm)Shift Difference (Δδ)Mechanistic Explanation
C3 85.0 – 92.0 133.5 – 134.5 -45 ppm Heavy Atom Effect: Iodine significantly shields the attached carbon.
C5 142.0 – 144.0141.5 – 142.5+1.5 ppmMinimal change; dominated by the -NH₂ group.
N1-CH₃ 35.5 – 37.035.0 – 36.0+1.0 ppmSlight deshielding due to steric/electronic proximity of Iodine.
C7a 138.0 – 140.0136.0 – 138.0+2.0 ppmProximity to N1-Me.
C3a 122.0 – 124.0121.0 – 123.0+1.0 ppm-
C6 115.0 – 117.0116.0 – 118.0-1.0 ppmOrtho to amine; shielded.
C4 102.0 – 105.0100.0 – 102.0+2.0 ppmOrtho to amine; shielded.
C7 109.0 – 111.0109.0 – 110.00 ppm-

Critical Insight: The disappearance of the signal at ~134 ppm and the appearance of a new signal at ~85-92 ppm is the definitive confirmation of successful C3-iodination.

Regioisomer Differentiation (N1 vs. N2)

A common failure mode in indazole synthesis is the formation of the N2-methyl isomer. 13C NMR is the most reliable method to distinguish them.

Table 2: N1-Methyl vs. N2-Methyl Diagnostic Shifts
FeatureN1-Isomer (Target) N2-Isomer (Impurity) Interpretation
N-Methyl Shift ~35 - 37 ppm ~40 - 45 ppm N2-Methyl groups are typically deshielded by 5-8 ppm relative to N1-Methyl.
C3 Shift ~85 - 92 ppm ~80 - 88 ppm C3 is sensitive to the adjacent nitrogen's alkylation state.
Symmetry AsymmetricAsymmetricBoth are asymmetric; shift values are the only differentiator.

Experimental Protocol for Validation

To reproduce the values above and ensure data integrity, follow this standardized protocol.

Methodology: High-Resolution 13C NMR Acquisition
  • Sample Preparation:

    • Dissolve 10-15 mg of the solid analyte in 0.6 mL of DMSO-d₆ .

    • Note: DMSO-d₆ is preferred over CDCl₃ due to the poor solubility of amino-indazoles in chloroform and to prevent aggregation.

  • Instrument Parameters:

    • Frequency: Minimum 100 MHz (for 13C) / 400 MHz (for 1H).

    • Scans: Minimum 512 scans (due to the low sensitivity of the quaternary C3-I carbon).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The C3-I carbon has a long relaxation time (

      
      ); insufficient delay will result in a missing or very weak peak at ~85 ppm.
      
  • Referencing:

    • Reference the DMSO-d₆ septet center to 39.52 ppm .

Workflow Visualization

Figure 2: Decision tree for validating the target structure using 13C NMR data.

References

  • BenchChem. (2025).[1][2] NMR Chemical Shifts of Trace Impurities and Predicted Data for Indazole Derivatives. Retrieved from .

  • Fruchier, A., et al. (1982).[3][4] "NMR studies in the heterocyclic series XXIV—1H, 13C and 15N study of 15N labelled indazoles." Magnetic Resonance in Chemistry. Link.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][5][6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[3] Link.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 50593-24-3 (1-Methyl-1H-indazol-5-amine). Link.

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Comparative

A Comparative Guide to the Reactivity of 3-Iodo vs. 3-Bromo Indazole Derivatives in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indazole Scaffold and the Critical Role of C-3 Functionalization The indazole nucleus is a privileged heterocyclic motif, serving as a cor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Critical Role of C-3 Functionalization

The indazole nucleus is a privileged heterocyclic motif, serving as a cornerstone in the architecture of numerous pharmaceuticals and biologically active compounds. Its unique structural and electronic properties make it a frequent target for derivatization in drug discovery programs, aimed at modulating potency, selectivity, and pharmacokinetic profiles. Among the various positions on the indazole ring, the C-3 position is a particularly strategic site for modification. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The choice of the starting material—specifically the halide at the C-3 position—is a critical decision that dictates the reaction's efficiency, scope, and required conditions. This guide provides an in-depth, objective comparison of the reactivity of two of the most common precursors: 3-iodo and 3-bromo indazole derivatives. By understanding the fundamental principles that govern their reactivity and exploring supporting experimental data, researchers can make more informed decisions to accelerate their synthetic campaigns.

Fundamental Principles: Why Halogen Choice Matters

The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling is a foundational concept in organometallic chemistry. This difference is almost entirely rooted in the mechanics of the catalytic cycle's first and often rate-determining step: oxidative addition .

The typical palladium-catalyzed cross-coupling reaction follows a well-defined cycle.[1][2]

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_RX R-Pd(II)L_n-X (Oxidative Addition Complex) Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Nu R-Pd(II)L_n-Nu (Transmetalation Complex) PdII_RX->PdII_R_Nu Transmetalation (M-Nu) PdII_R_Nu->Pd0 Reductive Elimination (R-Nu formed) caption Fig 1: Generalized Palladium Cross-Coupling Cycle

Caption: Fig 1: Generalized Palladium Cross-Coupling Cycle

During oxidative addition, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the indazole, forming a palladium(II) intermediate.[3] The rate of this step is inversely related to the strength of the C-X bond. The bond dissociation energies follow the trend: C-Cl > C-Br > C-I .

  • 3-Iodo Indazoles : Possess the weakest C-I bond. This facilitates a faster rate of oxidative addition, allowing reactions to proceed under milder conditions (e.g., lower temperatures, lower catalyst loadings) compared to their bromo counterparts.[4]

  • 3-Bromo Indazoles : Have a stronger C-Br bond. This necessitates more forcing conditions to achieve efficient oxidative addition, such as higher temperatures or the use of more electron-rich, bulky phosphine ligands that promote the reactivity of the palladium center.[4]

This fundamental difference in bond strength is the primary driver for the observed reactivity patterns across various cross-coupling reactions.

Comparative Reactivity in Key Cross-Coupling Reactions

We will now examine the practical implications of this reactivity difference in three of the most widely used palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a workhorse for creating biaryl and heteroaryl-aryl structures.[3]

Reactivity Comparison: The higher intrinsic reactivity of the C-I bond makes 3-iodoindazoles the preferred substrate for Suzuki couplings, especially when dealing with sensitive functional groups or when aiming for room-temperature reactions. However, 3-bromoindazoles are also highly effective substrates, often providing excellent yields, albeit typically requiring higher temperatures.[5]

Feature3-Iodo Indazole Derivative3-Bromo Indazole Derivative
Typical Temperature Room Temperature to 80 °C80 °C to 140 °C
Catalyst Loading Often lower (1-5 mol%)Typically higher (2-10 mol%)
Reaction Time Generally shorterMay require longer reaction times
Key Advantage High reactivity under mild conditionsCost-effective, stable starting material

Representative Experimental Data:

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)YieldReference
3-Iodo-1H-indazoleAryl boronic acidPd(PPh₃)₄NaHCO₃DMF/H₂O8085-95%[6]
3-Bromo-1H-indazoleAryl boronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)70-90%[5]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME85Good[7]
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone of modern medicinal chemistry, providing a direct route to aryl amines by coupling an aryl halide with a primary or secondary amine.[8][9]

Reactivity Comparison: While the general trend of I > Br holds, the Buchwald-Hartwig amination can present nuances. In some cases, the iodide anion generated from the 3-iodoindazole can act as an inhibitor to the palladium catalyst, leading to slower reactions or catalyst deactivation.[10] Consequently, while 3-iodoindazoles are often more reactive at lower temperatures, 3-bromoindazoles can sometimes provide more consistent results and higher turnover numbers, especially in challenging transformations.[10][11]

Feature3-Iodo Indazole Derivative3-Bromo Indazole Derivative
Typical Temperature 80 °C to 110 °C100 °C to 130 °C
Ligand Choice Bulky, electron-rich phosphines (e.g., Xantphos) are effective.Often requires more specialized, highly active ligands (e.g., Buchwald's biarylphosphines).
Potential Issue Iodide-induced catalyst inhibition.[10]Requires higher temperatures.
Key Advantage Higher reactivity allows for broader amine scope.Less prone to catalyst inhibition by the halide.
Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling forges a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper(I) catalytic system.[12][13] It is an indispensable tool for introducing alkynyl moieties.

Reactivity Comparison: The reactivity hierarchy in Sonogashira couplings is clear and follows the C-X bond strength: Ar-I > Ar-Br >> Ar-Cl .[12] 3-Iodoindazoles react readily, often at or near room temperature, making them the ideal substrate. 3-Bromoindazoles can be successfully coupled but almost always require elevated temperatures and may necessitate a copper-free protocol to avoid side reactions like Glaser coupling, which can be more prevalent at higher temperatures.[14]

Feature3-Iodo Indazole Derivative3-Bromo Indazole Derivative
Typical Temperature Room Temperature to 60 °C60 °C to 120 °C
Copper Co-catalyst Standard conditions with CuI are highly effective.May benefit from copper-free conditions to minimize side reactions.
Reaction Scope Broad scope with various alkynes.Can be less efficient with sterically hindered or electron-poor alkynes.
Key Advantage High efficiency under very mild conditions.Readily available and stable.

Practical Considerations and Experimental Design

Choosing between a 3-iodo and a 3-bromo indazole derivative is a strategic decision based on a balance of reactivity, cost, and synthetic accessibility.

Halide Selection Workflow start Start: Need to Functionalize C-3 of Indazole reactivity_check Is high reactivity at low temperature critical? start->reactivity_check cost_check Is cost/stability a primary concern? reactivity_check->cost_check No use_iodo Choose 3-Iodo Indazole (Higher Reactivity) reactivity_check->use_iodo Yes cost_check->use_iodo No (Reactivity is prioritized) use_bromo Choose 3-Bromo Indazole (Cost-Effective, Stable) cost_check->use_bromo Yes optimize Optimize conditions: - More active catalyst/ligand - Higher temperature use_bromo->optimize caption Fig 2: Decision workflow for halide selection

Caption: Fig 2: Decision workflow for halide selection

  • Synthesis of Precursors: Both halides are readily accessible. 3-Iodoindazoles are typically prepared by direct electrophilic iodination of the parent indazole using reagents like iodine and a base (e.g., KOH) in DMF.[6][15] 3-Bromoindazoles can be synthesized via similar electrophilic bromination using bromine in a suitable solvent.[16] The choice may depend on the availability and cost of the respective halogenating agents.

  • Downstream Reactivity: If a subsequent cross-coupling at another position (e.g., a bromo-substituent at C-5) is planned, using the more reactive 3-iodoindazole allows for selective, stepwise functionalization.

Detailed Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a 3-Iodo Indazole Derivative

This protocol is adapted from the synthesis of 3-aryl-1H-indazoles.[6]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-1H-indazole (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and sodium bicarbonate (3.0 equiv).

  • Solvent Addition: Add a 2:1 mixture of DMF and water.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 8-12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.

Protocol 2: Buchwald-Hartwig Amination of a 3-Bromo Indazole Derivative

This protocol is a general guideline based on established methods for challenging aryl bromides.[11]

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the 3-bromo-1H-indazole (1.0 equiv), cesium carbonate (1.5 equiv), the desired amine (1.2 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol% Pd; Xantphos, 4 mol%) to an oven-dried screw-cap vial.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 110-120 °C in a preheated oil bath or heating block for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the 3-aminoindazole product.

Conclusion

The choice between 3-iodo and 3-bromo indazole derivatives is a classic case of balancing reactivity with practical considerations.

  • 3-Iodo Indazoles are the more reactive partners, enabling milder reaction conditions, which is ideal for thermally sensitive substrates and for achieving rapid diversification. They are the substrate of choice for Sonogashira couplings and are highly effective in Suzuki reactions.

  • 3-Bromo Indazoles offer a robust, cost-effective, and stable alternative. While they require more forcing conditions, they can sometimes provide more reliable results in Buchwald-Hartwig aminations where iodide inhibition can be a factor.

By understanding the underlying mechanistic principles and leveraging the vast toolkit of modern catalysts and ligands, researchers can successfully employ both 3-iodo and 3-bromo indazoles to construct complex molecular architectures for the advancement of drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. [8]

  • de Visser, S. P., et al. (2003). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation . Organometallics, 22(10), 2115–2126. [17]

  • Cacchi, S., et al. (2003). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization . Organic Letters, 5(21), 3843–3846. [18]

  • Baran, P. S., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction . Chemistry – A European Journal, 27(45), 13481–13494. [1]

  • Vetticatt, M. J., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis, 10(24), 14755–14762. [19]

  • Ackermann, L., et al. (2015). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence . Beilstein Journal of Organic Chemistry, 11, 235–243. [20]

  • Jenkins, D. M., et al. (2022). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes . Angewandte Chemie International Edition, 61(10), e202114101. [21]

  • Lin, Z., et al. (2006). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0) . Organometallics, 25(11), 2828–2833. [22]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [2]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . Chemical Insights. [10]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [23]

  • Suzuki reaction - Wikipedia . Wikipedia. [3]

  • Sigman, M. S., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms . ChemRxiv. [24]

  • Buchwald-Hartwig Amination - Online Organic Chemistry Tutor . [9]

  • Bickelhaupt, F. M., et al. (2002). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation . Chemical Communications, (17), 1816–1817. [25]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [26]

  • Kamal, A., et al. (2018). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug . Molecules, 23(11), 2894. [6]

  • A Comparative Guide to the Reactivity of 3-Iodo- 6-methyl-5-nitro-1H-indazole and 3-Bromo-6 - Benchchem . BenchChem. [4]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents . Google Patents. [16]

  • Ben-Yahia, A., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles . Molecules, 19(5), 6394–6412. [5]

  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ - Guidechem . Guidechem. [27]

  • Sonogashira coupling - Wikipedia . Wikipedia. [12]

  • Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [13]

  • Cailly, T., et al. (2015). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction . European Journal of Organic Chemistry, 2015(1), 149–156. [11]

  • Rault, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation . Molecules, 23(8), 2051. [15]

  • Abbiati, G., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . Molecules, 16(7), 5839–5848. [7]

  • Copper-free Sonogashira coupling - The chemical reaction database . [14]

Sources

Validation

A Comparative Guide to Quality Control Benchmarks for 3-Iodo-1-methyl-1H-indazol-5-amine Reagents

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. This guide provides an in-depth comparison of quality control (QC) benchmarks for 3-Iodo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. This guide provides an in-depth comparison of quality control (QC) benchmarks for 3-Iodo-1-methyl-1H-indazol-5-amine, a critical building block in medicinal chemistry. The reliability of this reagent directly impacts the synthesis of novel therapeutics, influencing reaction yields, impurity profiles, and ultimately, the viability of a drug candidate. This document outlines key analytical methodologies for assessing the quality of 3-Iodo-1-methyl-1H-indazol-5-amine, offering insights into best practices for its evaluation.

Indazole derivatives are a significant class of heterocyclic compounds in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][2][3][4][5] The specific compound, 3-Iodo-1-methyl-1H-indazol-5-amine, serves as a key intermediate in the synthesis of various targeted therapies. Given its role, stringent quality control is not merely a recommendation but a necessity.

Critical Quality Attributes and Analytical Methodologies

The quality of a 3-Iodo-1-methyl-1H-indazol-5-amine reagent is defined by several critical attributes: identity, purity, impurity profile, and physical characteristics. This section details the primary analytical techniques employed to assess these attributes.

Identity Confirmation

Verifying the chemical structure of the reagent is the foundational step in quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure elucidation. The ¹H NMR spectrum should display the characteristic signals for the aromatic protons, the N-methyl group, and the amine protons, with appropriate chemical shifts and coupling constants. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. For 3-Iodo-1-methyl-1H-indazol-5-amine (C₈H₈IN₃), the expected monoisotopic mass is approximately 272.98 g/mol . High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Purity Assessment

Purity is a critical parameter that directly affects the stoichiometry of reactions and the level of impurities in the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for purity assessment of non-volatile organic compounds. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification of purity, often expressed as a percentage of the total peak area.

  • Gas Chromatography (GC): For volatile impurities, GC can be a valuable tool. While 3-Iodo-1-methyl-1H-indazol-5-amine itself is not highly volatile, GC can detect residual solvents from the synthesis process.

Impurity Profiling

Identifying and quantifying impurities is crucial, as they can interfere with subsequent reactions or introduce undesirable biological activity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing their molecular weights.

Physical and Chemical Properties
  • Appearance: The reagent should be a solid with a consistent color and form.

  • Solubility: The solubility in various organic solvents should be consistent with established specifications.

  • Melting Point: A sharp melting point range is indicative of high purity.

Experimental Protocols

The following are representative protocols for the key analytical methods.

Protocol for Purity Determination by HPLC

This protocol provides a general framework for the analysis of 3-Iodo-1-methyl-1H-indazol-5-amine. Method optimization may be required for specific instruments and columns.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) %A %B
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-Iodo-1-methyl-1H-indazol-5-amine sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol for Identity Confirmation by LC-MS

Instrumentation:

  • Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

Chromatographic Conditions:

  • Use the same HPLC conditions as described in section 2.1.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Comparative Data Analysis

To illustrate the importance of these QC benchmarks, the following tables present hypothetical data for three different batches of 3-Iodo-1-methyl-1H-indazol-5-amine.

Table 1: Purity and Impurity Profile Comparison

ParameterBatch ABatch BBatch C
Appearance Off-white powderYellowish powderOff-white powder
Purity by HPLC (%) 99.296.598.8
Impurity 1 (m/z 146) 0.3%1.8%0.5%
Impurity 2 (m/z 274) 0.1%0.5%0.2%
Unknown Impurities 0.4%1.2%0.5%
Residual Solvents (GC) <0.1%0.5% (Acetone)<0.1%

Table 2: Identity Confirmation

ParameterBatch ABatch BBatch C
¹H NMR Conforms to structureConforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structureConforms to structure
MS (m/z [M+H]⁺) 273.98273.98273.98

Interpretation of Results:

  • Batch A represents a high-quality reagent, with high purity and minimal impurities.

  • Batch B shows a lower purity and a significant amount of Impurity 1, as well as residual solvent. This batch may be unsuitable for sensitive applications.

  • Batch C is of good quality, though slightly less pure than Batch A.

The presence of impurities, as seen in Batch B, can lead to the formation of unwanted byproducts in a synthesis, complicating purification and potentially leading to misleading biological data.

Visualization of QC Workflow

A systematic approach to quality control is essential. The following diagram illustrates a typical workflow for the evaluation of incoming 3-Iodo-1-methyl-1H-indazol-5-amine reagents.

QC_Workflow cluster_Initial_Screening Initial Screening cluster_Analytical_Testing Analytical Testing cluster_Decision Decision cluster_Outcome Outcome start Receive Reagent visual Visual Inspection start->visual solubility Solubility Check visual->solubility hplc HPLC Purity solubility->hplc lcms LC-MS Identity & Impurities hplc->lcms nmr NMR Confirmation lcms->nmr decision Pass/Fail nmr->decision accept Accept for Use decision->accept Pass reject Reject and Return decision->reject Fail

Caption: Quality Control Workflow for 3-Iodo-1-methyl-1H-indazol-5-amine.

Conclusion

The quality of 3-Iodo-1-methyl-1H-indazol-5-amine is a critical determinant of success in research and drug development. A comprehensive quality control program, incorporating identity, purity, and impurity profiling, is essential. By employing the analytical methodologies outlined in this guide, researchers can ensure the reliability of their starting materials, leading to more reproducible and trustworthy scientific outcomes. It is recommended to request a Certificate of Analysis (CoA) from the supplier that includes data from these key analytical techniques.

References

  • American Elements. (n.d.). Methyl 3-iodo-1H-indazole-5-carboxylate. Retrieved from [Link]

  • Stivaktakis, P., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • BenchChem. (2025).
  • PubChem. (n.d.). 3-methyl-1H-indazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-1-methyl-1H-indazol-3-amine. Retrieved from [Link]

  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
  • Singh, N., et al. (2021). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Innovat International Journal of Medical & Pharmaceutical Sciences.
  • Zhang, S. G., et al. (2018). Recent advances in indazole-containing derivatives: synthesis and biological perspectives. Molecules.
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Gaikwad, S., et al. (2022). Indazole From Natural Resources And Biological Activity.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Tosoh Bioscience. (n.d.). Direct analysis of biogenic amines in food by HILIC-MS.
  • Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry.
  • ChemicalBridge. (n.d.). 5-Iodo-1-methyl-1H-indazol-3-amine. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Determination of 3-Iodo-1-methyl-1H-indazol-5-amine Complexes

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Imperative in Modern Drug Discovery In the landscape of rational drug design, particularly in fields like kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of rational drug design, particularly in fields like kinase inhibitor development, understanding the precise three-dimensional arrangement of a small molecule within its target protein is not merely advantageous—it is fundamental. The compound 3-iodo-1-methyl-1H-indazol-5-amine represents a versatile scaffold, a key building block in the synthesis of potent and selective inhibitors.[1][2] Its utility, however, is only fully realized when the structural basis of its interactions with a biological target, such as a protein kinase, is elucidated. The determination of a co-crystal structure provides an atomic-level roadmap, guiding medicinal chemists in optimizing ligand potency, selectivity, and pharmacokinetic properties.[3]

This guide provides an in-depth comparison of the primary methodologies employed for the crystal structure determination of 3-iodo-1-methyl-1H-indazol-5-amine complexes. We will dissect the "gold standard" technique of Single-Crystal X-ray Diffraction (SC-XRD), compare its utility against the high-throughput capabilities of X-ray Powder Diffraction (XRPD), and contrast these experimental approaches with the predictive power of in silico computational modeling. Our focus is not just on the "how," but the critical "why" behind each experimental choice, offering a framework for selecting the most appropriate technique to answer specific research questions in a drug development pipeline.

Methodology 1: Single-Crystal X-ray Diffraction (SC-XRD) – The Definitive Blueprint

SC-XRD is the unparalleled method for determining the absolute, high-resolution three-dimensional structure of a molecule or a protein-ligand complex.[4][5] It relies on the diffraction of X-rays by the ordered array of molecules within a single, high-quality crystal. The resulting diffraction pattern is mathematically reconstructed to generate an electron density map, into which the atomic model of the complex is built and refined.[6]

Expertise in Practice: Causality Behind the Protocol

Obtaining a high-resolution co-crystal structure is a multi-step process where each stage is critical for success. The primary challenge often lies in producing well-ordered crystals of the protein-ligand complex. Two common strategies are employed: co-crystallization and soaking.[3][7] Co-crystallization, where the ligand is present with the protein before crystallization, is often preferred when the ligand induces a conformational change in the protein or when the ligand has poor solubility in the crystallization buffer.[7][8]

Experimental Protocol: Co-crystallization of a Kinase with 3-Iodo-1-methyl-1H-indazol-5-amine Derivative

This protocol outlines the vapor diffusion method, a robust technique for growing high-quality crystals.[9]

  • Protein Preparation & Complex Formation:

    • Purify the target kinase to >95% homogeneity, a critical factor for successful crystallization.[9]

    • Concentrate the protein to 10-20 mg/mL. The high concentration is necessary to achieve the supersaturation required for crystal nucleation.[9]

    • Prepare a 100 mM stock solution of the 3-iodo-1-methyl-1H-indazol-5-amine derivative in 100% DMSO.

    • Incubate the protein with a 3- to 5-fold molar excess of the compound for 1-2 hours on ice. This ensures saturation of the protein's binding sites prior to setting up crystallization trials.

  • Crystallization Screening:

    • Utilize commercially available sparse-matrix screens (e.g., Hampton Research, Molecular Dimensions) to rapidly test a wide range of crystallizing agents, pH values, and additives.

    • Employ a robotic liquid handler to set up sitting-drop vapor diffusion plates. Mix 200 nL of the protein-ligand complex with 200 nL of the screen solution, equilibrating against 50 µL of the reservoir solution. Miniaturization conserves valuable protein.[8]

  • Optimization of Initial Hits:

    • Once initial microcrystals ("hits") are identified, systematically vary the concentrations of the precipitant (e.g., PEG 3350), salt (e.g., ammonium sulfate), and pH to enlarge and improve crystal quality. This fine-tuning is crucial for obtaining diffraction-quality crystals.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the best-looking crystals using a nylon loop.

    • Briefly transfer the crystal to a cryo-protectant solution, which is typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol. This step is vital to prevent the formation of crystalline ice during flash-cooling, which would destroy the crystal lattice and the diffraction pattern.

    • Flash-cool the crystal by plunging it into liquid nitrogen.

  • Data Collection and Structure Solution:

    • Mount the frozen crystal on a goniometer in an X-ray beamline, preferably at a synchrotron source for a high-intensity X-ray beam.[10]

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

    • Process the diffraction data to determine the space group and unit cell dimensions and to integrate the reflection intensities.

    • Solve the structure using molecular replacement, utilizing a previously solved structure of the same or a homologous protein as a search model.

    • Build the model into the resulting electron density map and perform iterative cycles of refinement. The final model's quality is validated by metrics such as R-work/R-free values and Ramachandran plot analysis.[6]

Alternative Methodologies: A Comparative Overview

While SC-XRD provides the ultimate structural detail, other methods offer distinct advantages in specific contexts.

Methodology 2: X-ray Powder Diffraction (XRPD) – The Fingerprinting Specialist

XRPD is an essential analytical tool in pharmaceutical development, primarily used for the characterization of solid forms.[11][12] Unlike SC-XRD, which requires a single crystal, XRPD analyzes a polycrystalline powder containing thousands of randomly oriented crystallites.[13] The resulting diffractogram is a unique "fingerprint" for a specific crystalline form (polymorph, salt, or co-crystal).[13][14]

  • Core Application: XRPD is not typically used for de novo structure determination of large protein-ligand complexes. Its strength lies in identifying and differentiating solid forms of the active pharmaceutical ingredient (API) itself or its small-molecule complexes.[15] It is instrumental in polymorph screening, stability studies, and quality control to ensure batch-to-batch consistency of the drug substance.[14][15]

  • Protocol Simplicity: Sample preparation is straightforward, requiring only a few milligrams of powder lightly packed into a sample holder.

  • Self-Validation: The trustworthiness of XRPD data comes from its reproducibility. The peak positions in a diffractogram are determined by the unit cell dimensions of the crystal lattice, providing a robust and reliable identifier for a given solid form.

Methodology 3: Computational Modeling – The Predictive Powerhouse

When experimental structure determination is challenging or not yet feasible, computational methods like molecular docking can provide invaluable predictive insights into protein-ligand interactions.[16][17]

  • Core Application: Molecular docking algorithms predict the preferred binding orientation and conformation of a ligand within a protein's active site.[17][18] This is widely used in virtual screening to prioritize compounds for synthesis and in lead optimization to generate hypotheses about how to improve binding affinity.

  • Typical Workflow:

    • Preparation: Obtain a high-resolution crystal structure of the target protein (often in its apo form or complexed with another ligand). Prepare the 3D structure of the 3-iodo-1-methyl-1H-indazol-5-amine derivative, ensuring correct protonation states and generating low-energy conformers.

    • Docking: Define the binding site on the protein and run a docking algorithm (e.g., AutoDock, Glide, GOLD) to systematically sample different poses of the ligand within this site.[16]

    • Scoring & Analysis: The algorithm uses a scoring function to rank the different poses based on calculated binding energies. The top-ranked poses are then visually inspected to assess their chemical plausibility (e.g., formation of key hydrogen bonds, favorable hydrophobic interactions).

  • Trustworthiness: The reliability of docking predictions is highly dependent on the quality of the protein structure and the accuracy of the scoring function. While powerful for generating hypotheses, computational predictions always require subsequent experimental validation.[16]

Comparative Analysis: Choosing the Right Tool for the Job

The selection of a structural determination method is dictated by the specific research question, the available resources, and the stage of the drug discovery project.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)X-ray Powder Diffraction (XRPD)Computational Modeling (Docking)
Information Obtained Absolute 3D atomic structure, binding mode, conformational changesCrystalline fingerprint, polymorph identification, phase purityPredicted binding pose, binding affinity score, interaction hypotheses
Resolution High (typically 1.5 - 3.0 Å for protein complexes)Low (atomic resolution not typically achieved)Not applicable (relies on input structure resolution)
Sample Requirement High-quality single crystals (10-100 µm)Polycrystalline powder (milligrams)3D structure of protein and ligand (in silico)
Throughput Low to mediumHighVery High
Primary Use Case Detailed structure-activity relationship (SAR) analysis, rational drug designSolid-state characterization, quality control, polymorph screeningVirtual screening, hit-to-lead optimization, hypothesis generation
Validation Definitive experimental evidenceConfirmatory fingerprintPredictive, requires experimental validation

Visualizing the Workflow

The decision-making process for structural characterization can be visualized as a branching workflow.

G cluster_start Project Initiation cluster_exp Experimental Determination cluster_comp Computational Prediction start Target Protein + 3-Iodo-1-methyl-1H-indazol-5-amine Complex decision_crystal Single Crystals Available? start->decision_crystal Need Experimental Structure comp_model Computational Modeling (Molecular Docking) start->comp_model Need Rapid Hypothesis scxrd Single-Crystal X-ray Diffraction (SC-XRD) decision_crystal->scxrd Yes pxrd X-ray Powder Diffraction (XRPD) decision_crystal->pxrd No (Powder only) result_scxrd High-Resolution 3D Structure scxrd->result_scxrd result_pxrd Polymorph ID & QC Data pxrd->result_pxrd result_comp Predicted Binding Pose & SAR Hypothesis result_scxrd->result_comp Validates comp_model->result_comp

Caption: Decision workflow for structural analysis.

Conclusion and Expert Recommendations

The structural determination of 3-iodo-1-methyl-1H-indazol-5-amine complexes is a cornerstone of advancing drug discovery programs based on this scaffold.

  • For definitive, atomic-level understanding of how your compound engages its target, Single-Crystal X-ray Diffraction is the unequivocal gold standard. The investment in obtaining a high-resolution co-crystal structure pays dividends by enabling precise, data-driven medicinal chemistry efforts.

  • For ensuring the solid-state properties of your synthesized compound or a small-molecule complex, X-ray Powder Diffraction is the essential, high-throughput tool for quality control, polymorph screening, and intellectual property protection.[14][19]

  • In the early stages of discovery , or when crystallization proves intractable, Computational Modeling serves as a powerful predictive engine. It allows for the rapid exploration of SAR hypotheses and the prioritization of synthetic targets, effectively guiding your research in the absence of experimental structural data.

Ultimately, these methods are not mutually exclusive but are complementary components of a comprehensive structural biology strategy. An integrated approach, leveraging the predictive power of modeling and validating those predictions with high-quality experimental data from XRPD and SC-XRD, provides the most robust foundation for successful, structure-guided drug development.

References

  • Byrn, S. R., & Smith, D. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]

  • Cao, Y., & Zhang, L. (2020). Exploring the Computational Methods for Protein-Ligand Binding Site Prediction. Computational and Structural Biotechnology Journal, 18, 417–426. [Link]

  • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

  • Cao, Y., & Zhang, L. (2020). (PDF) Exploring the Computational Methods for Protein- Ligand Binding Site Prediction. ResearchGate. [Link]

  • Thakral, S. (2018). Applications of X-ray Powder Diffraction in Pharmaceutical Industry. Acta Crystallographica Section A: Foundations and Advances, A74, a373. [Link]

  • Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. [Link]

  • Hilaris Publisher. (n.d.). Computational Tools for Protein-ligand Interaction Prediction. [Link]

  • Hilaris Publisher. (2023). Computational Approaches for Studying Protein-Ligand Interactions. [Link]

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  • Luft, J. R., et al. (2011). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 8), 743–755. [Link]

  • Barikah, K. Z., et al. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-82. [Link]

  • Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination? [Link]

  • Harris, R. K. (2016). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Crystals, 6(8), 94. [Link]

  • Gelin, M., et al. (2015). Combining 'dry' co-crystallization and in situ diffraction to facilitate ligand screening by X-ray crystallography. ResearchGate. [Link]

  • Brouwer, D. H. (2018). NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 3), 227–237. [Link]

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  • Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(8), 967–981. [Link]

  • Owen, R. L., & Fischer, G. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 10, 1109039. [Link]

  • Wüthrich, K. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Encyclopedia of Life Sciences. [Link]

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  • Gálico, D. A., et al. (2021). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1083–1089. [Link]

  • El Moutaouakil Ala Allah, I., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 3-ethyl-2-(methylsulfanyl)-5,5-diphenyl-3H-imidazol-4(5H)-one (Thiophenytoin analogue). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163–167. [Link]

  • Thakar, A. S., et al. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one. South African Journal of Chemistry, 68, 49-54. [Link]

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Safety & Regulatory Compliance

Safety

3-Iodo-1-methyl-1H-indazol-5-amine proper disposal procedures

Executive Safety Directive Immediate Action Required: 3-Iodo-1-methyl-1H-indazol-5-amine is a halogenated aromatic amine.[1] For disposal purposes, it must be treated as Hazardous Halogenated Organic Waste .[1] Core Proh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: 3-Iodo-1-methyl-1H-indazol-5-amine is a halogenated aromatic amine.[1] For disposal purposes, it must be treated as Hazardous Halogenated Organic Waste .[1]

Core Prohibition: Never dispose of this compound down the drain or in general trash. Its iodine content necessitates specific incineration protocols to prevent the release of toxic iodine vapors or damage to standard catalytic oxidizers.[1]

Universal Precaution: As a research chemical with limited long-term toxicological data, handle as if it is a mutagen and severe irritant.[1]

Chemical Profile & Hazard Identification

Understanding the chemical structure is the first step in safe disposal. The iodine atom at the C3 position and the primary amine at C5 dictate the waste stream compatibility.

ParameterDataOperational Implication
Chemical Name 3-Iodo-1-methyl-1H-indazol-5-amineOfficial manifest name.
CAS Number 1130309-72-6Use for waste profiling/inventory.[1]
Molecular Formula C₈H₈IN₃High nitrogen/iodine content.[1]
Physical State Solid (Powder)Dust explosion hazard if dispersed.[1]
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[1] Irritation)Requires full PPE (Nitrile gloves, N95/P100 mask if outside hood).[1]
Reactivity Incompatible with strong oxidizers and acid chlorides.[1]DO NOT MIX with Nitric Acid or Perchloric Acid waste streams.[1]

Waste Stream Decision Matrix

The following logic gate ensures the compound enters the correct regulatory pathway (RCRA compliance).

Waste_Stream_Logic Start Waste Generation: 3-Iodo-1-methyl-1H-indazol-5-amine State_Check Physical State? Start->State_Check Solid Solid / Pure Substance State_Check->Solid Powder/Crystals Liquid Solution / Mother Liquor State_Check->Liquid Dissolved Stream_A STREAM A: Solid Hazardous Waste (Tag: Toxic, Irritant) Solid->Stream_A Double Bag & Tag Solvent_Check Is the Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->Solvent_Check Stream_B STREAM B: Halogenated Solvent Waste (Tag: Flammable, Toxic) Solvent_Check->Stream_B Yes (or if mixed) Stream_C STREAM C: Non-Halogenated Solvent Waste (Tag: Flammable, Toxic) Solvent_Check->Stream_C No (e.g., MeOH, EtOAc) Stream_C->Stream_B *Preferred for Iodine content to ensure proper incineration

Figure 1: Waste Stream Decision Tree. Note that while non-halogenated solutions (Stream C) are chemically compatible, Stream B is often preferred for organoiodides to ensure the incineration facility uses scrubbers capable of capturing iodine.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired inventory, contaminated weighing boats, solid spill cleanup residues.[1]

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Why: Glass can break in waste compactors; HDPE is impact-resistant.[1]

  • Secondary Containment: Place the primary container into a second clear zip-seal bag (Double-Bagging).

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Must List: "3-Iodo-1-methyl-1H-indazol-5-amine" (No abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.[1][2][3]

  • Segregation: Place in the Solid Hazardous Waste drum. Do not mix with silica gel waste unless explicitly permitted by your facility's safety officer.[1]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.[1][4]

  • Solvent Compatibility Check: Ensure the solution does not contain strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).[1]

    • Risk:[1][3][4][5] Indazoles can degrade exothermically with strong oxidizers.[1]

  • Selection of Carboy:

    • Preferred: Halogenated Waste Stream .[1] Even if dissolved in Methanol (non-halogenated), the presence of the Iodine atom (

      
      ) technically classifies the solute as a halogenated organic.
      
    • Reasoning: Halogenated waste is incinerated at higher temperatures with acid gas scrubbing (to capture HI/I2 gas).[1] Non-halogenated waste is often used as fuel blending; iodine can corrode standard fuel burners.[1]

  • pH Adjustment: If the solution is acidic (e.g., from an HCl workup), neutralize to pH 5–9 before adding to the organic waste carboy to prevent acid-catalyzed polymerization or gas evolution.[1]

  • Log Entry: Record the volume and estimated concentration on the waste carboy log sheet.

Emergency Spill Response Workflow

In the event of a benchtop spill, follow this self-validating loop to ensure no contamination remains.

Spill_Response Assess 1. Assess Volume & State (Is it safe to intervene?) PPE 2. Don PPE (Double Nitrile Gloves, N95) Assess->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Mechanical Pickup (Scoop solids; Wipe liquids) Contain->Clean Decon 5. Decontamination (Soap/Water Wash) Clean->Decon Decon->Clean If visible residue remains Disposal 6. Disposal (Treat debris as Protocol A) Decon->Disposal

Figure 2: Operational loop for spill management. The feedback loop from Decontamination to Cleaning ensures the surface is chemically neutral before completion.

Decontamination Solution: For final surface cleaning, use a dilute surfactant solution (soapy water).[1] Avoid using bleach (Sodium Hypochlorite) directly on the amine, as this can form reactive N-chloroamines.[1]

Regulatory Compliance (RCRA)

While this specific CAS is not P-listed or U-listed (EPA), it is a Characteristic Waste by virtue of its toxicity and chemical class.[1]

  • Waste Code Assignment:

    • If the waste exhibits toxicity characteristic (via TCLP): D004-D043 (Unlikely unless mixed with heavy metals).[1]

    • If dissolved in a flammable solvent (Flash point <60°C): D001 (Ignitable).[1]

    • Best Practice: Profile as "Non-RCRA Regulated Hazardous Waste (Solid)" or "Hazardous Waste Liquid, N.O.S. (Halogenated Organic)" depending on the state.[1][4][6]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov.[1] [Link]

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Handling

Definitive Guide to Personal Protective Equipment for Handling 3-Iodo-1-methyl-1H-indazol-5-amine

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, lo...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for the safe handling of 3-Iodo-1-methyl-1H-indazol-5-amine (CAS No. 1130309-72-6).[1][2] Understanding the why behind each piece of personal protective equipment (PPE) is fundamental to building a self-validating safety system in your laboratory.

This compound, like many specialized heterocyclic amines used in drug discovery, requires meticulous handling. Its potential hazards are inferred from data on structurally similar aminoindazoles. The primary risks include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[3][4][5] Given its solid form, the inhalation of dust during handling presents a significant route of exposure that must be controlled.[3][4][5]

Hazard Analysis: The Foundation of Your PPE Strategy

Effective protection begins with a clear understanding of the risks. The selection of PPE is not arbitrary; it is a direct response to the specific chemical and physical hazards of the material.

Primary Routes of Exposure:

  • Dermal Contact: The most common route. The compound can cause skin irritation upon direct contact.[3][4][5] Some related compounds are classified as toxic in contact with skin, warranting a conservative approach.[6]

  • Ocular Contact: Direct contact with the eyes, either from airborne dust or splashes, can cause serious irritation.[3][4][5]

  • Inhalation: As a solid, weighing and transferring the compound can generate fine dust, which may cause respiratory tract irritation if inhaled.[3][4][5][7]

  • Ingestion: While less common in a lab setting, accidental ingestion via contaminated hands is possible and the substance is considered harmful if swallowed.[3][4][5]

Hazard Summary Table

Hazard ClassificationCategoryRationale & Implication for PPE
Acute Toxicity, Oral Category 4 (Harmful)Strict prohibition of eating/drinking in the lab. Gloves are essential to prevent hand-to-mouth contamination.[3]
Skin Corrosion/Irritation Category 2 (Irritant)Mandates the use of chemical-resistant gloves and a protective lab coat or gown.[3]
Serious Eye Damage/Irritation Category 2 (Irritant)Requires the use of chemical safety goggles at all times.[3] A face shield is necessary for splash-prone tasks.
Specific Target Organ Toxicity Category 3 (Respiratory Irritation)Engineering controls (fume hood) are the first line of defense. Respiratory protection may be required if dust cannot be controlled.[3][4]

Core PPE Protocol: A Multi-Layered Defense

The following protocol outlines the minimum PPE required for handling 3-Iodo-1-methyl-1H-indazol-5-amine. This system is designed to protect you from all identified routes of exposure.

Tier 1: Engineering Controls

Before any PPE is selected, engineering controls must be in place.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is the most critical step in minimizing respiratory exposure to dust.[8]

  • Safety Showers & Eyewash Stations: Ensure these are readily accessible and tested regularly. Their location should be clearly marked.[3]

Tier 2: Personal Protective Equipment

A. Eye and Face Protection The goal is to create a complete seal around the eyes.

  • Chemical Safety Goggles: Wear tightly-fitting, indirectly vented chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3] Standard safety glasses with side shields are insufficient as they do not protect against fine dust.

  • Face Shield: In addition to goggles, a full-face shield is required when there is a potential for splashing, such as during the dissolution of the compound or during spill cleanup.[9]

B. Skin and Body Protection

  • Gloves: Double-gloving with nitrile gloves is the recommended practice. This provides a barrier against contamination and allows for the safe removal of the outer glove if it becomes compromised.

    • Causality: The outer glove handles all direct manipulation, while the inner glove remains clean, protecting you during doffing and subsequent operations. Always inspect gloves for tears or pinholes before use.[7] Change gloves every 30-60 minutes or immediately upon contamination.[10]

  • Laboratory Coat/Gown: A clean, long-sleeved lab coat with tight-fitting cuffs is mandatory. For larger quantities or tasks with higher splash potential, a non-permeable gown should be used.[10] The coat should be fully buttoned to provide maximum coverage.

C. Respiratory Protection With proper use of a fume hood, a respirator is typically not required for routine handling of small quantities.

  • Conditions Requiring a Respirator: A NIOSH-approved N95 (or higher) particulate respirator should be used if engineering controls are not available or are insufficient to control dust, or during a large spill cleanup.[7][10]

  • Important Note: The use of a respirator requires a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.

Operational Workflow: Weighing Solid Compound

This step-by-step protocol integrates PPE into a standard laboratory task, demonstrating the practical application of the safety principles.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Don PPE: Inner Gloves, Lab Coat, Outer Gloves, Goggles prep2 Verify Fume Hood is Operational prep1->prep2 prep3 Prepare Work Surface: Weigh Paper, Spatula, Waste Bag prep2->prep3 handle1 Carefully Transfer Compound to Weigh Paper prep3->handle1 Begin Operation handle2 Record Weight handle1->handle2 handle3 Transfer Compound to Reaction Vessel handle2->handle3 handle4 Clean Spatula and Work Surface handle3->handle4 clean1 Dispose of Contaminated Waste in Designated Bag handle4->clean1 clean2 Wipe Down Fume Hood Sash and Surface clean1->clean2 clean3 Doff PPE (Outer Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for safely weighing a solid chemical agent.

PPE Quick Reference by Task

Task ScenarioEye/Face ProtectionSkin ProtectionRespiratory Protection
Storage & Inventory Safety GogglesSingle Pair Nitrile Gloves, Lab CoatNot Required
Weighing & Small Volume Handling (<1g in Fume Hood) Safety GogglesDouble Pair Nitrile Gloves, Lab CoatNot Required with proper ventilation
Solution Preparation / Dissolution Safety Goggles & Face ShieldDouble Pair Nitrile Gloves, Lab CoatNot Required with proper ventilation
Large Spill Cleanup (>1g) Safety Goggles & Face ShieldDouble Pair Nitrile Gloves, Impervious GownN95 Particulate Respirator (minimum)[7]

Emergency Response Protocol

In the event of an exposure, immediate and correct action is critical.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event skin1 Remove Contaminated Clothing Immediately start->skin1 Skin eye1 Immediately Flush with Eyewash for 15 min start->eye1 Eyes inhale1 Move to Fresh Air start->inhale1 Inhalation skin2 Wash Affected Area with Soap and Water for 15 min skin1->skin2 skin3 Seek Medical Attention if Irritation Persists skin2->skin3 eye2 Remove Contact Lenses (if present and easy) eye1->eye2 eye3 Seek Immediate Medical Attention eye2->eye3 inhale2 Seek Medical Attention if Breathing is Difficult inhale1->inhale2

Caption: Immediate first aid response to chemical exposure events.

Decontamination and Disposal

  • PPE Disposal: All single-use PPE (gloves, disposable gowns) that is contaminated with 3-Iodo-1-methyl-1H-indazol-5-amine must be disposed of in a clearly labeled hazardous waste container. Do not mix with regular trash.

  • Work Surface Decontamination: At the end of each procedure, wipe down the work area within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Chemical Waste: Dispose of the compound and any contaminated materials according to your institution's and local environmental regulations.[5] Do not discharge into drains.[8]

Your safety is inextricably linked to the integrity of your research. By adopting this comprehensive PPE strategy, you build a resilient safety culture that protects both you and your valuable work.

References

  • Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
  • Advanced ChemBlocks. (n.d.). 3-iodo-1-methyl-1H-indazol-5-amine.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, January 8). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 1H-Indazol-3-amine SDS, 874-05-5 Safety Data Sheets.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
  • Fisher Scientific. (2012, February 6). SAFETY DATA SHEET.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • BLDpharm. (n.d.). 1130309-72-6|3-Iodo-1-methyl-1H-indazol-5-amine.
  • Sigma-Aldrich. (n.d.). Methyl 3-iodo-1H-indazole-5-carboxylate.
  • Enamine. (n.d.). SAFETY DATA SHEET.

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